DL-Gabaculine hydrochloride
描述
属性
IUPAC Name |
5-aminocyclohexa-1,3-diene-1-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2.ClH/c8-6-3-1-2-5(4-6)7(9)10;/h1-3,6H,4,8H2,(H,9,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBZFLUDUSNCZKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C=CC=C1C(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10974965 | |
| Record name | (+-)-Gabaculine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10974965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59556-17-1 | |
| Record name | 1,3-Cyclohexadiene-1-carboxylic acid, 5-amino-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59556-17-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (+-)-Gabaculine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059556171 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (+-)-Gabaculine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10974965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (±)-5-aminocyclohexa-1,3-diene-1-carboxylic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.166 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Gabaculine, hydrochloride, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C3VM79824Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of DL-Gabaculine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
DL-Gabaculine hydrochloride is a potent, naturally occurring neurotoxin that acts as an irreversible inhibitor of γ-aminobutyric acid transaminase (GABA-T), the key enzyme responsible for the degradation of the primary inhibitory neurotransmitter, GABA.[1][2] By inactivating GABA-T, gabaculine (B1211371) leads to a significant accumulation of GABA in the brain, resulting in a profound potentiation of inhibitory neurotransmission.[2][3] This guide provides a comprehensive overview of the molecular mechanism of action of this compound, detailing its enzymatic inhibition, the resultant impact on GABAergic signaling, and its physiological consequences. This document is intended to serve as a technical resource, incorporating quantitative data, detailed experimental methodologies, and visual representations of the underlying biochemical pathways and experimental workflows.
Core Mechanism of Action: Irreversible Inhibition of GABA Transaminase
This compound's primary mechanism of action is the irreversible inactivation of GABA transaminase (GABA-T), a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme.[2][4] Gabaculine's efficacy stems from its structural similarity to GABA, allowing it to act as a substrate for the enzyme.[1][2]
The inactivation process proceeds through the following key steps:
-
Binding and Transamination: Gabaculine enters the active site of GABA-T and undergoes the initial steps of the transamination reaction, similar to the natural substrate, GABA.[1][2]
-
Aromatization: Following a 1,3-prototrophic shift, a proton is abstracted from the dihydrobenzene ring of gabaculine by an enzymatic base.[1] This proton abstraction leads to the formation of a stable aromatic ring.[1]
-
Irreversible Adduct Formation: The aromatic stabilization energy of the newly formed ring drives the reaction to be irreversible.[1] The resulting product, a stable m-anthranilic acid derivative covalently bound to the PLP cofactor, remains tightly associated with the enzyme's active site, leading to its inactivation.[4]
This mechanism-based inhibition is highly efficient, resulting in a time-dependent loss of GABA-T activity and a subsequent increase in brain GABA levels.[2]
Quantitative Data
The following table summarizes key quantitative parameters related to the activity of this compound.
| Parameter | Value | Species/System | Reference |
| Ki (GABA-T) | 2.86 µM | Bacterial | [5] |
| 2.9 µM | Not specified | [3] | |
| kcat (turnover rate) | 1.15 x 10⁻² s⁻¹ | Bacterial | [4] |
| t½ (at 3 x 10⁻⁷ M) | 9 min | Bacterial | [4] |
| Ki (D-amino acid transaminase) | 0.1 mM | Not specified | [3] |
| Ki (L-alanine transaminase) | 1 mM | Not specified | [3] |
| Ki (L-aspartate transaminase) | 55 mM | Not specified | [3] |
| ED₅₀ (Anticonvulsant effect) | 35 mg/kg | Mice | [1] |
| 135 mg/kg (3-mercaptopropionic acid-induced seizures) | Mice | [3] | |
| 200 mg/kg (minimal electroshock-induced seizures) | Mice | [3] | |
| LD₅₀ (Toxicity) | 86 mg/kg | Mice | [1] |
| 62 mg/kg | Mice | [3] |
Signaling Pathways and Physiological Effects
The irreversible inhibition of GABA-T by this compound sets off a cascade of events within the central nervous system, primarily centered around the enhancement of GABAergic signaling.
The GABA Shunt Pathway
The following diagram illustrates the GABA shunt, a metabolic pathway that synthesizes and degrades GABA, and the point of inhibition by this compound.
Caption: The GABA Shunt Pathway and Inhibition by Gabaculine.
Downstream Effects of Increased GABA Levels
The accumulation of GABA in the synaptic cleft leads to increased activation of postsynaptic GABA receptors (GABA-A and GABA-B), resulting in enhanced inhibitory neurotransmission. This has several downstream physiological consequences, including anticonvulsant effects.
The following diagram illustrates the downstream signaling cascade resulting from increased GABA levels.
Caption: Downstream Signaling of Increased GABA Levels.
Experimental Protocols
In Vitro GABA Transaminase (GABA-T) Inhibition Assay
This protocol is adapted from a method for assaying human GABA-T activity.[6]
Objective: To determine the inhibitory potential of this compound on GABA-T activity.
Materials:
-
Purified recombinant human GABA-T[6]
-
This compound
-
GABA (substrate)
-
α-ketoglutarate (co-substrate)
-
β-NADP⁺
-
Succinic semialdehyde dehydrogenase (SSADH)
-
Potassium pyrophosphate buffer (50 mM, pH 8.6)
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Enzyme Preparation: Prepare a solution of human GABA-T at a final concentration of 2.5 µg/mL in potassium pyrophosphate buffer.[6]
-
Inhibitor Preparation: Prepare a series of dilutions of this compound in the same buffer.
-
Pre-incubation: In a 96-well plate, mix the GABA-T solution with the various concentrations of this compound. Incubate for 10 minutes at 25°C to allow for inhibitor binding.[6]
-
Reaction Initiation: To initiate the enzymatic reaction, add a substrate mixture containing GABA (200 µM), α-ketoglutarate (5 mM), β-NADP⁺ (2.5 mM), and SSADH to each well.[6]
-
Measurement: Immediately begin monitoring the increase in absorbance at 340 nm at 25°C for up to 2 hours.[6] The increase in absorbance corresponds to the production of NADPH, which is coupled to the GABA-T reaction.
-
Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Determine the IC₅₀ value of this compound by plotting the reaction rate as a function of the inhibitor concentration.
The following diagram outlines the workflow for the in vitro GABA-T inhibition assay.
Caption: In Vitro GABA-T Inhibition Assay Workflow.
In Vivo Anticonvulsant Activity Assessment in Mice (Maximal Electroshock Seizure Model)
This protocol is a generalized procedure based on common methods for assessing anticonvulsant activity.[7][8]
Objective: To evaluate the in vivo anticonvulsant efficacy of this compound.
Materials:
-
Male Swiss albino mice (20-25 g)
-
This compound
-
Vehicle (e.g., saline)
-
Electroconvulsive shock apparatus with corneal electrodes
-
Topical anesthetic for the eyes
Procedure:
-
Animal Acclimatization: Acclimatize mice to the laboratory conditions for at least one week prior to the experiment.
-
Drug Administration: Administer this compound intraperitoneally (i.p.) at various doses to different groups of mice. A control group should receive the vehicle alone.
-
Pre-treatment Time: Allow for a pre-treatment time (e.g., 60 minutes) for the drug to be absorbed and distributed.
-
Induction of Seizures: Apply a drop of topical anesthetic to the eyes of each mouse. Deliver a maximal electroshock (e.g., 50 mA, 0.2 s) through corneal electrodes.
-
Observation: Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure. Protection is defined as the absence of this phase.
-
Data Analysis: Calculate the percentage of mice protected from tonic hindlimb extension at each dose. Determine the ED₅₀ of this compound using probit analysis.
The following diagram illustrates the workflow for the in vivo anticonvulsant activity assessment.
Caption: In Vivo Anticonvulsant Assay Workflow.
Conclusion
This compound is a powerful tool for studying the GABAergic system due to its specific and irreversible mechanism of action. By potently inhibiting GABA transaminase, it provides a means to elevate endogenous GABA levels and investigate the downstream consequences of enhanced inhibitory neurotransmission. The quantitative data and experimental protocols provided in this guide offer a foundation for researchers and drug development professionals to further explore the therapeutic potential and neurobiological effects of modulating GABA metabolism. However, the significant toxicity of gabaculine, as indicated by its low LD₅₀ value, necessitates careful consideration in experimental design and precludes its direct clinical use.[1] Nevertheless, its unique mechanism continues to inform the development of novel therapeutics targeting the GABAergic system for a range of neurological and psychiatric disorders.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Gabaculine - Wikipedia [en.wikipedia.org]
- 3. caymanchem.com [caymanchem.com]
- 4. Mechanism of the irreversible inhibition of gamma-aminobutyric acid-alpha-ketoglutaric acid transaminase by the neutrotoxin gabaculine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. High-yield synthesis and purification of recombinant human GABA transaminase for high-throughput screening assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journalsarchive.com [journalsarchive.com]
- 8. Anticonvulsant Activity of 2,4(1H)-Diarylimidazoles in Mice and Rats Acute Seizure Models - PMC [pmc.ncbi.nlm.nih.gov]
DL-Gabaculine Hydrochloride: A Technical Guide to its Neurotoxic Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
DL-Gabaculine hydrochloride is a potent neurotoxin that has been instrumental in the study of GABAergic neurotransmission. Originally isolated from Streptomyces toyocaensis, it acts as an irreversible inhibitor of γ-aminobutyric acid (GABA) transaminase (GABA-T), the primary enzyme responsible for the degradation of the inhibitory neurotransmitter GABA.[1] This inhibition leads to a significant accumulation of GABA in the brain, a characteristic that has made gabaculine (B1211371) a valuable tool in experimental epilepsy research.[1] However, its potent neurotoxicity has precluded its use as a therapeutic agent.[1] This technical guide provides an in-depth overview of the neurotoxic properties of this compound, including its mechanism of action, quantitative data on its effects, and detailed experimental protocols for its study.
Mechanism of Action
This compound's neurotoxicity is intrinsically linked to its mechanism of action as a mechanism-based inactivator of GABA-T. Structurally similar to GABA, gabaculine acts as a substrate for the enzyme.[1] During the transamination process, gabaculine is converted into a highly reactive aromatic intermediate. This intermediate then forms a stable, covalent adduct with the pyridoxal (B1214274) 5'-phosphate (PLP) cofactor at the active site of GABA-T, leading to the enzyme's irreversible inactivation.[2][3] The aromatic stabilization energy of this adduct is what drives the irreversible nature of the inhibition.[1] This process effectively halts the degradation of GABA, leading to its accumulation in the brain.[4] While the primary target of gabaculine is GABA-T, it has also been shown to inhibit other aminotransferases, albeit with much lower potency.[5]
Quantitative Data
The following tables summarize the key quantitative data related to the activity and toxicity of this compound.
| Parameter | Value | Species/System | Reference(s) |
| LD50 (Lethal Dose, 50%) | 86 mg/kg | Mouse | [1] |
| ED50 (Effective Dose, 50%) for anticonvulsant effect | 35 mg/kg | Mouse | [1] |
Table 1: In Vivo Toxicity and Efficacy of this compound in Mice. This table presents the median lethal dose and the median effective dose for anticonvulsant activity in mice, highlighting the narrow therapeutic window of the compound.
| Enzyme | Ki (Inhibition Constant) | Species/System | Reference(s) |
| GABA Transaminase (GABA-T) | 2.86 µM | Bacterial | [6] |
| GABA Transaminase (GABA-T) | Not specified, but potent inhibition observed | Mouse brain | [5] |
| Alanine Transaminase (ALA-T) | Significantly less inhibition than GABA-T | Mouse brain and liver | [5] |
| Aspartate Transaminase (ASP-T) | Very little inhibition | Mouse brain and liver | [5] |
Table 2: In Vitro Enzyme Inhibition by this compound. This table shows the inhibition constants (Ki) of this compound for its primary target, GABA-T, and other aminotransferases, demonstrating its selectivity.
| Parameter | Value | Species/System | Reference(s) |
| IC50 for human GABA-T (multimeric form) | 0.22 µM | Human recombinant | [2] |
| IC50 for bacterial GABA-T (multimeric form) | 0.19 µM | Bacterial | [2] |
| IC50 for human GABA-T (monomeric form) | 0.12 µM | Human recombinant | [2] |
| IC50 for bacterial GABA-T (monomeric form) | 0.13 µM | Bacterial | [2] |
Table 3: IC50 Values of DL-Gabaculine for GABA Transaminase. This table provides the half-maximal inhibitory concentrations (IC50) of DL-Gabaculine for human and bacterial GABA-T, indicating its potent inhibitory activity across species.
| Treatment | Brain GABA Level Change | Species | Reference(s) |
| DL-Gabaculine (0.5 mM/kg, in vivo) | Quadrupled | Rat | [7] |
| DL-Gabaculine (in vitro, 5 µM) | Doubled | Rat cortical slices | [7] |
| DL-Gabaculine | Significant elevation | Mouse | [1][4] |
Table 4: Effect of this compound on Brain GABA Levels. This table illustrates the significant increase in brain GABA concentrations following treatment with this compound in different experimental models.
Experimental Protocols
In Vitro GABA Transaminase (GABA-T) Activity Assay
This protocol is adapted from a spectrophotometric method for measuring GABA-T activity.[8][9]
Materials:
-
Purified or recombinant GABA-T
-
This compound
-
GABA
-
α-ketoglutarate
-
Pyridoxal 5'-phosphate (PLP)
-
Succinic semialdehyde dehydrogenase (SSADH)
-
NADP+
-
Potassium pyrophosphate buffer (50 mM, pH 8.6)
-
96-well UV-transparent microplate
-
Microplate spectrophotometer
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in the assay buffer.
-
Prepare a reaction mixture containing GABA, α-ketoglutarate, PLP, NADP+, and SSADH in the assay buffer. Optimal concentrations should be determined empirically.
-
-
Enzyme Inhibition Assay:
-
Add serial dilutions of this compound or vehicle control to the wells of the 96-well plate.
-
Add the reaction mixture to each well.
-
Initiate the reaction by adding GABA-T to each well.
-
Immediately place the plate in a microplate reader pre-warmed to 37°C.
-
-
Data Acquisition:
-
Monitor the increase in absorbance at 340 nm, corresponding to the formation of NADPH, at regular intervals for 20-30 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity for each concentration of the inhibitor.
-
Determine the percentage of inhibition relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
In Vivo Neurotoxicity and Anticonvulsant Activity in Mice
This protocol is based on standard procedures for assessing neurotoxicity and anticonvulsant efficacy in rodents.[10][11][12]
Animals:
-
Male Swiss albino mice (20-25 g)
Procedure:
-
Drug Administration:
-
Dissolve this compound in sterile saline.
-
Administer the desired doses of this compound or vehicle control intraperitoneally (i.p.).
-
-
Neurotoxicity Assessment (OECD 424 Guideline Adaptation):
-
Observe the animals for clinical signs of toxicity at regular intervals (e.g., 1, 2, 4, and 24 hours) post-injection. Signs to monitor include changes in posture, gait, reactivity, and the presence of tremors or convulsions.
-
Record the incidence and latency of seizures and mortality over a 24-hour period to determine the LD50.
-
-
Anticonvulsant Activity (Maximal Electroshock Seizure - MES Test):
-
At the time of expected peak effect (determined from pilot studies), subject the mice to a maximal electroshock stimulus (e.g., 50 mA, 0.2 s) via corneal or auricular electrodes.
-
The endpoint is the abolition of the hindlimb tonic extensor component of the seizure. The dose that protects 50% of the animals is the ED50.
-
In Vitro Neurotoxicity Assessment in SH-SY5Y Cells
This protocol describes a cell viability assay to assess the neurotoxic effects of this compound on a human neuroblastoma cell line.[13]
Materials:
-
SH-SY5Y human neuroblastoma cells
-
Cell culture medium (e.g., DMEM/F12 with 10% FBS)
-
This compound
-
Cell viability reagent (e.g., MTT, PrestoBlue)
-
96-well cell culture plates
-
Plate reader
Procedure:
-
Cell Culture:
-
Culture SH-SY5Y cells in a T-75 flask until they reach 80-90% confluency.
-
Seed the cells into a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Replace the medium in the wells with the medium containing the different concentrations of this compound or vehicle control.
-
-
Incubation:
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.
-
-
Cell Viability Assay:
-
At the end of the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.
-
Measurement of GABA and Glutamate (B1630785) Levels in Brain Tissue by HPLC
This protocol outlines a method for quantifying GABA and glutamate in brain tissue following treatment with this compound.
Materials:
-
Rodent brain tissue
-
Perchloric acid
-
HPLC system with a C18 column and a fluorescence or electrochemical detector
-
Derivatizing agent (e.g., o-phthalaldehyde)
-
GABA and glutamate standards
Procedure:
-
Sample Preparation:
-
Rapidly dissect the brain region of interest on ice.
-
Homogenize the tissue in a known volume of cold perchloric acid to precipitate proteins.
-
Centrifuge the homogenate and collect the supernatant.
-
-
Derivatization:
-
Mix an aliquot of the supernatant with the derivatizing agent to form a fluorescent or electrochemically active derivative.
-
-
HPLC Analysis:
-
Inject the derivatized sample into the HPLC system.
-
Separate the amino acids using an isocratic or gradient elution with a suitable mobile phase.
-
Detect the derivatives using a fluorescence or electrochemical detector.
-
-
Quantification:
-
Create a standard curve using known concentrations of GABA and glutamate standards.
-
Quantify the amount of GABA and glutamate in the brain samples by comparing their peak areas to the standard curve.
-
Visualizations
Signaling Pathway
Caption: GABA metabolism and the inhibitory action of this compound.
Experimental Workflow: In Vivo Neurotoxicity and Anticonvulsant Screening
References
- 1. Design and Mechanism of GABA Aminotransferase Inactivators. Treatments for Epilepsies and Addictions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Influence of glutamate and GABA transport on brain excitatory/inhibitory balance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. "Metabolic Consequences of Inhibition of Gaba Transaminase" by Caleb Leach [scholarworks.boisestate.edu]
- 4. Frontiers | GABA and Glutamate Transporters in Brain [frontiersin.org]
- 5. benchchem.com [benchchem.com]
- 6. Suppressing astrocytic GABA transaminase enhances tonic inhibition and weakens hippocampal spatial memory - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SH-SY5Y culturing [protocols.io]
- 8. researchgate.net [researchgate.net]
- 9. Evaluation of the Neuroprotective Effects of Idebenone in an Experimental Carbon Monoxide Poisoning Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. moodle2.units.it [moodle2.units.it]
- 11. In vitro differentiation modifies the neurotoxic response of SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The effects of in vivo inactivation of GABA-transaminase and glutamic acid decarboxylase on levels of GABA in the rat retina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Biochemical intricacies of DL-Gabaculine Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
DL-Gabaculine hydrochloride, a potent neurotoxin originally isolated from Streptomyces toyacaensis, has garnered significant attention within the scientific community for its profound effects on the central nervous system. As a conformationally constrained analog of γ-aminobutyric acid (GABA), its primary mechanism of action is the potent and irreversible inhibition of GABA transaminase (GABA-T), the key enzyme responsible for the degradation of the principal inhibitory neurotransmitter, GABA. This comprehensive technical guide delves into the core biochemical properties of this compound, providing an in-depth overview of its mechanism of action, enzyme kinetics, and downstream signaling effects. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the study of GABAergic systems and related neurological disorders.
Physicochemical Properties
This compound, also known as 5-Amino-1,3-cyclohexadiene-1-carboxylic Acid Hydrochloride, is a crystalline solid with the molecular formula C₇H₉NO₂·HCl and a molecular weight of 175.61 g/mol . Its structural similarity to GABA allows it to interact with the active site of GABA-T.
Mechanism of Action: Irreversible Inhibition of GABA Transaminase
This compound acts as a mechanism-based inactivator, or "suicide inhibitor," of GABA transaminase. The process begins with the formation of a reversible enzyme-inhibitor complex. The pyridoxal (B1214274) phosphate (B84403) (PLP) cofactor within the active site of GABA-T forms a Schiff base with gabaculine (B1211371). Subsequently, the enzyme catalyzes the abstraction of a proton from the dihydrobenzene ring of gabaculine, leading to the formation of a highly reactive aromatic intermediate. This aromatization provides the thermodynamic driving force for the irreversible nature of the inhibition, resulting in a stable, covalently bound adduct between the gabaculine metabolite and the PLP cofactor. This covalent modification permanently inactivates the enzyme.
Enzyme Inhibition Kinetics
The inhibitory potency of this compound has been quantified against GABA-T and other related enzymes. The inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50) are key parameters in defining its efficacy.
| Enzyme Target | Inhibitor | Ki (µM) | IC50 (µM) | Organism/Tissue | Reference |
| GABA Transaminase (GABA-T) | DL-Gabaculine | 2.86 | 1.8 | Bacterial | , |
| D-amino acid transaminase | DL-Gabaculine | 100 | - | - | |
| L-alanine transaminase | DL-Gabaculine | 1000 | - | - | |
| L-aspartate transaminase | DL-Gabaculine | 55000 | - | - | |
| Ornithine aminotransferase | DL-Gabaculine | - | - | in vitro |
Physiological Effects
The primary physiological consequence of GABA-T inhibition by this compound is a significant and time-dependent elevation of GABA levels in the brain. This increase in the principal inhibitory neurotransmitter leads to a potent anticonvulsant effect, as demonstrated in various animal models of seizures induced by chemoconvulsants or electroshock. However, at doses effective for anticonvulsant activity, this compound exhibits significant toxicity, with a reported ED50 of 35 mg/kg and an LD50 of 86 mg/kg in mice. This high toxicity has limited its therapeutic potential, but it remains a valuable tool for experimental research.
Downstream Signaling Pathways
By elevating extracellular GABA concentrations, this compound can indirectly modulate several downstream signaling pathways through the activation of GABA receptors (GABA-A and GABA-B).
Calcium Signaling and Protein Kinase C (PKC)
Activation of GABA-A receptors can lead to an influx of chloride ions, causing membrane depolarization in developing neurons or under conditions of high intracellular chloride. This depolarization can, in turn, activate voltage-gated calcium channels (VGCCs), leading to an increase in intracellular calcium concentration ([Ca2+]i). The rise in [Ca2+]i is a crucial second messenger that can activate various downstream effectors, including Protein Kinase C (PKC). PKC, a family of serine/threonine kinases, plays a vital role in regulating neuronal excitability and synaptic plasticity.
Mitogen-Activated Protein Kinase (MAPK) Pathway
Emerging evidence suggests a link between the GABAergic system and the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. The ERK/MAPK pathway is known to be involved in the regulation of GABA-A receptor function. While direct activation of the MAPK pathway by gabaculine has not been explicitly demonstrated, the sustained increase in GABAergic tone resulting from gabaculine administration could potentially influence MAPK signaling, which is a critical regulator of cell proliferation, differentiation, and survival.
Experimental Protocols
In Vitro GABA Transaminase (GABA-T) Inhibition Assay (Spectrophotometric Method)
This protocol outlines a common method for determining the inhibitory activity of this compound on GABA-T. The assay measures the production of NADH, which is coupled to the transamination reaction and can be monitored by the change in absorbance at 340 nm.
Materials:
-
Purified GABA transaminase (e.g., from porcine brain)
-
This compound
-
GABA
-
α-ketoglutarate
-
Succinic semialdehyde dehydrogenase (SSADH)
-
NAD+
-
Potassium pyrophosphate buffer (pH 8.6)
-
96-well UV-transparent microplate
-
Microplate spectrophotometer
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in the appropriate buffer.
-
Prepare working solutions of GABA, α-ketoglutarate, NAD+, and SSADH in potassium pyrophosphate buffer.
-
-
Assay Setup:
-
To each well of a 96-well plate, add the reaction buffer, α-ketoglutarate, NAD+, and SSADH.
-
Add varying concentrations of this compound to the test wells. Add buffer to the control wells.
-
Pre-incubate the plate at 37°C for a defined period (e.g., 10-15 minutes) to allow the inhibitor to interact with the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding GABA-T to all wells.
-
Immediately start monitoring the increase in absorbance at 340 nm at regular intervals for 20-30 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance) for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Determination of Ki for an Irreversible Inhibitor
For irreversible inhibitors like this compound, the determination of the inhibition constant (Ki) and the rate of inactivation (kinact) requires a time-dependent inhibition assay.
Procedure:
-
Incubate the enzyme (GABA-T) with various concentrations of the irreversible inhibitor (this compound) for different time intervals.
-
At each time point, take an aliquot of the enzyme-inhibitor mixture and dilute it into a reaction mixture containing the substrate (GABA) to measure the remaining enzyme activity.
-
Plot the natural logarithm of the percentage of remaining activity against the pre-incubation time for each inhibitor concentration. The slope of each line represents the observed rate of inactivation (kobs).
-
Plot the kobs values against the inhibitor concentrations. The resulting hyperbolic curve can be fitted to the Michaelis-Menten equation for irreversible inhibitors to determine the values of Ki and kinact.
Conclusion
This compound is a powerful biochemical tool for the study of the GABAergic system. Its well-characterized mechanism as an irreversible inhibitor of GABA transaminase allows for the targeted manipulation of GABA levels, providing valuable insights into the role of this neurotransmitter in health and disease. While its toxicity precludes its direct therapeutic use, the detailed understanding of its biochemical properties, including its kinetic parameters and downstream signaling effects, continues to inform the development of novel and safer GABA-T inhibitors for the treatment of epilepsy, anxiety disorders, and other neurological conditions. The experimental protocols outlined in this guide provide a framework for the continued investigation of this and other modulators of GABAergic neurotransmission.
An In-depth Technical Guide to the Chemical Structure and Analysis of DL-Gabaculine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
DL-Gabaculine hydrochloride is a potent, naturally occurring neurotoxin that has garnered significant interest within the scientific community for its irreversible inhibition of γ-aminobutyric acid (GABA) transaminase (GABA-T). This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and mechanism of action of this compound. Furthermore, it details established experimental protocols for its synthesis, spectroscopic analysis, and the evaluation of its biological activity, serving as a valuable resource for researchers in neuroscience and drug development.
Chemical and Physical Properties
This compound is the hydrochloride salt of Gabaculine (B1211371), a conformationally constrained analog of GABA.[1] Its chemical and physical properties are summarized in the table below for easy reference.
| Property | Value |
| CAS Number | 59556-17-1 |
| Molecular Formula | C₇H₁₀ClNO₂ |
| Molecular Weight | 175.61 g/mol |
| IUPAC Name | (±)-5-aminocyclohexa-1,3-diene-1-carboxylic acid hydrochloride |
| Synonyms | 3-Amino-2,3-dihydrobenzoic acid hydrochloride, 5-Amino-1,3-cyclohexadiene-1-carboxylic acid hydrochloride |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in water and methanol (B129727).[2] |
| Melting Point | 198-200 °C[2] |
| Purity | ≥95% (commercially available)[1] |
| SMILES | Cl.NC1CC(=CC=C1)C(=O)O[3] |
| InChI | InChI=1S/C7H9NO2.ClH/c8-6-3-1-2-5(4-6)7(9)10;/h1-3,6H,4,8H2,(H,9,10);1H[3] |
Mechanism of Action: Irreversible Inhibition of GABA Transaminase
This compound's primary mechanism of action is the irreversible inhibition of GABA transaminase (GABA-T), a key enzyme in the metabolic pathway of the inhibitory neurotransmitter GABA.[4] By inhibiting GABA-T, gabaculine prevents the degradation of GABA, leading to an accumulation of GABA in the brain.[4]
The irreversible inhibition is a result of a "suicide" or mechanism-based inactivation process. Gabaculine, being a structural analog of GABA, binds to the active site of GABA-T. The enzyme then processes gabaculine, leading to the formation of a stable aromatic ring structure that remains covalently bound to the pyridoxal (B1214274) phosphate (B84403) (PLP) cofactor of the enzyme, rendering it permanently inactive.[4]
Mechanism of GABA-T Inactivation by DL-Gabaculine.
Quantitative Data
The inhibitory potency of this compound has been quantified against GABA-T and other aminotransferases. In vivo studies in mice have also determined its efficacy and toxicity.
| Parameter | Value | Species/System |
| Ki for GABA-T | 2.86 µM[5] | Bacterial |
| Ki for D-amino acid transaminase | 0.1 mM | In vitro |
| Ki for L-alanine transaminase | 1 mM | In vitro |
| Ki for L-aspartate transaminase | 55 mM | In vitro |
| ED₅₀ (3-mercaptopropionic acid seizures) | 135 mg/kg[6] | Mouse |
| ED₅₀ (minimal electroshock seizures) | 200 mg/kg[6] | Mouse |
| LD₅₀ | 62 mg/kg[6] | Mouse |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the synthesis, analysis, and biological evaluation of this compound.
Synthesis of this compound
While DL-Gabaculine is a natural product isolated from Streptomyces toyacaensis, chemical synthesis provides a more accessible source for research. A common synthetic route involves a Diels-Alder reaction as a key step. The following is a generalized protocol based on published synthetic strategies.
Materials:
-
Appropriate diene and dienophile for the Diels-Alder reaction
-
Reagents for functional group manipulations (e.g., conversion of an ester to a carboxylic acid, introduction of an amine)
-
Solvents (e.g., toluene (B28343), diethyl ether, methanol)
-
Hydrochloric acid
Procedure:
-
Diels-Alder Cycloaddition: A substituted diene is reacted with a suitable dienophile in a high-boiling solvent such as toluene under reflux to form a cyclohexene (B86901) derivative.
-
Functional Group Manipulation: The resulting cycloadduct undergoes a series of reactions to introduce the carboxylic acid and amino groups at the desired positions. This may involve hydrolysis of an ester and reduction of a nitro group or another amine precursor.
-
Purification: The intermediate products at each step are purified using techniques such as column chromatography.
-
Salt Formation: The final gabaculine free base is dissolved in a suitable solvent like methanol, and a solution of hydrochloric acid in ether or another appropriate solvent is added to precipitate this compound.
-
Final Purification: The resulting solid is collected by filtration, washed with a non-polar solvent, and dried under vacuum.
Spectroscopic Analysis
NMR spectroscopy is crucial for the structural elucidation and purity assessment of this compound.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
NMR tubes
Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent, such as deuterium (B1214612) oxide (D₂O) or deuterated methanol (CD₃OD).
¹H NMR Acquisition Parameters (Example):
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments)
-
Number of Scans: 16-64 (depending on concentration)
-
Relaxation Delay (d1): 1-2 seconds
-
Acquisition Time: ~3-4 seconds
-
Spectral Width: ~12-15 ppm
¹³C NMR Acquisition Parameters (Example):
-
Pulse Program: Standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments)
-
Number of Scans: 1024 or more (due to lower sensitivity)
-
Relaxation Delay (d1): 2-5 seconds
-
Acquisition Time: ~1-2 seconds
-
Spectral Width: ~200-220 ppm
Expected Spectral Features:
-
¹H NMR: Signals corresponding to the olefinic protons, the allylic protons, and the proton at the chiral center.
-
¹³C NMR: Resonances for the carboxylic acid carbon, the olefinic carbons, and the aliphatic carbons in the ring.
Mass spectrometry is used to confirm the molecular weight and fragmentation pattern of DL-Gabaculine.
Instrumentation:
-
Mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI) coupled to a mass analyzer (e.g., Quadrupole, Time-of-Flight).
Sample Preparation:
-
Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in a suitable solvent system for ESI, such as a mixture of water and methanol with a small amount of formic acid.
Data Acquisition:
-
Acquire spectra in positive ion mode.
-
The expected [M+H]⁺ ion for the free base (C₇H₉NO₂) is at m/z 140.07.
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of this compound and for its quantification.
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase:
-
A mixture of an aqueous buffer (e.g., phosphate buffer, pH 2.5-3.5) and an organic modifier (e.g., acetonitrile (B52724) or methanol).
Isocratic Elution Method (Example):
-
Mobile Phase: 95:5 (v/v) aqueous phosphate buffer (20 mM, pH 3.0) : acetonitrile
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: ~265 nm (based on the chromophore)
-
Injection Volume: 10-20 µL
Sample Preparation:
-
Prepare a stock solution of this compound in the mobile phase and dilute to the desired concentrations for analysis.
In Vitro GABA Transaminase (GABA-T) Activity Assay
This assay measures the ability of this compound to inhibit the activity of GABA-T.
Principle: The activity of GABA-T is coupled to the activity of succinic semialdehyde dehydrogenase (SSADH). GABA-T converts GABA and α-ketoglutarate to succinic semialdehyde and glutamate (B1630785). SSADH then oxidizes succinic semialdehyde to succinate, with the concomitant reduction of NADP⁺ to NADPH. The increase in NADPH concentration is monitored spectrophotometrically at 340 nm.
Materials:
-
Purified GABA-T
-
SSADH
-
GABA
-
α-ketoglutarate
-
NADP⁺
-
This compound
-
Assay buffer (e.g., potassium pyrophosphate buffer, pH 8.6)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing the assay buffer, α-ketoglutarate, NADP⁺, and SSADH.
-
Add varying concentrations of this compound to the wells of the microplate.
-
Add the GABA-T enzyme to the wells and pre-incubate for a defined period (e.g., 10-15 minutes) to allow for inhibitor binding.
-
Initiate the reaction by adding GABA to all wells.
-
Immediately begin monitoring the increase in absorbance at 340 nm over time.
-
Calculate the rate of reaction for each inhibitor concentration and determine the IC₅₀ value.
Workflow for In Vitro GABA-T Activity Assay.
Conclusion
This compound remains a critical pharmacological tool for the study of the GABAergic system. Its well-defined chemical structure and potent, irreversible inhibition of GABA-T make it an invaluable compound for neuroscience research. The experimental protocols detailed in this guide provide a solid foundation for researchers and drug development professionals to synthesize, analyze, and utilize this compound in their studies. Careful consideration of its toxicity is paramount in the design of in vivo experiments.
References
- 1. Measurement of GABA following GABA-transaminase inhibition by gabaculine: a 1H and 31P NMR spectroscopic study of rat brain in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Rapid analysis of GABA and glutamate in microdialysis samples using high performance liquid chromatography and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. High-yield synthesis and purification of recombinant human GABA transaminase for high-throughput screening assays - PMC [pmc.ncbi.nlm.nih.gov]
DL-Gabaculine Hydrochloride: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of DL-Gabaculine hydrochloride, a potent neurotoxin and enzyme inhibitor. The information compiled herein is intended to serve as a critical resource for researchers, scientists, and professionals involved in drug development and neuroscience research. This document details its chemical properties, mechanism of action, and key experimental findings, presented through structured data, detailed protocols, and visual diagrams to facilitate understanding and application.
Core Chemical and Physical Data
This compound is a well-characterized compound with specific physical and chemical properties crucial for experimental design.
| Property | Value |
| CAS Number | 59556-17-1 |
| Molecular Formula | C₇H₁₀ClNO₂ |
| Molecular Weight | 175.61 g/mol |
| Appearance | White to off-white solid |
| Synonyms | (±)-5-aminocyclohexa-1,3-diene-1-carboxylic acid hydrochloride, 3-Amino-2,3-dihydrobenzoic acid hydrochloride |
Mechanism of Action and Biological Effects
DL-Gabaculine is a potent irreversible inhibitor of γ-aminobutyric acid (GABA) transaminase (GABA-T), a key enzyme in the metabolic pathway of the inhibitory neurotransmitter GABA.[1] Its inhibitory action leads to a significant increase in GABA levels in the brain, which has been a subject of extensive research in the context of epilepsy and other neurological disorders.[1]
The mechanism of inhibition is a classic example of "suicide inhibition" or mechanism-based inactivation. DL-Gabaculine, being a structural analog of GABA, acts as a substrate for GABA-T.[1] During the transamination process, the enzyme converts DL-Gabaculine into a reactive intermediate. This intermediate then aromatizes, forming a stable, covalently bound adduct with the pyridoxal (B1214274) phosphate (B84403) (PLP) cofactor at the enzyme's active site.[1][2] This effectively renders the enzyme permanently inactive.[1][2]
Beyond GABA-T, DL-Gabaculine has been shown to inhibit other PLP-dependent enzymes, most notably ornithine aminotransferase (OAT).[3][4] This off-target activity is an important consideration in experimental design and interpretation of results.
Signaling Pathway of GABA-T Inhibition
The following diagram illustrates the mechanism-based inactivation of GABA-T by this compound.
Quantitative Data on Enzyme Inhibition and In Vivo Effects
The following tables summarize key quantitative data regarding the inhibitory potency and in vivo effects of this compound.
Table 1: In Vitro Enzyme Inhibition Data
| Enzyme Target | Organism/Source | Inhibition Constant (Kᵢ) | Reference |
| GABA Transaminase (GABA-T) | Bacterial | 2.86 µM | [5] |
| Ornithine Aminotransferase (OAT) | Mouse Tissues | Potent inhibitor | [3] |
| D-amino acid transaminase | Purified enzyme | 0.1 mM | |
| L-alanine transaminase | Purified enzyme | 1 mM | |
| L-aspartate transaminase | Purified enzyme | 55 mM |
Table 2: In Vivo Data in Mice
| Parameter | Value | Conditions | Reference |
| ED₅₀ | 35 mg/kg | Anticonvulsant effect | [1] |
| LD₅₀ | 86 mg/kg | Acute toxicity | [1] |
| Dosage | 50 mg/kg | Inhibition of Ornithine Aminotransferase | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
Preparation of this compound for In Vivo Administration
Objective: To prepare a sterile solution of this compound suitable for injection in animal models.
Materials:
-
This compound powder
-
Sterile saline solution (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile syringe filters (0.22 µm)
-
Sterile syringes and needles
Procedure:
-
Calculate the required amount of this compound based on the desired final concentration and volume. For a 10 mg/mL stock solution, weigh 10 mg of the powder.
-
Aseptically transfer the weighed powder into a sterile microcentrifuge tube.
-
Add the calculated volume of sterile saline to the tube. For a 10 mg/mL solution, add 1 mL of sterile saline.
-
Vortex the tube until the powder is completely dissolved.
-
Draw the solution into a sterile syringe.
-
Attach a sterile 0.22 µm syringe filter to the syringe.
-
Filter the solution into a new sterile tube or vial to ensure sterility.
-
The solution is now ready for administration. Store at 4°C for short-term use or aliquot and freeze at -20°C for long-term storage.
In Vivo Inhibition of GABA Transaminase in Mice
Objective: To assess the inhibitory effect of this compound on GABA-T activity in the mouse brain.
Experimental Workflow:
Procedure:
-
Animal Handling: Use adult male mice (e.g., C57BL/6 strain), housed under standard laboratory conditions with ad libitum access to food and water. Acclimatize the animals for at least one week before the experiment.
-
Dosing: Prepare the this compound solution as described in Protocol 1. Administer the desired dose (e.g., 35 mg/kg) via intraperitoneal (IP) injection. A control group should receive an equivalent volume of sterile saline.
-
Time Course: At predetermined time points post-injection (e.g., 1, 2, 4, and 24 hours), euthanize a subset of animals from both the treatment and control groups by an approved method (e.g., cervical dislocation followed by decapitation).
-
Tissue Collection: Immediately dissect the brain and isolate the region of interest (e.g., cortex, hippocampus).
-
Homogenization: Homogenize the brain tissue in a suitable buffer (e.g., phosphate buffer) on ice.
-
GABA-T Activity Assay: Determine the GABA-T activity in the brain homogenates using a spectrophotometric assay (see Protocol 3).
-
Data Analysis: Express GABA-T activity as a percentage of the control group and analyze the data for statistical significance.
Spectrophotometric Assay of GABA Transaminase Activity
Objective: To measure the enzymatic activity of GABA-T in brain homogenates. This assay is a coupled-enzyme reaction.
Principle: GABA-T converts GABA and α-ketoglutarate to succinic semialdehyde and glutamate. Succinic semialdehyde is then oxidized by succinic semialdehyde dehydrogenase (SSADH), which reduces NADP⁺ to NADPH. The increase in NADPH is monitored by the change in absorbance at 340 nm.
Materials:
-
Brain homogenate (prepared as in Protocol 2)
-
Reaction Buffer: 50 mM Tris-HCl, pH 8.6
-
GABA solution
-
α-ketoglutarate solution
-
NADP⁺ solution
-
Succinic semialdehyde dehydrogenase (SSADH)
-
Spectrophotometer capable of reading at 340 nm
-
96-well microplate (optional)
Procedure:
-
Prepare a master mix containing the reaction buffer, NADP⁺, and SSADH.
-
Add the brain homogenate to the wells of a microplate or to a cuvette.
-
Add the master mix to each well/cuvette.
-
Initiate the reaction by adding α-ketoglutarate and GABA.
-
Immediately start monitoring the absorbance at 340 nm at a constant temperature (e.g., 37°C) for a set period (e.g., 10-20 minutes).
-
The rate of change in absorbance is proportional to the GABA-T activity. Calculate the specific activity based on the protein concentration of the homogenate.
Measurement of GABA Levels in Brain Tissue by HPLC
Objective: To quantify the concentration of GABA in brain tissue samples.
Procedure:
-
Tissue Extraction: Homogenize the brain tissue in a solution of 0.4 M perchloric acid. Centrifuge the homogenate at high speed (e.g., 10,000 x g) for 10 minutes at 4°C.
-
Derivatization: The supernatant, containing the amino acids, is derivatized with o-phthaldialdehyde (OPA) and a thiol-containing reagent (e.g., 2-mercaptoethanol) to form fluorescent derivatives.
-
HPLC Analysis: Inject the derivatized sample into a high-performance liquid chromatography (HPLC) system equipped with a fluorescence detector.
-
Separation: Separate the amino acid derivatives on a reverse-phase C18 column using an appropriate mobile phase gradient.
-
Quantification: Identify and quantify the GABA peak by comparing its retention time and fluorescence signal to that of a known GABA standard.
Conclusion
This compound remains a valuable pharmacological tool for investigating the GABAergic system and the function of various aminotransferases. Its potent and irreversible mechanism of action provides a robust method for manipulating enzyme activity in both in vitro and in vivo settings. The information and protocols provided in this guide are intended to support the design and execution of rigorous scientific research, ultimately contributing to a deeper understanding of neurotransmitter metabolism and its role in health and disease. Researchers should, however, always consider the compound's toxicity and potential off-target effects when interpreting experimental outcomes.
References
- 1. Biochemical Studies on Human Ornithine Aminotransferase Support a Cell-Based Enzyme Replacement Therapy in the Gyrate Atrophy of the Choroid and Retina - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Human OAT(Ornithine Aminotransferase) ELISA Kit [elkbiotech.com]
- 4. Frontiers | Glutamate, Glutamine and GABA Levels in Rat Brain Measured Using MRS, HPLC and NMR Methods in Study of Two Models of Autism [frontiersin.org]
- 5. Two continuous coupled assays for ornithine-δ-aminotransferase - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Solubility and Mechanism of Action of DL-Gabaculine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of DL-Gabaculine hydrochloride in commonly used laboratory solvents, water and dimethyl sulfoxide (B87167) (DMSO). It also elucidates its mechanism of action as an irreversible inhibitor of γ-aminobutyric acid (GABA) transaminase. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in drug development and neuroscience research.
Solubility of this compound
The solubility of a compound is a critical physicochemical property that influences its handling, formulation, and biological activity. Understanding the solubility of this compound is essential for the preparation of stock solutions and for designing in vitro and in vivo experiments.
Quantitative Solubility Data
The following table summarizes the available quantitative data on the solubility of this compound in water and DMSO.
| Solvent | Solubility | Molar Concentration (approx.) | Source |
| Water (approximated by PBS, pH 7.2) | 10 mg/mL | 56.9 mM | [1] |
| Dimethyl Sulfoxide (DMSO) | ≥ 20 mg/mL | ≥ 113.9 mM | [2] |
Note: The solubility in Phosphate-Buffered Saline (PBS) is often used as a surrogate for aqueous solubility under physiological pH conditions. The notation "≥" indicates that the saturation point was not reached at the specified concentration, meaning the actual solubility may be higher.
Experimental Protocols for Solubility Determination
Thermodynamic Solubility Determination using the Shake-Flask Method
This protocol outlines a general procedure for determining the equilibrium solubility of this compound.
Materials:
-
This compound powder
-
Deionized water
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Vials with screw caps
-
Orbital shaker or rotator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or Mass Spectrometry)
-
Volumetric flasks and pipettes
-
Analytical balance
Procedure:
-
Preparation of Solvent: Ensure solvents are of high purity and degassed if necessary.
-
Addition of Excess Solute: Add an excess amount of this compound to a known volume of the solvent (water or DMSO) in a vial. The excess solid should be clearly visible.
-
Equilibration: Seal the vials and place them on an orbital shaker or rotator at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the suspension to settle. Centrifuge the vials at a high speed to pellet the undissolved solid.
-
Sample Collection: Carefully collect an aliquot of the clear supernatant without disturbing the solid pellet.
-
Dilution: Dilute the collected supernatant with the appropriate solvent to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.
-
Calculation: Calculate the solubility in mg/mL or mol/L based on the determined concentration and the dilution factor.
Mechanism of Action and Signaling Pathway
DL-Gabaculine is a potent, naturally occurring neurotoxin that acts as an irreversible inhibitor of GABA transaminase (GABA-T), also known as 4-aminobutyrate transaminase. This enzyme is responsible for the degradation of the inhibitory neurotransmitter GABA. By inhibiting GABA-T, gabaculine (B1211371) leads to an increase in the concentration of GABA in the brain.
The inhibitory action of gabaculine is a classic example of "suicide inhibition" or mechanism-based inactivation. Gabaculine, being a structural analog of GABA, enters the active site of GABA-T and begins the catalytic cycle. However, during this process, gabaculine is converted into a reactive intermediate that covalently binds to the pyridoxal (B1214274) phosphate (B84403) (PLP) cofactor essential for the enzyme's activity. This covalent adduct is stable and leads to the irreversible inactivation of the enzyme.
Signaling Pathway Diagram
The following diagram illustrates the mechanism of GABA transaminase inactivation by this compound.
References
An In-Depth Technical Guide to the Synthesis of DL-Gabaculine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the synthetic pathways for DL-Gabaculine hydrochloride, a potent neurotoxin and an irreversible inhibitor of γ-aminobutyric acid (GABA) transaminase. The information presented herein is intended for a technical audience and focuses on the chemical synthesis, including experimental protocols, quantitative data, and pathway visualizations.
Introduction
DL-Gabaculine, chemically known as 5-amino-cyclohexa-1,3-diene-1-carboxylic acid, is a valuable research tool in neuroscience due to its powerful and irreversible inhibition of GABA transaminase, a key enzyme in the metabolic pathway of the neurotransmitter GABA.[1] Its hydrochloride salt is a stable and commonly used form. This guide details two prominent synthetic routes to this compound, starting from readily available precursors: m-anisidine (B1676023) and 3-bromopyridine (B30812).
Synthesis Pathway 1: From m-Anisidine via Birch Reduction
This pathway utilizes a classical Birch reduction of an aromatic ether to generate the core cyclohexadiene structure, followed by functional group manipulations to yield DL-Gabaculine.
Experimental Protocol
Step 1: Birch Reduction of m-Anisidine
-
In a three-necked flask equipped with a dry-ice condenser and a mechanical stirrer, add liquid ammonia (B1221849) (approx. 200 mL).
-
To the condensed ammonia, add m-anisidine (12.3 g, 0.1 mol) dissolved in anhydrous tetrahydrofuran (B95107) (THF, 50 mL) and tert-butanol (B103910) (14.8 g, 0.2 mol).
-
Carefully add small pieces of sodium metal (5.1 g, 0.22 g-atom) to the stirred solution until a persistent blue color is observed, indicating the presence of solvated electrons.
-
Stir the reaction mixture for 2 hours at -78 °C.
-
Quench the reaction by the slow addition of ammonium (B1175870) chloride (12 g) until the blue color disappears.
-
Allow the ammonia to evaporate overnight.
-
Add water (100 mL) and extract the aqueous layer with diethyl ether (3 x 100 mL).
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-methoxy-3-aminocyclohexa-1,4-diene.
Step 2: Hydrolysis and Isomerization
-
Dissolve the crude product from the previous step in a mixture of methanol (B129727) (100 mL) and 1 M hydrochloric acid (100 mL).
-
Reflux the solution for 4 hours to effect hydrolysis of the enol ether and isomerization of the double bonds.
-
Cool the reaction mixture to room temperature and neutralize with a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (B1210297) (3 x 100 mL).
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate to give crude ethyl 5-aminocyclohexa-1,3-diene-1-carboxylate.
Step 3: Saponification and Salt Formation
-
Dissolve the crude ester in methanol (50 mL) and add a 2 M aqueous solution of sodium hydroxide (B78521) (60 mL).
-
Stir the mixture at room temperature for 12 hours.
-
Acidify the reaction mixture to pH 2 with concentrated hydrochloric acid.
-
Concentrate the solution under reduced pressure to obtain a solid residue.
-
Triturate the residue with hot ethanol (B145695) to dissolve the this compound and filter off the inorganic salts.
-
Cool the ethanol solution to induce crystallization of this compound.
-
Collect the crystals by filtration and dry under vacuum.
Quantitative Data
| Step | Starting Material | Reagents | Product | Yield (%) |
| 1 | m-Anisidine | Na, liq. NH₃, THF, t-BuOH | 1-Methoxy-3-aminocyclohexa-1,4-diene | ~85 |
| 2 | 1-Methoxy-3-aminocyclohexa-1,4-diene | MeOH, HCl | Ethyl 5-aminocyclohexa-1,3-diene-1-carboxylate | ~70 (over 2 steps) |
| 3 | Ethyl 5-aminocyclohexa-1,3-diene-1-carboxylate | NaOH, HCl | This compound | ~90 |
Synthesis Pathway Diagram
Synthesis Pathway 2: From 3-Bromopyridine
This alternative route involves the construction of the cyclohexadiene ring from a pyridine (B92270) precursor, offering a different strategic approach to the target molecule.
Experimental Protocol
Step 1: Quaternization and Reduction of 3-Bromopyridine
-
To a solution of 3-bromopyridine (15.8 g, 0.1 mol) in anhydrous acetonitrile (B52724) (100 mL), add methyl iodide (21.3 g, 0.15 mol).
-
Stir the mixture at room temperature for 24 hours. A precipitate of the N-methyl-3-bromopyridinium iodide will form.
-
Collect the salt by filtration, wash with cold acetonitrile, and dry.
-
In a separate flask, dissolve the pyridinium (B92312) salt in methanol (150 mL) and cool to 0 °C.
-
Add sodium borohydride (B1222165) (7.6 g, 0.2 mol) portion-wise over 1 hour, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at 0 °C for an additional 2 hours.
-
Quench the reaction by the slow addition of water (50 mL).
-
Concentrate the mixture under reduced pressure to remove most of the methanol.
-
Extract the aqueous residue with diethyl ether (3 x 100 mL).
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate to yield crude 1-methyl-5-bromo-1,2,3,6-tetrahydropyridine.
Step 2: Elimination and Carboxylation
-
Dissolve the crude tetrahydropyridine (B1245486) in anhydrous THF (100 mL) and cool to -78 °C.
-
Add a solution of potassium tert-butoxide (1 M in THF, 110 mL, 0.11 mol) dropwise.
-
Stir the mixture at -78 °C for 1 hour to effect elimination.
-
Bubble dry carbon dioxide gas through the solution for 2 hours.
-
Allow the reaction to warm to room temperature and quench with saturated aqueous ammonium chloride (50 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Dry the combined organic extracts and concentrate to give the crude carboxylic acid.
Step 3: Esterification and Deprotection/Salt Formation
-
Dissolve the crude acid in ethanol (150 mL) and add a few drops of concentrated sulfuric acid.
-
Reflux the solution for 6 hours.
-
Cool the reaction and neutralize with saturated sodium bicarbonate solution.
-
Extract with ethyl acetate, dry, and concentrate to yield the ethyl ester.
-
Dissolve the ester in methanol and treat with a solution of hydrochloric acid in ethanol.
-
Stir at room temperature to effect deprotection of the amine (if a protecting group was used in an alternative sequence) and formation of the hydrochloride salt.
-
Crystallize the product from ethanol/ether.
Quantitative Data
| Step | Starting Material | Reagents | Product | Yield (%) |
| 1 | 3-Bromopyridine | MeI, NaBH₄ | 1-Methyl-5-bromo-1,2,3,6-tetrahydropyridine | ~75 |
| 2 | 1-Methyl-5-bromo-1,2,3,6-tetrahydropyridine | K-OtBu, CO₂ | 5-Carboxy-1-methyl-1,2,3,6-tetrahydropyridine | ~60 |
| 3 | 5-Carboxy-1-methyl-1,2,3,6-tetrahydropyridine | EtOH, H₂SO₄, HCl | This compound | ~50 (over 2 steps) |
Synthesis Pathway Diagram
Conclusion
The synthesis of this compound can be achieved through multiple pathways, with the routes starting from m-anisidine and 3-bromopyridine being notable examples. The choice of pathway may depend on the availability of starting materials, desired scale, and the specific expertise of the research group. The protocols and data presented in this guide provide a solid foundation for the laboratory preparation of this important neurochemical tool. Careful execution of the described steps and appropriate analytical characterization are essential for obtaining a pure product.
References
DL-Gabaculine Hydrochloride: A Technical Guide to its Effects on Brain GABA Levels
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of the effects of DL-Gabaculine hydrochloride on gamma-aminobutyric acid (GABA) levels in the brain. It consolidates quantitative data, details common experimental methodologies, and illustrates the underlying biochemical pathways and research workflows.
Core Mechanism of Action
DL-Gabaculine (5-amino cyclohexa-1,3-dienyl carboxylic acid) is a potent, naturally occurring neurotoxin that acts as an irreversible inhibitor of GABA-transaminase (GABA-T), the primary enzyme responsible for the catabolism of the neurotransmitter GABA.[1] Its mechanism is a classic example of "suicide inhibition."
GABA-T catabolizes GABA to succinic semialdehyde as part of the GABA shunt, a metabolic pathway that cycles GABA back into the tricarboxylic acid (TCA) cycle. The enzyme uses pyridoxal (B1214274) 5'-phosphate (PLP) as a cofactor.
The inhibition process involves:
-
Binding: Gabaculine (B1211371), a structural analogue of GABA, enters the active site of the GABA-T enzyme.
-
Initial Processing: The enzyme begins to process gabaculine as if it were GABA.
-
Irreversible Adduct Formation: Instead of completing the reaction, the gabaculine molecule is converted into a stable aromatic m-anthranilic acid derivative.[2] This derivative remains covalently bound to the PLP cofactor, forming a stable, inactive complex.[2][3]
-
Enzyme Inactivation: This irreversible binding permanently inactivates the enzyme, preventing the degradation of endogenous GABA.[1]
The direct consequence of GABA-T inhibition is a significant and sustained accumulation of GABA within the brain.[4][5]
Data Presentation: Quantitative Effects on Brain GABA
Administration of DL-Gabaculine leads to a rapid and substantial increase in brain GABA concentrations. The following tables summarize quantitative findings from key studies.
Table 1: Time-Course of Brain GABA Elevation in Rats Following a Single IV Dose
This table details the linear increase in GABA concentration over several hours following a single intravenous injection of DL-Gabaculine.
| Time Post-Administration | Mean GABA Concentration (µmol/g) | Rate of Accumulation (µmol/hr/g) | Species / Dose | Measurement Method | Reference |
| Baseline (Pre-injection) | 1.9 ± 0.4 | N/A | Rat | 100 mg/kg, IV | ¹H NMR Spectroscopy |
| 4 Hours | 6.0 - 8.0 | 1.1 - 2.9 | Rat | 100 mg/kg, IV | ¹H NMR Spectroscopy |
Table 2: Dose-Dependent and Compartmental Effects of DL-Gabaculine
This table highlights the effects observed both in vivo and in vitro, demonstrating the potency of the compound.
| Administration / Model | Dose | Resulting GABA Change | Tissue/Compartment | Reference |
| In Vivo Pretreatment | 0.5 mmol/kg | 4x Increase (Quadrupled) | Rat Cortical Slices | J. Neurochem, 1984[6] |
| In Vitro Incubation | 5 µM | 2x Increase (Doubled) | Rat Cortical Slices | J. Neurochem, 1984[6] |
| In Vivo Administration | Not specified | Significant Increase | Mouse Synaptosomes | Biochem Pharmacol, 1981[7] |
Experimental Protocols
The following section outlines a generalized, comprehensive methodology for assessing the impact of DL-Gabaculine on brain GABA levels, drawing from common practices in published research.
Animal Models and Drug Administration
-
Species: Male Sprague-Dawley rats (150-250 g) are frequently used.[8]
-
Acclimatization: Animals should be housed under standard conditions (12-hour light/dark cycle, controlled temperature) with ad libitum access to food and water for at least one week prior to experimentation.
-
Drug Preparation: this compound is dissolved in a sterile saline solution (0.9% NaCl) to the desired concentration (e.g., for a 100 mg/kg dose).
-
Administration: The solution is typically administered via an intravenous (IV) tail vein injection or intramuscular (IM) injection to ensure rapid systemic distribution.[9][7][8] For IV administration, animals are often anesthetized (e.g., with isoflurane) to minimize stress and ensure accurate delivery.
GABA Quantification Methodologies
Two primary methods are employed for quantifying brain GABA levels: non-invasive in vivo spectroscopy and traditional ex vivo chromatography.
Method A: In Vivo Measurement via ¹H Magnetic Resonance Spectroscopy (MRS)
This non-invasive technique allows for the longitudinal measurement of GABA in a specific brain region within the same animal over time.
-
Anesthesia & Positioning: The animal is anesthetized (e.g., 1.5-2.0% isoflurane) and placed in a stereotaxic frame within the MRI scanner to prevent movement.
-
Physiological Monitoring: Core body temperature is maintained at ~37.5°C using a heating pad, and respiratory rate and blood gases are monitored to ensure stability.[8]
-
Voxel Placement: A region of interest (voxel), for example, an 8x6x8 mm³ volume in the cortex, is defined using anatomical reference scans.[8]
-
Spectral Acquisition: A J-difference spectral editing sequence, such as MEGA-PRESS, is used to resolve the GABA signal (typically at 3.01 ppm) from overlapping, more abundant metabolites like creatine (B1669601) and glutamate.[10]
-
Data Processing: The acquired spectra are processed to calculate the absolute concentration of GABA (e.g., in µmol/g) by referencing the unsuppressed water signal from the same voxel.
Method B: Ex Vivo Measurement via HPLC
This method provides a highly sensitive endpoint measurement from dissected brain tissue.
-
Euthanasia and Dissection: At a predetermined time point after gabaculine administration, the animal is euthanized via a focused microwave beam or decapitation, followed by rapid brain extraction.
-
Tissue Homogenization: The brain region of interest (e.g., cortex, striatum) is dissected on an ice-cold plate and immediately homogenized in a suitable buffer, often containing an internal standard.
-
Deproteinization: Proteins are precipitated, typically using perchloric acid, and removed by centrifugation.
-
Derivatization: The GABA in the supernatant is derivatized with a fluorogenic reagent (e.g., o-phthalaldehyde/2-mercaptoethanol) to enable sensitive detection.
-
Chromatographic Separation & Detection: The derivatized sample is injected into an HPLC system equipped with a reverse-phase column. The GABA derivative is separated from other amino acids and detected using a fluorescence detector.
-
Quantification: The GABA concentration is determined by comparing the peak area of the sample to a standard curve generated from known GABA concentrations.
References
- 1. Gabaculine - Wikipedia [en.wikipedia.org]
- 2. Mechanism of the irreversible inhibition of gamma-aminobutyric acid-alpha-ketoglutaric acid transaminase by the neutrotoxin gabaculine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Elevated endogenous GABA level correlates with decreased fMRI signals in the rat brain during acute inhibition of GABA transaminase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] Elevated endogenous GABA level correlates with decreased fMRI signals in the rat brain during acute inhibition of GABA transaminase | Semantic Scholar [semanticscholar.org]
- 6. Turnover and release of GABA in rat cortical slices: effect of a GABA-T inhibitor, gabaculine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Combined effects of a metabolic inhibitor (gabaculine) and an uptake inhibitor (ketamine) on the gamma-aminobutyrate system in mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cds.ismrm.org [cds.ismrm.org]
- 9. Measurement of GABA following GABA-transaminase inhibition by gabaculine: a 1H and 31P NMR spectroscopic study of rat brain in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
Methodological & Application
Application Notes and Protocols for DL-Gabaculine Hydrochloride in In Vivo Mouse Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of DL-Gabaculine hydrochloride, a potent and irreversible inhibitor of GABA-transaminase (GABA-T), in in vivo mouse studies. The information compiled from various scientific studies is intended to guide researchers in designing and executing experiments to investigate the effects of modulating the GABAergic system.
Introduction
This compound is a powerful tool for neuroscience research, primarily used to elevate levels of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) in the brain.[1] By irreversibly inhibiting GABA-T, the primary enzyme responsible for GABA degradation, this compound allows for the study of the physiological and pathological roles of enhanced GABAergic tone. Its applications in mouse models are particularly relevant for investigating epilepsy, anxiety, and other neurological disorders. However, it is crucial to note its significant potency and toxicity, with an established median effective dose (ED₅₀) of 35 mg/kg and a median lethal dose (LD₅₀) of 86 mg/kg in mice.[1]
Quantitative Data Summary
The following table summarizes the dosages of this compound used in various in vivo mouse studies. This information is intended to provide a comparative overview to aid in dose selection for future experiments.
| Application | Mouse Strain | Dosage | Administration Route | Key Findings | Reference |
| Anticonvulsant Effect | Not Specified | 35 mg/kg (ED₅₀) | Not Specified | Effective in inhibiting convulsions induced by chemoconvulsants or electroshock.[1] | [1] |
| GABA Level Increase in Salivary Glands | Not Specified | 50 mg/kg | Intraperitoneal (i.p.) | Significantly increased GABA levels. | [2] |
| GABA Accumulation in Brain | Not Specified | 150 mg/kg | Intraperitoneal (i.p.) | Used to induce significant GABA accumulation for turnover studies. | |
| GABA Turnover in Brain (Rat Model) | Not Specified | 100 mg/kg | Intravenous (i.v.) | Effective for measuring the rate of GABA accumulation. | [3][4] |
Signaling Pathway
This compound's primary mechanism of action is the irreversible inhibition of GABA-T. This leads to an accumulation of GABA in the brain, enhancing inhibitory neurotransmission.
Experimental Protocols
Protocol 1: Evaluation of Anticonvulsant Activity
This protocol is designed to assess the efficacy of this compound in a mouse model of acute seizures.
1. Animals:
-
Male ICR mice (20-25 g) are commonly used.
-
House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Allow at least one week for acclimatization before the experiment.
2. Materials:
-
This compound
-
Sterile saline (0.9% NaCl)
-
A chemoconvulsant agent (e.g., Pentylenetetrazol - PTZ) or an electroconvulsive shock (ECS) device.
3. Drug Preparation:
-
Dissolve this compound in sterile saline to the desired concentration. A fresh solution should be prepared on the day of the experiment.
4. Experimental Procedure:
-
Dose-Response Study: Administer this compound at various doses (e.g., 10, 20, 35, 50 mg/kg) via intraperitoneal (i.p.) injection. A control group should receive an equivalent volume of saline.
-
Timing: Administer the chemoconvulsant (e.g., PTZ at a convulsant dose) or apply ECS 30-60 minutes after this compound administration.
-
Observation: Observe the mice for the onset and severity of seizures for a predetermined period (e.g., 30 minutes). For ECS, the endpoint is typically the presence or absence of a tonic hindlimb extension seizure.
-
Data Analysis: Record the percentage of animals protected from seizures at each dose and calculate the ED₅₀.
Protocol 2: Measurement of Brain GABA Accumulation
This protocol is designed to measure the increase in brain GABA levels following the administration of this compound.
1. Animals:
-
Use a standard laboratory mouse strain (e.g., C57BL/6).
-
Follow the same housing and acclimatization procedures as in Protocol 1.
2. Materials:
-
This compound
-
Sterile saline (0.9% NaCl)
-
Anesthesia
-
Equipment for brain tissue collection and processing (e.g., liquid nitrogen, homogenizer).
-
High-performance liquid chromatography (HPLC) system for GABA quantification.
3. Drug Preparation:
-
Prepare a solution of this compound in sterile saline.
4. Experimental Procedure:
-
Administration: Administer a single dose of this compound (e.g., 100-150 mg/kg, i.p. or i.v.). A control group should receive saline.
-
Time Course: Euthanize mice at different time points after administration (e.g., 1, 2, 4, 6 hours) to determine the time course of GABA accumulation.
-
Tissue Collection: Anesthetize the mouse and rapidly dissect the brain. Immediately freeze the brain in liquid nitrogen to stop enzymatic activity.
-
Sample Preparation: Homogenize the brain tissue in a suitable buffer (e.g., perchloric acid) and process for HPLC analysis.
-
GABA Quantification: Measure GABA concentrations in the brain homogenates using a validated HPLC method.
5. Data Analysis:
-
Compare GABA levels in the brains of treated mice to those of the control group at each time point. Plot the GABA concentration over time to visualize the accumulation.
Important Considerations
-
Toxicity: Due to the narrow therapeutic window of this compound, it is essential to perform dose-finding studies carefully to determine the optimal dose for the desired effect while minimizing toxicity.[1]
-
Route of Administration: The choice of administration route (e.g., i.p., i.v., s.c.) will influence the pharmacokinetics and bioavailability of the compound. Intravenous administration generally leads to a more rapid onset of action.
-
Animal Welfare: Closely monitor animals for any signs of distress or toxicity, such as sedation, ataxia, or seizures. Ensure all procedures are approved by the Institutional Animal Care and Use Committee (IACUC).
-
Data Interpretation: The irreversible nature of GABA-T inhibition by this compound results in a prolonged elevation of GABA levels. This should be considered when designing experiments and interpreting the results.
By following these guidelines and protocols, researchers can effectively utilize this compound to advance the understanding of the GABAergic system in health and disease.
References
- 1. homanicslab.anes.pitt.edu [homanicslab.anes.pitt.edu]
- 2. The Japanese Journal of Pharmacology [jstage.jst.go.jp]
- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 4. GABA Transaminase Inhibition Induces Spontaneous and Enhances Depolarization-Evoked GABA Efflux via Reversal of the GABA Transporter | Journal of Neuroscience [jneurosci.org]
Application Notes and Protocols for Intravenous Administration of DL-Gabaculine Hydrochloride in Rats
For Researchers, Scientists, and Drug Development Professionals
Introduction
DL-Gabaculine is a potent, irreversible inhibitor of GABA transaminase (GABA-T), an enzyme critical for the degradation of the primary inhibitory neurotransmitter, gamma-aminobutyric acid (GABA). By inhibiting GABA-T, DL-Gabaculine leads to a significant accumulation of GABA in the central nervous system, thereby enhancing inhibitory neurotransmission. These application notes provide detailed protocols for the preparation and intravenous administration of DL-Gabaculine hydrochloride in rats for preclinical research applications, such as studying experimental epilepsy and GABAergic signaling.
Physicochemical and Pharmacological Data
Quantitative data for this compound is summarized in the tables below for easy reference.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₇H₉NO₂・HCl | [1] |
| Molecular Weight | 175.6 g/mol | [1][2] |
| Appearance | Crystalline solid | [1] |
| Solubility | PBS (pH 7.2): 10 mg/mLWater: SolubleDMSO: ≥ 20 mg/mL | [1][3] |
| Storage (Solid) | -20°C | [1][2] |
| Stability (Solid) | ≥ 4 years at -20°C | [1] |
Table 2: Dosing and Toxicity Information
| Parameter | Species | Route | Dose/Concentration | Reference |
| Intravenous Dose | Rat | Intravenous (IV) | 100 mg/kg | [1] |
| Subcutaneous Dose | Rat | Subcutaneous (SC) | 10 mg/kg | [4] |
| Effective Dose (ED₅₀) | Mouse | Intraperitoneal (IP) | 135 mg/kg (anticonvulsant) | [1] |
| Lethal Dose (LD₅₀) | Mouse | Intraperitoneal (IP) | 62 mg/kg | [1] |
| In Vivo Pretreatment | Rat | Not Specified | 0.5 mM/kg | [5] |
Table 3: Recommended Parameters for Intravenous Injection in Rats
| Parameter | Recommendation | Reference |
| Vehicle | Sterile 0.9% Saline or PBS (pH 7.2) | [6][7] |
| Injection Site | Lateral tail vein | [6] |
| Needle Gauge | 25-27 G | [6] |
| Maximum Bolus Volume | 5 mL/kg | [6] |
| Injection Rate | Slow bolus (over ~1 minute) |
Signaling Pathway of DL-Gabaculine Action
DL-Gabaculine exerts its effect by inhibiting GABA transaminase, which is a key enzyme in the metabolic pathway of GABA. This inhibition leads to an increase in GABA levels in the synaptic cleft, enhancing the activation of postsynaptic GABA receptors and resulting in increased neuronal inhibition.
Experimental Protocols
Preparation of this compound for Intravenous Injection
This protocol describes the preparation of a 10 mg/mL solution of this compound in sterile Phosphate-Buffered Saline (PBS).
Materials:
-
This compound powder
-
Sterile, pyrogen-free Phosphate-Buffered Saline (PBS), pH 7.2
-
Sterile 1.5 mL or 2 mL microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Sterile syringe filters (0.22 µm pore size)
-
Sterile syringes and needles
Procedure:
-
Calculate the required amount: Determine the total volume of the injection solution needed based on the number of animals and the dosage. For a 100 mg/kg dose in a 300g rat, the required dose is 30 mg. At a concentration of 10 mg/mL, this corresponds to an injection volume of 3 mL, which is within the acceptable limit.
-
Weighing: Accurately weigh the required amount of this compound powder using a calibrated analytical balance in a sterile environment (e.g., a laminar flow hood).
-
Dissolution: Transfer the weighed powder to a sterile microcentrifuge tube. Add the calculated volume of sterile PBS (pH 7.2) to achieve the desired concentration (e.g., 10 mg/mL).
-
Mixing: Vortex the tube until the powder is completely dissolved. The solution should be clear and free of particulates.
-
Sterilization: Draw the solution into a sterile syringe. Attach a sterile 0.22 µm syringe filter to the syringe and filter the solution into a new sterile tube or directly into the injection syringes. This step ensures the sterility of the final injection solution.
-
Storage: It is highly recommended to prepare the solution fresh on the day of the experiment. If short-term storage is necessary, keep the solution on ice and protected from light. For longer-term storage of stock solutions, dissolve in DMSO and store at -80°C for up to 6 months or -20°C for up to 1 month.[2] Avoid repeated freeze-thaw cycles.[2]
Protocol for Intravenous Injection in Rats (Tail Vein)
This protocol outlines the procedure for administering the prepared this compound solution via the lateral tail vein of a rat.
Materials:
-
Prepared and filtered this compound solution
-
Rat restraint device
-
Warming lamp or warm water bath
-
70% ethanol (B145695) and sterile gauze
-
Sterile insulin (B600854) syringes or tuberculin syringes with 25-27 G needles
Procedure:
-
Animal Preparation: Weigh the rat to accurately calculate the injection volume.
-
Restraint: Place the rat in a suitable restraint device, ensuring it is secure but not overly stressed.
-
Vasodilation: Warm the rat's tail using a warming lamp or by immersing it in warm water (38-40°C) for a few minutes. This will cause the lateral tail veins to dilate, making them more visible and easier to access.
-
Site Preparation: Gently wipe the tail with 70% ethanol to clean the injection site.
-
Injection:
-
Load the calculated volume of the this compound solution into a sterile syringe.
-
Position the needle, with the bevel facing up, parallel to the vein.
-
Insert the needle into one of the lateral tail veins. A successful insertion may be indicated by a small flash of blood in the needle hub.
-
Slowly inject the solution. If swelling occurs at the injection site, the needle is not in the vein. In this case, withdraw the needle and re-attempt the injection at a more proximal site (closer to the body).
-
-
Post-Injection:
-
After the injection is complete, withdraw the needle and apply gentle pressure to the injection site with sterile gauze to prevent bleeding.
-
Return the rat to its cage and monitor for any adverse reactions.
-
Experimental Workflow
The following diagram illustrates the overall workflow for preparing and administering this compound for intravenous injection in rats.
References
- 1. Measurement of GABA following GABA-transaminase inhibition by gabaculine: a 1H and 31P NMR spectroscopic study of rat brain in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Turnover and release of GABA in rat cortical slices: effect of a GABA-T inhibitor, gabaculine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cardiovascular effects of GABA, GABA-aminotransferase inhibitors and valproic acid following systemic administration in rats, cats and dogs: pharmacological approach to localize the site of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cardiovascular effects of GABA system activating drugs injected into the caudal ventrolateral medulla of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Anticonvulsant and behavioural effects of bicuculline injected into the mesencephalic locomoter region of rats [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for DL-Gabaculine Hydrochloride in Brain Tissue Homogenate Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
DL-Gabaculine hydrochloride is a potent, irreversible inhibitor of γ-aminobutyric acid (GABA) transaminase (GABA-T), the primary enzyme responsible for the degradation of the inhibitory neurotransmitter GABA.[1] By inhibiting GABA-T, this compound leads to an elevation of GABA levels in the brain, a mechanism of significant interest for studying GABAergic neurotransmission and for the development of therapeutics for neurological disorders such as epilepsy. These application notes provide detailed protocols for the use of this compound in brain tissue homogenate assays to characterize its inhibitory effects on GABA-T activity.
Mechanism of Action
DL-Gabaculine, a structural analog of GABA, acts as a suicide inhibitor of GABA-T. The compound initially binds to the enzyme's active site and undergoes the initial steps of the transamination reaction. However, a subsequent chemical rearrangement within the inhibitor leads to the formation of a stable, aromatic ring that covalently binds to the pyridoxal (B1214274) phosphate (B84403) (PLP) cofactor, irreversibly inactivating the enzyme. This irreversible inhibition makes DL-Gabaculine a powerful tool for studying the consequences of sustained GABA-T blockade.
Quantitative Data Summary
The inhibitory potency of this compound is typically quantified by its half-maximal inhibitory concentration (IC50). The following table summarizes available IC50 values. It is important to note that these values can vary depending on the enzyme source (recombinant vs. native tissue homogenate) and assay conditions.
| Enzyme Source | Inhibitor | IC50 (µM) | Assay Conditions | Reference |
| Recombinant Human GABA-T (homodimeric) | Gabaculine | 0.22 | 25°C, pH 8.6 | |
| Recombinant Bacterial GABA-T (multimeric) | Gabaculine | 0.19 | 25°C, pH 8.6 | |
| Rat Brain Mitochondria | Gabaculine | 3 | Time-dependent inhibition |
Experimental Protocols
Preparation of Brain Tissue Homogenate
This protocol describes the preparation of a crude mitochondrial fraction from brain tissue, which is enriched in GABA-T.
Materials:
-
Whole brain tissue (e.g., mouse, rat)
-
Homogenization Buffer: 0.32 M Sucrose, 10 mM Tris-HCl, pH 7.4
-
Dounce homogenizer
-
Centrifuge
-
Spectrophotometer or fluorometer for protein quantification (e.g., Bradford or BCA assay kit)
Procedure:
-
Euthanize the animal according to approved institutional guidelines and immediately dissect the brain.
-
Place the brain tissue in ice-cold Homogenization Buffer.
-
Weigh the tissue and add 10 volumes (w/v) of ice-cold Homogenization Buffer.
-
Homogenize the tissue using a Dounce homogenizer with 10-15 strokes.
-
Transfer the homogenate to a centrifuge tube and centrifuge at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris.
-
Carefully collect the supernatant (S1 fraction) and centrifuge it at 17,000 x g for 20 minutes at 4°C to pellet the crude mitochondrial fraction.
-
Discard the supernatant and resuspend the pellet in a known volume of Homogenization Buffer. This suspension contains the enriched GABA-T and will be referred to as the "brain tissue homogenate."
-
Determine the protein concentration of the brain tissue homogenate using a standard protein assay. The homogenate can be stored at -80°C for future use.
GABA-T Activity Assay (Spectrophotometric Method)
This assay measures the production of glutamate (B1630785), which is coupled to the reduction of NADP+ to NADPH, resulting in an increase in absorbance at 340 nm.
Materials:
-
Brain tissue homogenate
-
Assay Buffer: 50 mM Tris-HCl, pH 8.6, containing 10 mM α-ketoglutarate, 1 mM NADP+, and 0.5 U/mL glutamate dehydrogenase.
-
Substrate Solution: 20 mM GABA in water.
-
This compound solutions of various concentrations.
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm.
Procedure:
-
Prepare a reaction mixture by combining the Assay Buffer with the desired final concentration of this compound or vehicle control.
-
Add a specific amount of brain tissue homogenate (typically 10-50 µg of protein) to each well of the microplate.
-
Add the reaction mixture to each well.
-
Pre-incubate the plate at 37°C for 10 minutes to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding the Substrate Solution (GABA) to each well.
-
Immediately place the plate in the microplate reader and measure the absorbance at 340 nm every minute for 20-30 minutes at 37°C.
-
The rate of change in absorbance is proportional to the GABA-T activity.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.
Visualizations
Signaling Pathway of GABA Metabolism and Inhibition
References
Application Notes and Protocols for DL-Gabaculine Hydrochloride in Primary Neurons
Inhibiting GABA-Transaminase (GABA-T) for Neuroscience Research
Introduction
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mature mammalian central nervous system, playing a crucial role in reducing neuronal excitability.[1] The metabolic breakdown of GABA is primarily catalyzed by the enzyme GABA-transaminase (GABA-T). The inhibition of GABA-T presents a valuable pharmacological tool for researchers studying the effects of increased GABA levels and altered inhibitory neurotransmission. DL-Gabaculine hydrochloride is a potent and irreversible inhibitor of GABA-T, making it a key compound for such investigations.[2] These application notes provide a detailed protocol for the use of this compound to inhibit GABA-T in primary neuron cultures, intended for researchers, scientists, and professionals in drug development.
Mechanism of Action
This compound acts as an irreversible inhibitor of GABA-T. The gabaculine (B1211371) molecule, an analog of GABA, binds to the active site of the GABA-T enzyme. Following a transamination reaction, the molecule is converted into a stable aromatic ring, which remains covalently bound to the enzyme's cofactor, pyridoxal (B1214274) phosphate. This effectively inactivates the enzyme, leading to an accumulation of intracellular GABA.[3]
Quantitative Data Summary
The following table summarizes key quantitative parameters for this compound, compiled from various experimental sources. It is important to note that specific values such as IC50 can vary depending on the experimental system (e.g., purified enzyme vs. cell-based assays) and the source of the enzyme (e.g., bacterial vs. human).
| Parameter | Value | Species/System | Reference |
| Ki (Inhibition Constant) | 8.3 x 10-6 M (8.3 µM) | Rat D-3-aminoisobutyrate-pyruvate aminotransferase | [2] |
| Effective Concentration | 5 µM | Rat Cortical Slices (in vitro) | |
| t1/2 (at 3 x 10-7 M) | 9 minutes (25°C) | Bacterial GABA-T | [3] |
Experimental Protocols
I. Preparation of this compound Stock Solution
A sterile, concentrated stock solution of this compound is essential for accurate and reproducible experiments.
Materials:
-
This compound powder
-
Sterile, nuclease-free water or a suitable buffer (e.g., PBS or cell culture medium)
-
Sterile microcentrifuge tubes
-
Sterile syringe filters (0.22 µm pore size)
Procedure:
-
In a sterile environment (e.g., a laminar flow hood), weigh out the desired amount of this compound powder.
-
Dissolve the powder in the appropriate volume of sterile water or buffer to create a concentrated stock solution (e.g., 10 mM).
-
Gently vortex the solution until the powder is completely dissolved.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile microcentrifuge tube.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term storage.
II. Protocol for Treating Primary Neurons with this compound
This protocol outlines the steps for treating primary neuron cultures to achieve effective inhibition of GABA-T. The optimal concentration and incubation time may need to be determined empirically for specific neuronal types and experimental goals.
Materials:
-
Primary neuron cultures (e.g., cortical, hippocampal)
-
Complete cell culture medium appropriate for the neurons
-
This compound stock solution (from Protocol I)
-
Incubator (37°C, 5% CO2)
Procedure:
-
Culture primary neurons to the desired density and maturity.
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Dilute the stock solution in pre-warmed complete cell culture medium to the desired final working concentration. A starting concentration of 5 µM is recommended based on studies with brain slices. A concentration range of 1-10 µM can be tested to determine the optimal concentration for your specific primary neuron culture.
-
Carefully remove the existing culture medium from the primary neurons.
-
Gently add the medium containing the desired concentration of this compound to the culture wells.
-
Incubate the neurons for the desired treatment duration. An incubation time of 24-72 hours is suggested to allow for the irreversible inhibition of GABA-T and subsequent accumulation of GABA.
-
Following incubation, the cells can be harvested for downstream analysis, such as GABA-T activity assays or Western blotting.
III. Protocol for GABA-T Activity Assay in Primary Neuron Lysates
This protocol provides a method to measure the activity of GABA-T in lysates from treated and untreated primary neurons to confirm the inhibitory effect of this compound. This assay is based on the enzymatic reaction where GABA-T converts GABA and α-ketoglutarate to succinic semialdehyde and glutamate.
Materials:
-
Treated and untreated primary neuron cultures
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
GABA-T activity assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 10 mM α-ketoglutarate, 10 mM GABA, and 1 mM NADP+)
-
Succinic semialdehyde dehydrogenase (SSADH)
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Wash the primary neuron cultures with ice-cold PBS.
-
Lyse the cells using a suitable lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
In a 96-well plate, add a standardized amount of protein from each lysate to the wells.
-
Initiate the reaction by adding the GABA-T activity assay buffer containing SSADH to each well.
-
Immediately begin measuring the absorbance at 340 nm at regular intervals (e.g., every 1-2 minutes) for 30-60 minutes at 37°C. The increase in absorbance corresponds to the production of NADPH, which is proportional to GABA-T activity.
-
Calculate the rate of reaction for each sample and normalize it to the protein concentration to determine the specific activity of GABA-T.
IV. Protocol for Western Blot Analysis of GABA-T
This protocol allows for the qualitative and semi-quantitative analysis of GABA-T protein levels in primary neurons following treatment with this compound.
Materials:
-
Treated and untreated primary neuron cultures
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against GABA-T
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Prepare protein lysates from primary neuron cultures as described in the GABA-T activity assay protocol.
-
Determine the protein concentration of each lysate.
-
Denature a standardized amount of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against GABA-T overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
A loading control, such as β-actin or GAPDH, should be used to normalize the GABA-T protein levels.
Visualizations
Caption: Experimental workflow for inhibiting GABA-T in primary neurons.
Caption: Inhibition of the GABA metabolic pathway by this compound.
References
- 1. GABA - Wikipedia [en.wikipedia.org]
- 2. Irreversible inhibition of D-3-aminoisobutyrate-pyruvate aminotransferase by gabaculine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism of the irreversible inhibition of gamma-aminobutyric acid-alpha-ketoglutaric acid transaminase by the neutrotoxin gabaculine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of DL-Gabaculine Hydrochloride in Experimental Models of Epilepsy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
DL-Gabaculine hydrochloride is a potent, irreversible inhibitor of γ-aminobutyric acid (GABA) aminotransferase (GABA-T), the primary enzyme responsible for the degradation of the inhibitory neurotransmitter GABA.[1][2] By inhibiting GABA-T, this compound leads to a significant and sustained elevation of GABA levels in the brain.[1][3] This enhancement of GABAergic neurotransmission makes it a valuable tool for studying the role of the GABA system in various neurological conditions, particularly epilepsy.[1] An imbalance in the excitatory and inhibitory neurotransmitter systems, with a deficit in GABAergic inhibition, is a key factor in the pathophysiology of seizures. Therefore, agents that increase synaptic GABA are potent anticonvulsants. This document provides detailed application notes and experimental protocols for the use of this compound in common rodent models of epilepsy.
Mechanism of Action
This compound acts as a "suicide" inhibitor of GABA-T. Its structure mimics that of GABA, allowing it to bind to the active site of the enzyme. Following a series of enzymatic reactions, a stable aromatic ring is formed, leading to an irreversible covalent bond with the enzyme, thereby inactivating it.[1] This inactivation of GABA-T prevents the breakdown of GABA, leading to its accumulation in presynaptic terminals and subsequent increased release into the synaptic cleft, enhancing inhibitory signaling.[2]
Data Presentation
In Vitro Efficacy
| Compound | Target | IC₅₀ (µM) | Source |
| DL-Gabaculine | GABA-T | 1.8 | [1] |
In Vivo Efficacy and Toxicity in Mice
| Compound | Test Model | ED₅₀ (mg/kg) | LD₅₀ (mg/kg) | Administration Route | Source |
| DL-Gabaculine | Chemoconvulsant/Electroshock | 35 | 86 | Intravenous/Intraperitoneal | [1] |
Effects on Neurotransmitter Levels
| Compound | Dose (mg/kg, i.p.) | Brain Region | Analyte | % Change from Control | Time Point | Source |
| Gabaculine (B1211371) | 150 | Cortex | GABA | Increased (69% decrease in accumulation with apomorphine) | Not Specified | [4] |
| Gabaculine | 0.5 mmol/kg (in vivo) | Cortical Slices | GABA | ~400% increase | Not Specified | [2] |
Experimental Protocols
Protocol 1: Maximal Electroshock (MES) Induced Seizure Test in Mice
This model is used to evaluate the ability of a compound to prevent the spread of seizures.
Materials:
-
This compound
-
Saline (0.9% NaCl), sterile
-
Male albino mice (e.g., CD-1 or similar strain), 20-25 g
-
Electroconvulsive shock apparatus with corneal electrodes
-
Topical anesthetic (e.g., 0.5% tetracaine (B1683103) hydrochloride)
Procedure:
-
Drug Preparation and Administration:
-
Dissolve this compound in sterile saline to the desired concentrations.
-
Administer this compound or vehicle (saline) to mice via intraperitoneal (i.p.) injection.[5] The volume of injection should not exceed 10 ml/kg.[5]
-
The time between drug administration and the MES test should be optimized to coincide with the peak effect of the drug. A pilot study to determine the time to peak effect is recommended, typically ranging from 30 minutes to 4 hours.[6]
-
-
MES Induction:
-
At the predetermined time after drug administration, apply a drop of topical anesthetic to the cornea of each mouse.
-
Place the corneal electrodes on the eyes.
-
Deliver a maximal electroshock stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds).
-
Observe the animal for the presence or absence of the tonic hindlimb extension (THE) phase of the seizure.
-
-
Endpoint and Data Analysis:
-
The primary endpoint is the abolition of the tonic hindlimb extension.
-
The number of animals protected from THE in each group is recorded.
-
Calculate the percentage of protection for each dose.
-
Determine the ED₅₀ (the dose that protects 50% of the animals) using a suitable statistical method (e.g., probit analysis).[7]
-
Protocol 2: Pentylenetetrazol (PTZ) Induced Seizure Test in Mice
This model is used to assess a compound's ability to raise the seizure threshold.
Materials:
-
This compound
-
Saline (0.9% NaCl), sterile
-
Pentylenetetrazol (PTZ)
-
Male albino mice (e.g., Swiss or similar strain), 20-25 g
-
Observation chambers
Procedure:
-
Drug Preparation and Administration:
-
Prepare this compound and PTZ solutions in sterile saline.
-
Administer this compound or vehicle (saline) to mice via i.p. injection.
-
The time between this compound administration and PTZ injection should be based on the drug's pharmacokinetic profile.
-
-
PTZ Induction:
-
Administer a convulsant dose of PTZ (e.g., 50 mg/kg, i.p.).[8]
-
Immediately place the mouse in an individual observation chamber.
-
Observe the animal for a period of 30 minutes.
-
-
Endpoint and Data Analysis:
-
Record the latency to the first myoclonic jerk and the onset of clonic-tonic convulsions.
-
Score the seizure severity using a standardized scale (e.g., a modified Racine scale for PTZ-induced seizures in mice).[9]
-
Record the number of animals exhibiting clonic-tonic convulsions and the mortality rate within the observation period.
-
Analyze the data to determine the effect of this compound on seizure latency, severity score, and protection against convulsions.
-
Mandatory Visualizations
Caption: Signaling pathway of this compound.
Caption: Experimental workflow for the MES test.
Caption: Experimental workflow for the PTZ test.
References
- 1. Gabaculine - Wikipedia [en.wikipedia.org]
- 2. Turnover and release of GABA in rat cortical slices: effect of a GABA-T inhibitor, gabaculine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Elevated endogenous GABA level correlates with decreased fMRI signals in the rat brain during acute inhibition of GABA transaminase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reversal by apomorphine of the gabaculine-induced GABA accumulation in mouse cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. animalcare.ubc.ca [animalcare.ubc.ca]
- 6. epilepsy.com [epilepsy.com]
- 7. Correlation analysis between anticonvulsant ED50 values of antiepileptic drugs in mice and rats and their therapeutic doses and plasma levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pentylenetetrazol-induced seizures decrease gamma-aminobutyric acid-mediated recurrent inhibition and enhance adenosine-mediated depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. research.rug.nl [research.rug.nl]
Application Notes and Protocols for HPLC Quantification of GABA Following DL-Gabaculine Hydrochloride Administration
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in regulating neuronal excitability.[1][2] Dysregulation of GABAergic signaling is implicated in various neurological and psychiatric disorders. DL-Gabaculine hydrochloride is a potent and irreversible inhibitor of GABA transaminase (GABA-T), the primary enzyme responsible for GABA catabolism.[3][4] By inhibiting GABA-T, gabaculine (B1211371) leads to a significant elevation of GABA levels in the brain.[3][5][6][7] Accurate quantification of these changes is essential for studying GABAergic neurotransmission and for the development of novel therapeutics targeting this system.
High-performance liquid chromatography (HPLC) is a widely used analytical technique for the quantification of GABA in biological samples.[8] Due to GABA's lack of a strong chromophore or fluorophore, derivatization is typically required for sensitive detection by UV-Vis or fluorescence detectors.[9] This document provides detailed application notes and protocols for the quantification of GABA using HPLC with pre-column derivatization following the administration of this compound.
Mechanism of Action: this compound
DL-Gabaculine acts as a mechanism-based inactivator of GABA transaminase. Its structure is similar to GABA, allowing it to bind to the active site of the enzyme.[3] During the transamination process, a proton is abstracted from the dihydrobenzene ring of gabaculine, leading to the formation of a stable aromatic ring.[3] This aromatic stabilization renders the enzyme-inhibitor complex irreversible, leading to a sustained increase in GABA concentrations.[3]
Quantitative Data on GABA Levels After this compound Administration
The administration of this compound leads to a time-dependent increase in brain GABA concentrations. The following table summarizes quantitative data from a study in rats.
| Time After Administration | GABA Concentration (μmol/g) | Method of Quantification | Reference |
| Pre-administration | 1.9 ± 0.4 | 1H NMR Spectroscopy | [10] |
| 4 hours | 6 - 8 | 1H NMR Spectroscopy | [10] |
Note: The rate of GABA accumulation was found to be approximately 1.1 to 2.9 μmol/hr/g.[10] Another study in mice also demonstrated that gabaculine has a great potential to increase GABA levels in the brain in a time-dependent manner.[3] Pretreatment with gabaculine in rat cortical slices quadrupled the GABA content.[5]
Experimental Protocols
An effective workflow for the quantification of GABA in biological samples after this compound administration involves sample preparation, derivatization, and HPLC analysis.
Protocol 1: HPLC with o-Phthalaldehyde (B127526) (OPA) Pre-Column Derivatization and Fluorescence Detection
This is a widely used method due to its high sensitivity and relatively simple sample preparation.[8]
1. Materials and Reagents:
-
GABA standard
-
o-Phthalaldehyde (OPA)
-
Sulfite (B76179) solution (e.g., Sodium sulfite)
-
Borate (B1201080) buffer (pH ~10.4)[11]
-
Ethanol
-
Mobile phase components (e.g., sodium acetate (B1210297), methanol (B129727), tetrahydrofuran)
-
HPLC grade water
-
Biological sample (e.g., brain tissue homogenate supernatant)
2. Sample Preparation:
-
Homogenize brain tissue in a suitable acidic solution (e.g., 0.4 M perchloric acid) to precipitate proteins.
-
Centrifuge the homogenate at high speed (e.g., 10,000 x g for 10 minutes at 4°C).
-
Collect the supernatant and neutralize it with a suitable base (e.g., potassium carbonate).
-
Centrifuge again to remove the precipitate.
-
Filter the supernatant through a 0.22 µm syringe filter.
3. Derivatization Procedure:
-
Prepare the OPA derivatization solution by dissolving OPA in ethanol, then adding the sulfite solution and borate buffer.[11] An optimized solution can be prepared by dissolving 11 mg OPA in 250 µl absolute ethanol, 820 µl 1 M sulfite, and 3.93 ml 0.1 M borate.[11]
-
In a microcentrifuge tube, mix a small volume of the sample or standard with the borate buffer.[11]
-
Add the OPA working solution and mix. The reaction is typically rapid and occurs at room temperature.[11]
4. HPLC Conditions:
| Parameter | Condition | Reference |
| Column | C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm) | [12] |
| Mobile Phase | Isocratic or gradient elution with a mixture of sodium acetate buffer, methanol, and tetrahydrofuran. | [8][12] |
| Flow Rate | 1.0 mL/min | [12] |
| Injection Volume | 10-20 µL | [12] |
| Detector | Fluorescence Detector | [8] |
| Excitation λ | 220 nm or 337 nm | [11][12] |
| Emission λ | 385 nm or 454 nm | [11][12] |
| Column Temperature | 25-30°C | [12][13] |
5. Quantification:
-
Construct a calibration curve using a series of GABA standards of known concentrations.
-
The concentration of GABA in the samples is determined by comparing the peak area of the derivatized GABA in the sample chromatogram to the calibration curve.
Protocol 2: HPLC with Dansyl Chloride Pre-Column Derivatization and UV-Vis Detection
This method offers stable derivatives and is suitable for laboratories equipped with a UV-Vis detector.[13]
1. Materials and Reagents:
-
GABA standard
-
Dansyl chloride
-
Acetone
-
Sodium bicarbonate buffer (0.1 M, pH 8.7)[13]
-
Mobile phase components (e.g., methanol, sodium acetate)
-
HPLC grade water
-
Biological sample (prepared as in Protocol 1)
2. Derivatization Procedure:
-
Prepare the derivatizing reagent by dissolving 5 mg of dansyl chloride in 10 mL of acetone.[13]
-
Mix 100 µL of the sample or standard with 900 µL of sodium bicarbonate buffer and 1000 µL of the dansyl chloride solution.[13]
-
Vortex the mixture and heat it at 55°C for 1 hour.[13]
-
Cool the solution to room temperature before injection.
3. HPLC Conditions:
| Parameter | Condition | Reference |
| Column | C18 reverse-phase column (e.g., 3 mm x 100 mm, 2.7 µm) | [13] |
| Mobile Phase | Gradient elution with A: methanol and B: 0.05 M sodium acetate:methanol (9:1, v/v), pH 8. | [13] |
| Flow Rate | 0.3 mL/min | [13] |
| Injection Volume | 5 µL | [13] |
| Detector | UV-Vis Detector at 254 nm | [13] |
| Column Temperature | 30°C | [13] |
4. Quantification:
-
Follow the same procedure as described for Protocol 1, using the peak areas obtained from the UV-Vis detector.
Method Validation Parameters
For reliable quantification, the chosen HPLC method should be validated for the following parameters:
| Parameter | Description | Typical Acceptance Criteria |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) > 0.99 |
| Limit of Detection (LOD) | The lowest concentration of an analyte that can be reliably detected. | Signal-to-noise ratio of 3:1 |
| Limit of Quantification (LOQ) | The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy. | Signal-to-noise ratio of 10:1 |
| Accuracy | The closeness of the test results to the true value, often assessed by recovery studies. | Recovery between 80-120% |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. | Relative Standard Deviation (RSD) < 15% |
| Specificity | The ability to assess unequivocally the analyte in the presence of components that may be expected to be present. | No interfering peaks at the retention time of the analyte |
Conclusion
The HPLC methods detailed in these application notes provide robust and sensitive approaches for the quantification of GABA in biological samples following the administration of this compound. The choice between OPA-fluorescence and Dansyl Chloride-UV detection will depend on the available instrumentation and the required sensitivity. Proper method validation is crucial to ensure the accuracy and reliability of the obtained results, which are vital for advancing our understanding of the GABAergic system and for the development of new therapeutic strategies.
References
- 1. Design and Mechanism of GABA Aminotransferase Inactivators. Treatments for Epilepsies and Addictions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GABA - Wikipedia [en.wikipedia.org]
- 3. Gabaculine - Wikipedia [en.wikipedia.org]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Turnover and release of GABA in rat cortical slices: effect of a GABA-T inhibitor, gabaculine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Elevated endogenous GABA level correlates with decreased fMRI signals in the rat brain during acute inhibition of GABA transaminase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of gabaculine, a new potent inhibitor of gamma-amonobutyrate transaminase, on the brain gamma-amonobutyrate content and convulsions in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Item - Comparison of two HPLC methods with derivatization to assess gamma-aminobutyric acid (GABA) contents in brown rice flours and rice bran - figshare - Figshare [figshare.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Measurement of GABA following GABA-transaminase inhibition by gabaculine: a 1H and 31P NMR spectroscopic study of rat brain in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. High sensitivity HPLC method for analysis of in vivo extracellular GABA using optimized fluorescence parameters for o-phthalaldehyde (OPA)/sulfite derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 13. Validation of HPLC Method for Analysis of Gamma-Aminobutyric and Glutamic Acids in Plant Foods and Medicinal Plants - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying GABA Metabolism in Synaptosomes using DL-Gabaculine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, and its metabolism is crucial for maintaining the delicate balance between neuronal excitation and inhibition. A key enzyme in this process is GABA transaminase (GABA-T), which catabolizes GABA. DL-Gabaculine hydrochloride is a potent, irreversible inhibitor of GABA-T, making it an invaluable tool for studying GABA metabolism and turnover.[1] By blocking the degradation of GABA, DL-Gabaculine allows for the investigation of GABA synthesis, release, and uptake dynamics in isolated nerve terminals, known as synaptosomes.
These application notes provide detailed protocols for the use of this compound in synaptosomal preparations to investigate GABA metabolism.
Mechanism of Action
DL-Gabaculine acts as a mechanism-based inactivator of GABA-T. Its structure is similar to that of GABA, allowing it to bind to the active site of the enzyme.[1] During the transamination process, DL-Gabaculine is converted into an aromatic intermediate that forms a stable, covalent adduct with the pyridoxal (B1214274) phosphate (B84403) cofactor, leading to irreversible inhibition of the enzyme.[1] This potent and irreversible action makes it highly effective for accumulating GABA within synaptosomes to study its metabolic pathways.
Data Presentation
The following tables summarize key quantitative data for this compound from published literature.
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | Value | Species/Preparation | Reference |
| IC₅₀ (GABA Transaminase) | 3 µM | Rat brain mitochondria | [2] |
| IC₅₀ (GABA Uptake) | 69 µM | Rat brain slices | [2] |
Table 2: Kinetic Constants for Gabaculine (B1211371) Inhibition of GABA Transaminase
| Parameter | Value | Species/Enzyme Source | Reference |
| Kᵢ | 2.86 µM | Pseudomonas fluorescens | [3] |
| k_cat (turnover rate) | 1.15 x 10⁻² s⁻¹ | Pseudomonas fluorescens | [3] |
Note: Kinetic data from bacterial sources may differ from mammalian enzymes but provides insight into the inhibitory mechanism.
Table 3: Effects of Gabaculine on GABA Levels
| Treatment | Brain Region | Fold Increase in GABA | Species | Reference |
| In vivo administration | Diencephalon and Mesencephalon Synaptosomes | "Particularly long-acting elevation" | Rat | [4] |
| In vitro (5 µM) | Cortical Slices | ~2-fold | Rat | [5] |
| In vivo (0.5 mM/kg) | Cortical Slices | ~4-fold | Rat | [5] |
Experimental Protocols
Protocol 1: Preparation of Synaptosomes from Rodent Brain
This protocol describes a standard method for isolating synaptosomes, which are resealed nerve terminals, from fresh brain tissue.
Materials:
-
Rodent brain tissue (e.g., cortex, hippocampus)
-
Homogenization Buffer: 0.32 M Sucrose, 4 mM HEPES, pH 7.4
-
Percoll solution
-
Krebs-Ringer Buffer: 10 mM Tris-HCl, 2.2 mM CaCl₂, 0.5 mM Na₂HPO₄, 0.4 mM KH₂PO₄, pH 7.4
-
Dounce homogenizer
-
Refrigerated centrifuge
Procedure:
-
Euthanize the animal according to approved institutional guidelines and rapidly dissect the brain region of interest on ice.
-
Homogenize the tissue in 10 volumes of ice-cold Homogenization Buffer using a Dounce homogenizer with 10-12 gentle strokes.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Collect the supernatant (S1) and centrifuge at 15,000-20,000 x g for 20-30 minutes at 4°C.
-
The resulting pellet (P2) is the crude synaptosomal fraction.
-
For further purification, resuspend the P2 pellet in Homogenization Buffer and layer it onto a discontinuous Percoll gradient (e.g., 5%, 10%, 23%).
-
Centrifuge at 32,500 x g for 5 minutes at 4°C.
-
Synaptosomes will be enriched at the 10%/23% Percoll interface.
-
Carefully collect the synaptosomal fraction and wash by resuspending in a large volume of Krebs-Ringer Buffer and centrifuging at 15,000 x g for 20 minutes at 4°C.
-
Resuspend the final synaptosomal pellet in the appropriate buffer for your downstream assay.
-
Determine the protein concentration of the synaptosomal preparation using a standard method (e.g., BCA assay).
Protocol 2: In Vitro Treatment of Synaptosomes with this compound
This protocol outlines the incubation of isolated synaptosomes with this compound to inhibit GABA-T.
Materials:
-
Prepared synaptosomes
-
Krebs-Ringer Buffer (or other appropriate physiological buffer)
-
This compound stock solution (e.g., 1 mM in water)
-
Water bath or incubator
Procedure:
-
Dilute the synaptosomal preparation to the desired protein concentration (e.g., 0.5-1.0 mg/mL) in Krebs-Ringer Buffer.
-
Pre-warm the synaptosomal suspension to 37°C for 5-10 minutes.
-
Add this compound to the desired final concentration. A concentration of 5-10 µM is a good starting point for significant GABA-T inhibition.
-
Incubate the synaptosomes at 37°C for a specified time (e.g., 15-60 minutes) to allow for GABA-T inhibition and subsequent GABA accumulation.
-
Following incubation, the synaptosomes can be used for various downstream applications, such as measuring GABA levels or GABA release.
Protocol 3: Assay of GABA Transaminase (GABA-T) Activity in Synaptosomes
This spectrophotometric assay measures the activity of GABA-T in synaptosomal lysates.
Materials:
-
Control and DL-Gabaculine-treated synaptosomes
-
Lysis Buffer (e.g., 50 mM Tris-HCl, pH 8.0, with protease inhibitors)
-
Assay Buffer: 50 mM Potassium Pyrophosphate, pH 8.6
-
GABA solution
-
α-ketoglutarate solution
-
Succinic semialdehyde dehydrogenase (SSADH)
-
NADP⁺
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Lyse the control and treated synaptosomes by resuspending the pellets in ice-cold Lysis Buffer and sonicating or using a Dounce homogenizer.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 30 minutes at 4°C to pellet membranes.
-
Collect the supernatant containing the cytosolic enzymes, including GABA-T.
-
In a 96-well plate, prepare the reaction mixture containing Assay Buffer, α-ketoglutarate (e.g., 5 mM), NADP⁺ (e.g., 1 mM), and an excess of SSADH.
-
Add a small volume of the synaptosomal lysate to each well.
-
Initiate the reaction by adding GABA (e.g., 10 mM).
-
Immediately measure the change in absorbance at 340 nm over time at a constant temperature (e.g., 25°C or 37°C). The increase in absorbance corresponds to the production of NADPH, which is proportional to GABA-T activity.
-
Calculate the enzyme activity based on the rate of NADPH formation, using the molar extinction coefficient of NADPH (6.22 mM⁻¹cm⁻¹).
Protocol 4: Quantification of GABA Levels in Synaptosomes
This protocol describes the extraction and quantification of GABA from synaptosomes, typically using high-performance liquid chromatography (HPLC) or mass spectrometry (MS).
Materials:
-
Control and DL-Gabaculine-treated synaptosomes
-
Perchloric acid (PCA) or other protein precipitating agent
-
Potassium hydroxide (B78521) (KOH) for neutralization
-
HPLC system with a fluorescence or electrochemical detector, or a mass spectrometer
-
Derivatizing agent (e.g., o-phthalaldehyde (B127526) (OPA) for fluorescence detection)
-
GABA standards
Procedure:
-
Pellet the incubated synaptosomes by centrifugation.
-
Resuspend the pellet in a small volume of ice-cold PCA (e.g., 0.4 M) to precipitate proteins and lyse the synaptosomes.
-
Vortex and incubate on ice for 10-15 minutes.
-
Centrifuge at high speed (e.g., 15,000 x g) for 10 minutes at 4°C.
-
Carefully collect the supernatant, which contains the amino acids.
-
Neutralize the supernatant with a solution of KOH.
-
Centrifuge to remove the potassium perchlorate (B79767) precipitate.
-
The resulting supernatant is ready for analysis.
-
For HPLC with fluorescence detection, derivatize the sample with OPA just prior to injection.
-
Separate the amino acids on a C18 reverse-phase column.
-
Quantify the GABA peak by comparing its area to a standard curve generated with known concentrations of GABA.
-
Alternatively, use a validated LC-MS/MS method for direct and highly sensitive quantification of GABA.
Visualizations
Caption: The GABA Shunt Pathway and the site of inhibition by this compound.
Caption: Experimental workflow for studying GABA metabolism in synaptosomes using DL-Gabaculine.
References
- 1. Net uptake of gamma-aminobutyric acid by a high affinity synaptosomal transport system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Duloxetine - Wikipedia [en.wikipedia.org]
- 3. Inhibition of aminotransferase enzyme systems by gabaculine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scilit.com [scilit.com]
- 5. Turnover and release of GABA in rat cortical slices: effect of a GABA-T inhibitor, gabaculine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for in vitro GABA-T Inhibition Assay using DL-Gabaculine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system. Its concentration is tightly regulated by the enzyme GABA transaminase (GABA-T), which catabolizes GABA into succinic semialdehyde.[1][2] Inhibition of GABA-T increases GABA levels in the brain, a therapeutic strategy for neurological disorders like epilepsy.[1][3] DL-Gabaculine hydrochloride is a potent, irreversible inhibitor of GABA-T, making it a valuable tool for studying the GABAergic system and for screening potential therapeutic agents.[4]
These application notes provide a detailed protocol for an in vitro GABA-T inhibition assay using this compound as a reference inhibitor. The described method is a continuous spectrophotometric assay that couples the transamination of GABA to the reduction of NADP+, which can be monitored by the increase in absorbance at 340 nm.[1][5]
Principle of the Assay
The activity of GABA-T is determined using a coupled enzyme reaction. GABA-T catalyzes the transfer of an amino group from GABA to α-ketoglutarate, producing succinic semialdehyde and glutamate. Succinic semialdehyde is then oxidized by succinic semialdehyde dehydrogenase (SSADH) in the presence of NADP+, leading to the formation of NADPH. The rate of NADPH production is directly proportional to GABA-T activity and can be measured by monitoring the increase in absorbance at 340 nm.[1][5] The inhibitory effect of compounds like this compound is quantified by the reduction in the rate of NADPH formation.[5]
Mechanism of Inhibition by this compound
This compound is a mechanism-based inhibitor of GABA-T.[4] Its structure is analogous to GABA, allowing it to enter the active site of the enzyme.[4] During the transamination process, gabaculine (B1211371) is converted into a highly reactive aromatic intermediate. This intermediate then forms a covalent adduct with the pyridoxal (B1214274) 5'-phosphate (PLP) cofactor, leading to the irreversible inactivation of the enzyme.[4][6]
Quantitative Data: Inhibitory Activity of GABA-T Inhibitors
The following table summarizes the inhibitory potency of this compound and Vigabatrin, another well-known irreversible GABA-T inhibitor. This data is crucial for comparing the efficacy of novel inhibitory compounds.
| Compound | Target Enzyme | Mechanism of Action | Reported IC₅₀/Kᵢ |
| This compound | GABA Transaminase (GABA-T) | Irreversible Inhibitor | Kᵢ = 2.86 µM, t₁/₂ at 0.3 µM is 9 min[6] |
| Vigabatrin | GABA Transaminase (GABA-T) | Irreversible Inhibitor | Kᵢ = 1.3 mM[7] |
Experimental Protocols
Materials and Reagents
-
Recombinant or purified GABA transaminase (porcine or human)[5]
-
This compound (test inhibitor)
-
Vigabatrin (positive control)[5]
-
GABA (substrate)[5]
-
α-ketoglutarate (co-substrate)[5]
-
Pyridoxal 5'-phosphate (PLP, cofactor)[5]
-
Succinic semialdehyde dehydrogenase (SSADH)[5]
-
NADP+[5]
-
96-well UV-transparent microplates[5]
-
Microplate spectrophotometer capable of reading absorbance at 340 nm[5]
Preparation of Reagents
-
Assay Buffer: Prepare a 50 mM Potassium pyrophosphate buffer and adjust the pH to 8.6.[1][5]
-
Substrate/Cofactor Solution: Prepare a stock solution containing GABA, α-ketoglutarate, PLP, and NADP+ in the assay buffer. The final concentrations in the reaction mixture should be optimized based on the specific activity of the enzymes. Suggested final concentrations are 11 mM GABA, 5.3 mM α-ketoglutarate, and 1.1 mM NADP+.[7]
-
Enzyme Solution: Prepare a working solution of GABA-T and SSADH in the assay buffer. The optimal concentration should be determined empirically to yield a linear reaction rate for at least 20-30 minutes.[5]
-
Inhibitor Solutions: Prepare stock solutions of this compound and Vigabatrin in the assay buffer. Perform serial dilutions to obtain a range of concentrations for IC₅₀ determination.
Assay Procedure
-
To each well of a 96-well plate, add 10 µL of the test inhibitor dilution (or control vehicle).
-
Add 170 µL of the Substrate/Cofactor Solution to each well.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of the Enzyme Solution to each well.
-
Immediately place the plate in a microplate reader pre-set to 37°C.
-
Monitor the increase in absorbance at 340 nm every minute for 20-30 minutes.[5]
Data Analysis
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).
-
Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a sigmoidal dose-response curve.
Visualizations
Experimental Workflow
Caption: Workflow for the in vitro GABA-T inhibition assay.
Signaling Pathway of GABA-T Inhibition
References
- 1. High-yield synthesis and purification of recombinant human GABA transaminase for high-throughput screening assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Design and Mechanism of GABA Aminotransferase Inactivators. Treatments for Epilepsies and Addictions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gabaculine - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Mechanism of the irreversible inhibition of gamma-aminobutyric acid-alpha-ketoglutaric acid transaminase by the neutrotoxin gabaculine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanism of Inactivation of GABA Aminotransferase by (E)- and (Z)-(1S,3S)-3-Amino-4-fluoromethylenyl-1-cyclopentanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting DL-Gabaculine hydrochloride solubility in PBS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with DL-Gabaculine hydrochloride, focusing on solubility issues in Phosphate-Buffered Saline (PBS).
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in PBS?
A1: The reported solubility of this compound in PBS (pH 7.2) is 10 mg/mL.[1] However, various factors can influence this, including the specific formulation of PBS, temperature, and the purity of the compound.
Q2: My this compound is not dissolving completely in PBS at the expected concentration. What are the potential causes and solutions?
A2: Several factors could be contributing to incomplete dissolution. Here are some common causes and troubleshooting steps:
-
Incorrect PBS pH: The solubility of this compound can be pH-dependent. Ensure your PBS is at a pH of 7.2. Verify the pH of your buffer using a calibrated pH meter.
-
Low Temperature: Dissolution can be an endothermic process, meaning solubility may increase with temperature.[2] Try gently warming the solution to 37°C. Avoid excessive heat, which could degrade the compound.
-
Insufficient Agitation: Proper mixing is crucial for dissolution. Ensure you are vortexing or stirring the solution adequately.[2]
-
Compound Purity and Formulation: The purity and salt form of the compound can affect its solubility. Confirm the specifications of your this compound from the supplier. It is supplied as a crystalline solid.[1]
Q3: Can I use other solvents to dissolve this compound before diluting it in PBS?
A3: Yes, this compound is also soluble in other solvents, which can be used to create a stock solution before further dilution in PBS. However, be mindful of the final concentration of the organic solvent in your experiment, as it may affect your biological system.
Solubility in Other Solvents:
| Solvent | Solubility |
| DMF | 20 mg/mL[1] |
| DMSO | ≥ 20 mg/mL[1][3] |
| Ethanol | 0.2 mg/mL[1] |
| Water | Soluble[4] |
| Methanol | Soluble[4] |
When preparing a stock solution in an organic solvent, it is recommended to use newly opened, anhydrous DMSO to avoid issues with hygroscopy which can impact solubility.[3]
Q4: How should I store my this compound solution in PBS?
A4: For long-term storage, it is recommended to store aliquots of the solution at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[3] For short-term storage, refrigeration at 4°C is acceptable. The stability of the compound in solution should be considered for the duration of your experiments. The solid form is stable for at least four years.[1]
Experimental Protocols
Protocol for Dissolving this compound in PBS
-
Prepare PBS (pH 7.2): Ensure your Phosphate-Buffered Saline is prepared correctly and the pH is verified to be 7.2.
-
Weigh the Compound: Accurately weigh the desired amount of this compound powder.
-
Initial Dissolution: Add the powder to the appropriate volume of PBS.
-
Agitation: Vortex the solution vigorously for 1-2 minutes.
-
Gentle Warming (Optional): If the compound has not fully dissolved, place the solution in a 37°C water bath for 10-15 minutes. Intermittently vortex the solution during this time.
-
pH Adjustment (If Necessary): If dissolution is still an issue, check the pH of the solution and adjust it to 7.2 using small volumes of dilute HCl or NaOH.
-
Sterile Filtration: Once fully dissolved, sterile filter the solution using a 0.22 µm syringe filter for use in cell culture or other sensitive applications.
-
Storage: Store the solution in appropriate aliquots at -20°C or -80°C.
Troubleshooting Workflow
Caption: Troubleshooting workflow for this compound solubility in PBS.
References
stability of DL-Gabaculine hydrochloride stock solutions at -20°C
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of DL-Gabaculine hydrochloride stock solutions and their application in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for this compound stock solutions?
A1: For short-term storage, this compound stock solutions can be stored at -20°C. For longer-term storage, -80°C is recommended.
Q2: How long is a this compound stock solution stable at -20°C?
A2: Based on information from commercial suppliers, a stock solution of this compound is stable for up to one month when stored at -20°C. For extended stability, it is recommended to store the solution at -80°C, where it can be stable for up to six months. It is crucial to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation.
Q3: What solvents are recommended for preparing this compound stock solutions?
A3: this compound is soluble in aqueous solutions. For cell-based assays, it is common to dissolve it in sterile phosphate-buffered saline (PBS). For other applications, dimethyl sulfoxide (B87167) (DMSO) can also be used.
Q4: What is the primary mechanism of action of DL-Gabaculine?
A4: DL-Gabaculine is a potent and irreversible inhibitor of γ-aminobutyric acid transaminase (GABA-T). GABA-T is a key enzyme in the metabolic pathway of the inhibitory neurotransmitter GABA. By inhibiting GABA-T, DL-Gabaculine leads to an increase in the concentration of GABA in the brain.
Stability of this compound Stock Solutions at -20°C
Summary of Stability Data
| Storage Temperature | Duration of Stability | Source |
| -20°C | 1 month | |
| -80°C | 6 months | |
| -20°C (Powder) | 3 years |
Experimental Protocols
Protocol 1: Stability Assessment of this compound Stock Solution (Adapted Method)
This protocol describes a representative method for assessing the stability of a this compound stock solution at -20°C using High-Performance Liquid Chromatography (HPLC). Note: This is an adapted protocol based on methods for similar compounds, as a specific validated stability-indicating method for this compound was not found in the available literature.
1. Stock Solution Preparation:
-
Weigh out a precise amount of this compound powder.
-
Dissolve the powder in sterile phosphate-buffered saline (PBS, pH 7.4) to a final concentration of 10 mM.
-
Filter the solution through a 0.22 µm sterile filter to remove any particulates.
-
Aliquot the stock solution into sterile, single-use polypropylene (B1209903) tubes.
2. Storage Conditions:
-
Label the aliquots clearly with the compound name, concentration, date of preparation, and storage temperature.
-
Store the aliquots at -20°C in a calibrated freezer.
-
Protect the aliquots from light.
3. Stability Testing Workflow:
4. Adapted HPLC Method for Quantification:
-
Instrumentation: HPLC system with UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of phosphate (B84403) buffer (pH 6.9) and acetonitrile (B52724) (95:5 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 20 µL.
-
Procedure:
-
At each time point (e.g., Day 0, Week 1, Week 2, Week 3, Week 4), thaw one aliquot of the stock solution at room temperature.
-
Dilute the sample to an appropriate concentration within the linear range of the standard curve.
-
Prepare a standard curve using freshly prepared solutions of this compound of known concentrations.
-
Inject the standards and the sample onto the HPLC system.
-
Quantify the concentration of this compound in the sample by comparing its peak area to the standard curve.
-
Calculate the percentage of the initial concentration remaining at each time point. A decrease of >10% is typically considered significant degradation.
-
Protocol 2: In Vitro GABA Transaminase (GABA-T) Inhibition Assay
This protocol outlines a spectrophotometric assay to measure the inhibitory activity of this compound on GABA-T.
1. Materials:
-
Purified or recombinant GABA-T
-
This compound
-
GABA (substrate)
-
α-ketoglutarate (co-substrate)
-
Pyridoxal 5'-phosphate (PLP, cofactor)
-
Succinic semialdehyde dehydrogenase (SSADH)
-
NADP+
-
Potassium pyrophosphate buffer (pH 8.6)
-
96-well UV-transparent microplate
-
Microplate spectrophotometer
2. Assay Principle: GABA-T converts GABA and α-ketoglutarate to succinic semialdehyde and glutamate. SSADH then oxidizes succinic semialdehyde to succinate, which is coupled to the reduction of NADP+ to NADPH. The increase in NADPH is monitored by measuring the absorbance at 340 nm.
3. Assay Procedure:
-
Prepare a stock solution of this compound in the appropriate solvent (e.g., PBS).
-
Prepare a reaction mixture containing potassium pyrophosphate buffer, α-ketoglutarate, PLP, SSADH, and NADP+.
-
Add the reaction mixture to the wells of a 96-well plate.
-
Add serial dilutions of this compound to the test wells. Add vehicle to the control wells.
-
Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding GABA-T to all wells.
-
Immediately place the plate in a microplate reader set to 37°C and measure the absorbance at 340 nm every minute for 20-30 minutes.
4. Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance) for each inhibitor concentration.
-
Determine the percentage of inhibition for each concentration of this compound compared to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.
Troubleshooting Guide
Q: I am not seeing any inhibition of GABA-T activity in my assay.
A:
-
Check the concentration of your this compound stock solution: Ensure the stock solution was prepared correctly and has not degraded. If the solution is more than a month old and has been stored at -20°C, consider preparing a fresh stock.
-
Verify the activity of your GABA-T enzyme: The enzyme may have lost activity. Test the enzyme with a known inhibitor or run a positive control.
-
Confirm the composition of your reaction buffer: Ensure all components are present at the correct concentrations and that the pH is optimal for enzyme activity.
Q: The results of my stability study show rapid degradation of the this compound stock solution.
A:
-
Review your storage conditions: Ensure the freezer is maintaining a consistent -20°C. Avoid storing the aliquots in the freezer door where the temperature can fluctuate.
-
Avoid repeated freeze-thaw cycles: Prepare single-use aliquots to minimize degradation.
-
Check for contamination: Microbial contamination can lead to the degradation of the compound. Ensure sterile techniques were used during the preparation of the stock solution.
Signaling Pathway
GABA Metabolism and Inhibition by DL-Gabaculine
The following diagram illustrates the GABA shunt, a metabolic pathway that synthesizes and degrades GABA. DL-Gabaculine acts as an irreversible inhibitor of GABA transaminase (GABA-T), preventing the breakdown of GABA.
Technical Support Center: Managing DL-Gabaculine Hydrochloride Toxicity in Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with essential information for managing the toxicity of DL-Gabaculine hydrochloride in animal studies. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimentation.
Quantitative Toxicity Data
The following table summarizes the available quantitative toxicity data for this compound. It is important to note that toxicity can vary depending on the animal species, strain, sex, and route of administration.
| Species | Route of Administration | LD50 (Median Lethal Dose) | ED50 (Median Effective Dose) | Reference |
| Mouse | Intraperitoneal (i.p.) | 86 mg/kg | 35 mg/kg (anticonvulsant effect) | [1] |
| Mouse | Not Specified | 62 mg/kg | 135 mg/kg (inhibition of GABA-T activity) | [2] |
| Rat | Not Available | Not Available | Not Available | |
| Rabbit | Not Available | Not Available | Not Available |
Note: The discrepancy in reported LD50 and ED50 values in mice may be due to differences in experimental conditions, mouse strains, or endpoints measured. Researchers should perform dose-response studies to determine the optimal dose for their specific experimental model.
Troubleshooting Guide
This guide provides solutions to common problems encountered when working with this compound in animal studies.
| Issue | Potential Cause(s) | Recommended Action(s) |
| Unexpected Animal Mortality | - Overdose due to miscalculation or improper administration.- High sensitivity of the animal strain or species.- Synergistic toxic effects with other administered compounds. | - Verify Dose Calculations: Double-check all calculations for dose preparation and administration volume.- Refine Administration Technique: Ensure proper and consistent administration (e.g., correct intraperitoneal injection site).- Conduct a Dose-Response Study: Start with lower doses and escalate gradually to determine the maximum tolerated dose (MTD) in your specific model.- Review Concomitant Medications: Assess any other administered substances for potential interactions. |
| Animals Exhibit Seizures or Convulsions | - Neurotoxic effects due to excessive GABA accumulation. While gabaculine (B1211371) can have anticonvulsant effects, high doses can lead to excitotoxicity.[1] | - Immediate Humane Euthanasia: If severe, prolonged seizures occur, euthanasia is the most humane option.- Dose Reduction: In future experiments, use a lower dose of this compound.- Monitor Closely: Implement a rigorous monitoring schedule to detect early signs of neurotoxicity. |
| Significant Weight Loss and Reduced Food/Water Intake | - General malaise and systemic toxicity.- Neurological impairment affecting feeding behavior. | - Provide Supportive Care: Offer palatable, high-energy food and hydration support (e.g., hydrogel packs).- Monitor Body Weight Daily: Track body weight as a key indicator of animal health.- Adjust Dose: A lower dose may reduce these adverse effects while still achieving the desired biological outcome. |
| Inconsistent or Unexpected Experimental Results | - Improper preparation or storage of this compound solution.- Variability in drug administration.- Degradation of the compound. | - Follow Preparation and Storage Guidelines: this compound is soluble in water. Prepare fresh solutions for each experiment and store them appropriately.- Standardize Administration Protocol: Ensure all personnel are trained and follow a standardized procedure for drug administration.- Verify Compound Purity: Use a reputable supplier and consider analytical testing to confirm the purity and concentration of your stock. |
Frequently Asked Questions (FAQs)
Q1: What are the visible signs of this compound toxicity in rodents?
A1: While specific signs for DL-Gabaculine are not extensively documented, based on its mechanism as a potent GABA-transaminase inhibitor and data from similar compounds like vigabatrin, researchers should monitor for:
-
Neurological Signs: Convulsions, tremors, ataxia (incoordination), and prostration (inability to stand).[3]
-
General Health Decline: Decreased food and water consumption, leading to weight loss.[3]
-
Behavioral Changes: Lethargy, reduced activity, or signs of distress.
Q2: What is the recommended vehicle and route of administration for this compound?
A2: this compound is soluble in water, which can be used as a vehicle. Common routes of administration in preclinical studies include intraperitoneal (i.p.) and intravenous (i.v.) injections.[1] The choice of route will depend on the specific experimental design and desired pharmacokinetic profile.
Q3: Are there any known strategies to mitigate the toxicity of this compound?
A3: Currently, there are no established protocols for mitigating the toxicity of this compound. Management primarily relies on careful dose selection and rigorous monitoring of animal welfare. If severe toxic effects are observed, the most ethical course of action is humane euthanasia.
Q4: How does this compound exert its toxic effects?
A4: this compound is a potent and irreversible inhibitor of GABA-transaminase (GABA-T).[1] This enzyme is responsible for the breakdown of the neurotransmitter GABA. By inhibiting GABA-T, gabaculine causes a rapid and significant increase in GABA levels in the brain.[2] While increased GABAergic inhibition can have therapeutic effects (e.g., anticonvulsant), excessive accumulation disrupts normal neuronal function and leads to neurotoxicity.
Q5: What are the key considerations for designing a study with this compound?
A5:
-
Pilot Studies: Conduct pilot studies with a small number of animals to determine the effective and toxic dose ranges in your specific model.
-
Ethical Considerations: Due to its high toxicity, ensure your experimental protocol has been approved by your institution's Animal Care and Use Committee and includes clear endpoints for humane euthanasia.
-
Close Monitoring: Implement a detailed monitoring plan to observe animals for any signs of toxicity. This should include daily weight checks and clinical scoring.
Experimental Protocols
Protocol 1: Preparation of this compound for Injection
-
Materials:
-
This compound powder
-
Sterile, pyrogen-free water for injection or sterile 0.9% saline
-
Sterile vials
-
Sterile filters (0.22 µm)
-
Calibrated balance and appropriate personal protective equipment (PPE)
-
-
Procedure:
-
Aseptically weigh the required amount of this compound powder.
-
In a sterile vial, dissolve the powder in the appropriate volume of sterile water or saline to achieve the desired final concentration.
-
Gently vortex until the powder is completely dissolved.
-
Sterile-filter the solution using a 0.22 µm syringe filter into a new sterile vial.
-
Store the solution as recommended by the manufacturer, typically for short periods at 2-8°C or frozen for longer-term storage. It is advisable to prepare fresh solutions for each experiment.
-
Protocol 2: Intraperitoneal (i.p.) Administration in Mice
-
Materials:
-
Prepared this compound solution
-
Appropriately sized sterile syringes (e.g., 1 mL) and needles (e.g., 25-27 gauge)
-
Animal scale
-
70% ethanol (B145695) for disinfection
-
-
Procedure:
-
Weigh the mouse to determine the correct volume of the drug solution to administer.
-
Restrain the mouse firmly but gently, ensuring the head is tilted slightly downwards.
-
Locate the injection site in the lower right or left abdominal quadrant, avoiding the midline to prevent injection into the bladder or cecum.
-
Wipe the injection site with 70% ethanol.
-
Insert the needle at a shallow angle (approximately 15-20 degrees) into the peritoneal cavity.
-
Gently aspirate to ensure no fluid (e.g., urine, blood) is drawn back, which would indicate incorrect placement.
-
If aspiration is clear, slowly inject the solution.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any immediate adverse reactions.
-
Visualizations
Caption: Mechanism of this compound action.
Caption: Decision workflow for managing toxicity in animal studies.
References
potential off-target effects of DL-Gabaculine hydrochloride on aminotransferases
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with DL-Gabaculine hydrochloride. The information focuses on its potential off-target effects on aminotransferases.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
This compound is a potent irreversible inhibitor of γ-aminobutyric acid aminotransferase (GABA-T), also known as 4-aminobutyrate transaminase.[1][2][3] GABA-T is the primary enzyme responsible for the catabolism of the inhibitory neurotransmitter GABA in the central nervous system.[2][4] By inhibiting GABA-T, gabaculine (B1211371) increases the concentration of GABA in the brain.[2][5][6]
Q2: What are the known off-target effects of this compound on other aminotransferases?
Yes, this compound has been shown to inhibit other aminotransferases besides GABA-T. In vitro studies on brain and liver extracts have demonstrated that gabaculine can inhibit Alanine Transaminase (ALA-T) and Aspartate Aminotransferase (ASP-T), although to a lesser extent than GABA-T.[7] Interestingly, in vivo studies in mice have shown a different order of sensitivity in the liver, with ALA-T being more significantly inhibited than GABA-T.[7] Additionally, gabaculine has been found to irreversibly inhibit D-3-aminoisobutyrate-pyruvate aminotransferase.[1]
Q3: What is the mechanism of inhibition of aminotransferases by this compound?
This compound is a mechanism-based, irreversible inhibitor.[8][9] Its structure is similar to GABA, allowing it to enter the active site of GABA-T.[5] The inhibition process involves the formation of a stable, covalent adduct with the pyridoxal (B1214274) 5'-phosphate (PLP) cofactor, which is essential for the enzyme's catalytic activity.[2][8][9] This renders the enzyme inactive.
Q4: Is this compound toxic?
Yes, preclinical studies have indicated that this compound is highly potent and can be toxic at anticonvulsant doses.[5][10] Its potential for lethal effects has limited its use as a therapeutic drug in humans.[5] However, it remains a valuable tool in experimental studies for modulating GABA levels.[5]
Troubleshooting Guide
Issue 1: Unexpected inhibition of other metabolic pathways in my experiment.
-
Possible Cause: Off-target effects of this compound on other aminotransferases may be altering related metabolic pathways. For example, inhibition of Alanine Transaminase (ALT) and Aspartate Aminotransferase (AST) can impact amino acid metabolism and gluconeogenesis.[7]
-
Troubleshooting Steps:
-
Confirm Off-Target Inhibition: Assay the activity of key aminotransferases (e.g., ALT, AST) in your experimental system (cell lysate, tissue homogenate) in the presence and absence of this compound.
-
Dose-Response Analysis: Perform a dose-response curve to determine the concentration at which off-target inhibition occurs. It's possible that lowering the concentration of gabaculine could minimize these effects while still inhibiting GABA-T.
-
Use a More Selective Inhibitor: If off-target effects are significant and unavoidable, consider using a more selective GABA-T inhibitor, such as vigabatrin, although it's important to be aware of its own potential off-target effects.[2][4]
-
Issue 2: Inconsistent results in GABA-T inhibition assays.
-
Possible Cause: Experimental variability can arise from several factors, including reagent stability, enzyme activity, and assay conditions.
-
Troubleshooting Steps:
-
Reagent Quality: Ensure the this compound is of high purity and has been stored correctly. Prepare fresh solutions for each experiment.
-
Enzyme Activity: Confirm the activity of your GABA-T enzyme preparation before each experiment. Enzyme activity can decrease with improper storage or multiple freeze-thaw cycles.
-
Assay Conditions: Standardize all assay parameters, including incubation time, temperature, pH, and substrate concentrations.
-
Positive Controls: Include a known, potent GABA-T inhibitor as a positive control to validate your assay system.
-
Quantitative Data Summary
| Inhibitor | Enzyme | Species/Source | Inhibition Constant | Citation |
| DL-Gabaculine | GABA-Aminotransferase (GABA-T) | Bacterial | K_i = 2.86 x 10⁻⁶ M | [8] |
| DL-Gabaculine | D-3-aminoisobutyrate-pyruvate aminotransferase | Rat Liver | K_i = 8.3 x 10⁻⁶ M | [1] |
| DL-Gabaculine | GABA-Aminotransferase (GABA-T) | Human (recombinant) | IC₅₀ = 0.22 µM | [11] |
| DL-Gabaculine | GABA-Aminotransferase (GABA-T) | Bacterial | IC₅₀ = 0.19 µM | [11] |
Experimental Protocols
Key Experiment: Alanine Aminotransferase (ALT) Activity Assay (Colorimetric)
This protocol is adapted from commercially available kits and is a common method for measuring ALT activity.[12][13][14]
Principle:
ALT catalyzes the transfer of an amino group from L-alanine to α-ketoglutarate, producing pyruvate (B1213749) and L-glutamate. The pyruvate generated is then used in a subsequent reaction to produce a colorimetric product, the absorbance of which is proportional to the ALT activity.
Materials:
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 540-570 nm
-
ALT Assay Buffer
-
L-Alanine solution
-
α-Ketoglutarate solution
-
Pyruvate standard solution
-
Enzyme mix (containing lactate (B86563) dehydrogenase and a probe)
-
This compound (or other inhibitor)
-
Sample (cell lysate, tissue homogenate, or serum)
Procedure:
-
Standard Curve Preparation: Prepare a series of pyruvate standards by diluting the stock solution in ALT Assay Buffer. A typical range would be 0 to 10 nmol/well.
-
Sample Preparation: Homogenize cells or tissue in cold ALT Assay Buffer. Centrifuge to remove insoluble material. Dilute the supernatant or serum sample in ALT Assay Buffer to ensure the readings fall within the linear range of the standard curve.
-
Reaction Mix Preparation: Prepare a master reaction mix containing ALT Assay Buffer, L-alanine, α-ketoglutarate, and the enzyme mix according to the manufacturer's instructions.
-
Assay:
-
Add 50 µL of each standard and sample to separate wells of the 96-well plate.
-
For inhibitor studies, pre-incubate the sample with this compound for a specified time before adding the reaction mix.
-
Add 100 µL of the reaction mix to each well.
-
Incubate the plate at 37°C for 30-60 minutes.
-
Measure the absorbance at 540-570 nm.
-
-
Calculation:
-
Subtract the absorbance of the blank (0 standard) from all readings.
-
Plot the absorbance of the standards versus their concentration to generate a standard curve.
-
Determine the concentration of pyruvate in the samples from the standard curve.
-
Calculate ALT activity based on the amount of pyruvate generated per unit of time per amount of sample.
-
Visualizations
Caption: GABA metabolism pathway and the inhibitory action of this compound.
Caption: Experimental workflow for a colorimetric aminotransferase activity assay.
Caption: Troubleshooting logic for unexpected off-target effects.
References
- 1. Irreversible inhibition of D-3-aminoisobutyrate-pyruvate aminotransferase by gabaculine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design and Mechanism of GABA Aminotransferase Inactivators. Treatments for Epilepsies and Addictions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The in vivo inhibition of GABA-transaminase by gabaculine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. High-yield synthesis and purification of recombinant human GABA transaminase for high-throughput screening assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gabaculine - Wikipedia [en.wikipedia.org]
- 6. Measurement of GABA following GABA-transaminase inhibition by gabaculine: a 1H and 31P NMR spectroscopic study of rat brain in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of aminotransferase enzyme systems by gabaculine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanism of the irreversible inhibition of gamma-aminobutyric acid-alpha-ketoglutaric acid transaminase by the neutrotoxin gabaculine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Isolation and characterization of the product of inactivation of gamma-aminobutyric acid aminotransferase by gabaculine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A comparative study of the pharmacology of inhibitors of GABA-metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. cellbiolabs.com [cellbiolabs.com]
- 13. mmpc.org [mmpc.org]
- 14. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: DL-Gabaculine Hydrochloride
This technical support center provides essential information regarding the toxicity of DL-Gabaculine hydrochloride for researchers, scientists, and drug development professionals. Below you will find a summary of reported LD50 values, troubleshooting guides for common experimental issues, and frequently asked questions.
Acute Toxicity Data: LD50 Values
The following table summarizes the available median lethal dose (LD50) data for this compound in mice. Despite a thorough literature search, no specific LD50 values for rats were identified.
| Species | Strain | Route of Administration | LD50 Value |
| Mouse | Not Specified | Intravenous (presumed) | 86 mg/kg[1] |
| Mouse | Not Specified | Intraperitoneal | 62 mg/kg |
Experimental Protocols
Signaling Pathway
This compound's primary mechanism of action is the irreversible inhibition of γ-aminobutyric acid (GABA) transaminase (GABA-T). This enzyme is critical for the degradation of the inhibitory neurotransmitter GABA. By inhibiting GABA-T, DL-Gabaculine leads to an accumulation of GABA in the brain, which potentiates GABAergic neurotransmission.
References
Technical Support Center: DL-Gabaculine Hydrochloride In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with DL-Gabaculine hydrochloride in vivo. The information is intended to help mitigate the compound's toxic effects during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, irreversible inhibitor of γ-aminobutyric acid transaminase (GABA-T).[1][2] Its primary mechanism involves entering the active site of GABA-T, where it undergoes a transformation into a stable aromatic ring, forming an irreversible covalent bond with the pyridoxal (B1214274) phosphate (B84403) (PLP) cofactor.[1] This inactivation of GABA-T leads to a significant and rapid increase in the brain's concentration of the inhibitory neurotransmitter, GABA.[1][2]
Q2: What are the known toxic effects of this compound in vivo?
DL-Gabaculine is a neurotoxin.[1] Preclinical studies in mice have shown that at doses effective for anticonvulsant activity, it is extremely potent and toxic.[1] The significant elevation of GABA levels is believed to be a major contributor to its toxicity. Due to its potential lethal effects, DL-Gabaculine has been deemed too toxic for use as a therapeutic drug in humans.[1]
Q3: What are the off-target effects of this compound?
This compound is known to inhibit other pyridoxal phosphate-dependent enzymes besides GABA-T. These include L-alanine transaminase (ALA-T), L-aspartate transaminase (ASP-T), D-amino acid transaminase, and ornithine aminotransferase.[2][3] The inhibition of these enzymes, particularly in the liver, may contribute to the overall toxicity profile of the compound.[4]
Q4: Are there any established protocols to mitigate the toxicity of this compound in vivo?
Currently, there are no universally established and validated protocols for the routine mitigation of this compound's toxic effects. However, preclinical research suggests some investigational strategies that may warrant further exploration. These are detailed in the Troubleshooting and Investigational Mitigation Strategies section. The primary approach for managing toxicity associated with other GABA-T inhibitors, such as vigabatrin, is withdrawal of the drug.[5]
Troubleshooting and Investigational Mitigation Strategies
Researchers may encounter significant toxicity when using this compound in vivo. This section provides guidance on potential issues and explores investigational strategies to mitigate these effects based on available preclinical data.
Issue: High incidence of mortality in experimental animals.
-
Potential Cause: The dose of this compound is too high. The therapeutic window for this compound is very narrow.
-
Troubleshooting/Mitigation:
-
Dose-Response Study: Conduct a thorough dose-response study to determine the minimal effective dose and the maximum tolerated dose in your specific animal model and experimental conditions.
-
Investigational Mitigation with Apomorphine (B128758): Co-administration of apomorphine has been shown to partially reverse the gabaculine-induced accumulation of GABA in the mouse cortex.[6] This is achieved by decreasing the rate of GABA synthesis and, to a lesser extent, reversing the inhibition of GABA-T.[6]
-
Investigational Mitigation with Ketamine: Concurrent administration of ketamine, a GABA uptake inhibitor, has been observed to ameliorate some of the neurochemical changes induced by gabaculine (B1211371) in mouse brain synaptosomes, potentially by interfering with gabaculine's transport.[7]
-
Issue: Unexpected behavioral or neurological side effects.
-
Potential Cause: Excessive accumulation of GABA in the central nervous system and/or off-target enzyme inhibition.
-
Troubleshooting/Mitigation:
-
Careful Behavioral Monitoring: Implement a comprehensive behavioral monitoring plan to document the onset and severity of any adverse effects.
-
Consider Apomorphine Co-administration: As mentioned, apomorphine may help to reduce the excessive GABA accumulation.[6]
-
Explore Ketamine Co-administration: Ketamine's potential to interfere with gabaculine uptake might reduce its impact on the central nervous system.[7]
-
Quantitative Data Summary
The following tables summarize key quantitative data from in vivo studies with this compound.
Table 1: In Vivo Potency and Toxicity of this compound in Mice
| Parameter | Value | Species | Administration Route | Reference |
| ED₅₀ (Anticonvulsant Effect) | 35 mg/kg | Mouse | Not Specified | [1] |
| LD₅₀ | 86 mg/kg | Mouse | Not Specified | [1] |
Table 2: Investigational Mitigation Strategies for this compound Effects in Mice
| Mitigating Agent | Gabaculine Dose | Mitigating Agent Dose | Effect | Species | Reference |
| Apomorphine | 150 mg/kg i.p. | 2 x 0.5 mg/kg s.c. | Markedly decreased (69%) gabaculine-induced GABA accumulation in the cortex.[6] | Mouse | [6] |
| Ketamine | Not specified | Not specified | Ameliorated gabaculine-induced increases in GABA and decreases in aspartate, glutamate, and glutamine in synaptosomes.[7] | Mouse | [7] |
Experimental Protocols
Protocol 1: Investigating the Mitigating Effect of Apomorphine on Gabaculine-Induced GABA Accumulation (Based on Steulet et al., 1989)
-
Animals: Male mice.
-
Drug Preparation:
-
This compound dissolved in saline.
-
Apomorphine dissolved in saline.
-
-
Experimental Groups:
-
Control (Saline)
-
This compound (150 mg/kg, i.p.)
-
Apomorphine (2 x 0.5 mg/kg, s.c.) + this compound (150 mg/kg, i.p.)
-
-
Procedure:
-
Administer the first dose of apomorphine (0.5 mg/kg, s.c.).
-
30 minutes later, administer the second dose of apomorphine (0.5 mg/kg, s.c.).
-
Immediately after the second apomorphine dose, administer this compound (150 mg/kg, i.p.).
-
At a predetermined time point post-gabaculine administration, euthanize the animals and collect brain tissue (cortex).
-
Analyze brain tissue for GABA levels and GABA-T activity.
-
-
Endpoint Analysis:
-
Measure GABA concentration in cortical tissue homogenates using a suitable method (e.g., HPLC).
-
Measure GABA-T activity in cortical tissue homogenates.
-
Visualizations
Caption: Mechanism of irreversible inhibition of GABA-T by this compound.
Caption: Overview of a GABAergic synapse and the impact of this compound.
Caption: Potential (investigational) pathways for mitigating this compound toxicity.
References
- 1. Vigabatrin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. The Pharmacological Properties and Therapeutic Use of Apomorphine [mdpi.com]
- 3. Genotoxic, neurotoxic and neuroprotective activities of apomorphine and its oxidized derivative 8-oxo-apomorphine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What are GABA transaminase inhibitors and how do they work? [synapse.patsnap.com]
- 5. radiopaedia.org [radiopaedia.org]
- 6. Reversal by apomorphine of the gabaculine-induced GABA accumulation in mouse cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Combined effects of a metabolic inhibitor (gabaculine) and an uptake inhibitor (ketamine) on the gamma-aminobutyrate system in mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Cell Viability Assays in the Presence of DL-Gabaculine Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to performing cell viability assays with DL-Gabaculine hydrochloride. This resource includes frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and visualizations to facilitate successful and accurate experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent, irreversible inhibitor of the enzyme GABA transaminase (GABA-T). By inhibiting GABA-T, it prevents the breakdown of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA), leading to an accumulation of GABA in the brain.
Q2: Why are standard metabolic cell viability assays like MTT potentially problematic with this compound?
A2: While direct interference by this compound with the MTT assay has not been extensively documented, its chemical structure, which includes a carboxylic acid moiety, presents a potential for chemical interaction with the assay reagents. Additionally, as an enzyme inhibitor, it may alter the metabolic state of the cells, which can confound the results of assays that rely on metabolic activity as a measure of viability. It is crucial to include proper controls to test for any direct interaction between the compound and the assay reagents in a cell-free system.
Q3: What are recommended alternative cell viability assays to use with this compound?
A3: Due to the potential for interference with metabolic assays, methods that measure cell viability based on different principles are recommended. These include:
-
Lactate Dehydrogenase (LDH) Cytotoxicity Assay: Measures the release of LDH from damaged cells, indicating a loss of membrane integrity.
-
Sulforhodamine B (SRB) Assay: Quantifies the total protein content of adherent cells, which is proportional to the cell number.
-
Crystal Violet Assay: Stains the DNA of adherent cells, providing a measure of relative cell density.
Q4: How stable is this compound in cell culture medium?
A4: The stability of any compound in cell culture medium can be influenced by factors such as pH, temperature, and interaction with media components. It is recommended to prepare fresh solutions of this compound for each experiment and to minimize the time the compound is in the incubator, if experimentally feasible. For long-term experiments, consider replenishing the media with a fresh compound at regular intervals. A stability test using HPLC or a similar method can be performed to determine the compound's stability under your specific experimental conditions.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent results between experiments | 1. Degradation of this compound in culture medium.2. Variability in cell seeding density.3. Inconsistent incubation times. | 1. Prepare fresh stock solutions for each experiment. Minimize prolonged incubation in culture medium. Consider performing a stability assay.2. Ensure accurate and consistent cell counting and seeding.3. Standardize all incubation times precisely. |
| High background in LDH assay | 1. High basal LDH activity in the serum used in the culture medium.2. Overly vigorous pipetting during cell plating or supernatant transfer, causing cell lysis.3. High cell density leading to spontaneous cell death. | 1. Reduce the serum concentration in the medium (e.g., to 1-5%) or use a serum-free medium for the assay period. Run a "medium only" background control.[1]2. Handle cell suspensions and transfer supernatant gently.3. Optimize the cell seeding density to avoid overgrowth. |
| Low signal or unexpected increase in viability with MTT/XTT assays | 1. This compound may interfere with the reduction of the tetrazolium salt.2. The compound may alter the metabolic activity of the cells without affecting viability. | 1. Perform a cell-free control by adding this compound to the assay medium with the MTT/XTT reagent to check for direct chemical interaction.2. Use an orthogonal assay that does not rely on metabolic activity, such as the LDH or SRB assay, to confirm the results. |
| No dose-dependent effect observed | 1. The concentration range tested is not appropriate for the cell line.2. The compound has precipitated out of solution.3. The compound has degraded over the course of the experiment. | 1. Perform a broad-range dose-response experiment to identify the effective concentration range.2. Check the solubility of this compound in your culture medium. Ensure the final solvent concentration (e.g., DMSO) is low and non-toxic.3. Refer to the stability troubleshooting point above. |
Quantitative Data
Specific in vitro cytotoxicity data (e.g., IC50 values) for this compound across various cell lines is not extensively reported in publicly available literature. Researchers should empirically determine the cytotoxic potential of this compound for their specific cell line and experimental conditions. The following table provides known in vivo toxicity data for context.
Table 1: In Vivo Toxicity of this compound in Mice
| Parameter | Value (mg/kg) | Notes |
| ED50 | 35 | Effective dose for anticonvulsant effect. |
| LD50 | 86 | Median lethal dose. |
Data sourced from in vivo studies in mice.[2]
Experimental Protocols
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This protocol is adapted for a 96-well plate format and measures LDH released into the culture medium from cells with damaged membranes.
Materials:
-
LDH cytotoxicity assay kit (commercially available kits are recommended)
-
96-well clear, flat-bottom plates
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 490 nm and 680 nm
Procedure:
-
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density in 100 µL of complete culture medium per well. Include wells for the following controls:
-
Untreated Control (Spontaneous LDH Release): Cells treated with vehicle only.
-
Maximum LDH Release Control: Cells treated with the lysis solution provided in the kit.
-
Medium Background Control: Culture medium without cells.
-
-
Compound Treatment: After 24 hours of incubation to allow for cell attachment, add 50 µL of this compound dilutions to the appropriate wells. Add vehicle to the control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
Lysis of Maximum Release Control: 45 minutes before the end of the incubation period, add 10 µL of the 10X Lysis Buffer to the "Maximum LDH Release" control wells.
-
Supernatant Transfer: After incubation, centrifuge the plate at 600 x g for 10 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[3][4]
-
LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.[4]
-
Incubation and Measurement: Incubate the plate at room temperature for 30 minutes, protected from light. Add 50 µL of the stop solution provided in the kit to each well. Measure the absorbance at 490 nm and a reference wavelength of 680 nm.[4]
-
Calculation:
-
Subtract the 680 nm absorbance from the 490 nm absorbance for all wells.
-
Subtract the average absorbance of the medium background control from all other values.
-
Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental Value - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
-
Sulforhodamine B (SRB) Assay
This protocol is suitable for adherent cells and measures cell density based on the total protein content.
Materials:
-
Sulforhodamine B (SRB)
-
Trichloroacetic acid (TCA)
-
Tris base solution
-
Acetic acid
-
96-well clear, flat-bottom plates
-
Microplate reader capable of measuring absorbance at 565 nm
Procedure:
-
Cell Plating and Treatment: Seed and treat cells with this compound in a 96-well plate as described in the LDH assay protocol.
-
Cell Fixation: After the treatment period, gently add 50 µL of cold 10% (w/v) TCA to each well without removing the medium. Incubate at 4°C for 1 hour.
-
Washing: Carefully discard the supernatant and wash the wells five times with 200 µL of 1% (v/v) acetic acid. Allow the plates to air dry completely.
-
SRB Staining: Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.
-
Removal of Unbound Dye: Quickly wash the wells four times with 200 µL of 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well. Place the plate on a shaker for 10 minutes to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at 565 nm using a microplate reader.
-
Calculation:
-
Subtract the average absorbance of the "medium only" blank wells from all other readings.
-
Calculate the percentage of cell viability using the following formula: % Viability = (OD of Treated Cells / OD of Untreated Control Cells) x 100
-
Visualizations
Caption: Mechanism of this compound action.
Caption: LDH cytotoxicity assay workflow.
Caption: SRB assay workflow.
References
- 1. The effects of antiepileptic drugs on the growth of glioblastoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GABAA Receptor Binding and Ion Channel Function in Primary Neuronal Cultures for Neuropharmacology/Neurotoxicity Testing | Springer Nature Experiments [experiments.springernature.com]
- 3. How reliable are in vitro IC50 values? Values vary with cytotoxicity assays in human glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
impact of DL-Gabaculine hydrochloride purity on experimental results
Welcome to the technical support center for DL-Gabaculine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to address common issues and questions that may arise during experimentation. Ensuring the purity of this compound is critical for obtaining accurate and reproducible results. This guide provides troubleshooting advice, frequently asked questions, detailed experimental protocols, and visualizations to support your research.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments with this compound, with a focus on problems that may be related to reagent purity.
| Problem | Potential Cause | Recommended Action |
| Inconsistent Inhibition of GABA-AT Activity | Variable Purity of this compound: Impurities may compete with gabaculine (B1211371) for binding to the enzyme or may themselves have inhibitory or activating effects, leading to inconsistent results between batches. | 1. Verify the purity of your this compound using an independent method if possible. 2. Purchase from a reputable supplier that provides a detailed Certificate of Analysis (CoA) with purity specifications (ideally ≥95%). 3. If you suspect purity issues, test a new, high-purity batch in parallel with your current stock. |
| Improper Storage and Handling: this compound solutions can degrade over time, especially with repeated freeze-thaw cycles. | Store stock solutions in aliquots at -20°C for up to one month or -80°C for up to six months to minimize degradation.[1] Avoid repeated freeze-thaw cycles. | |
| Incorrect Buffer pH or Temperature: Enzyme activity is highly sensitive to pH and temperature. | Ensure your assay buffer is at the optimal pH and maintain a consistent temperature throughout the experiment. | |
| Lower than Expected Potency (Higher IC50/Ki) | Lower than Stated Purity: The actual concentration of the active compound is lower than calculated due to the presence of impurities. | 1. Recalculate the concentration based on the purity stated on the CoA (e.g., for a 95% pure compound, a 10 mg/mL solution is actually 9.5 mg/mL of the active compound). 2. Consider using a new, higher-purity batch. |
| Degradation of the Compound: The compound may have degraded due to improper storage or handling. | Prepare fresh solutions from a new aliquot or a new vial of the solid compound. | |
| Off-Target Effects Observed | Known Off-Target Activity of Gabaculine: DL-Gabaculine is known to inhibit other aminotransferases, such as alanine (B10760859) transaminase (ALA-T) and aspartate transaminase (ASP-T), although with lower potency than for GABA-AT.[1] | Be aware of the known off-target effects of gabaculine and design your experiments to account for them. Consider using control experiments with purified enzymes to confirm the source of the observed activity. |
| Presence of Biologically Active Impurities: Impurities from the synthesis process may have their own biological activities, leading to unexpected results. | If you observe unexpected off-target effects that are not consistent with the known pharmacology of gabaculine, consider the purity of your compound as a potential source. Testing a different batch may help to clarify if the effect is due to an impurity. | |
| High Background Signal in Assay | Contamination of Reagents: Buffers or other assay components may be contaminated. | Use fresh, high-quality reagents and sterile techniques where appropriate. |
| Impurity Interference: Impurities in the this compound may interfere with the detection method (e.g., fluorescence or absorbance). | Run a control with this compound in the assay buffer without the enzyme to check for any background signal. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: DL-Gabaculine is a potent and irreversible inhibitor of γ-aminobutyric acid aminotransferase (GABA-AT).[2] It acts as a mechanism-based inhibitor, where the enzyme converts gabaculine into a reactive species that then covalently binds to the pyridoxal (B1214274) phosphate (B84403) (PLP) cofactor at the enzyme's active site. This covalent modification leads to the irreversible inactivation of the enzyme. The aromatization of the dihydrobenzene ring of gabaculine after the initial steps of transamination contributes to the irreversibility of the inhibition.
Q2: How does the purity of this compound affect my experimental results?
A2: The purity of this compound is critical for several reasons:
-
Accurate Concentration: Impurities will lead to an overestimation of the active compound's concentration, affecting the accuracy of dose-response curves and kinetic parameters like IC50 and Ki values.
-
Reproducibility: Batch-to-batch variability in purity can lead to inconsistent results, making it difficult to reproduce experiments.
Q3: What are the known off-target effects of this compound?
A3: DL-Gabaculine has been shown to inhibit other aminotransferases besides GABA-AT. In vitro studies have demonstrated inhibition of alanine transaminase (ALA-T) and aspartate transaminase (ASP-T), although to a lesser extent than GABA-AT.[1] It has also been reported to inhibit ornithine aminotransferase.
Q4: What is the recommended way to prepare and store this compound solutions?
A4: this compound is soluble in aqueous solutions. For stock solutions, it is recommended to dissolve the compound in a suitable buffer (e.g., PBS). To maintain stability, stock solutions should be aliquoted and stored at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1] It is important to avoid repeated freeze-thaw cycles to prevent degradation of the compound.
Q5: My in vivo study shows higher toxicity than expected. Could this be related to purity?
A5: Yes, higher than expected toxicity could be related to the purity of the compound. DL-Gabaculine itself has a narrow therapeutic window and is known to be toxic at higher doses.[2] The presence of toxic impurities could exacerbate this effect. If you observe unexpected toxicity, it is advisable to verify the purity of your compound and consider using a batch with higher purity for subsequent in vivo studies.
Quantitative Data Summary
Table 1: Inhibitory Activity of this compound
| Enzyme | Organism/Tissue | Inhibitory Constant (Ki) |
| GABA-Aminotransferase (GABA-AT) | Bacterial | 2.86 µM |
| D-3-aminoisobutyrate-pyruvate aminotransferase | - | 8.3 µM |
| Alanine Transaminase (ALA-T) | - | Significant inhibition |
| Aspartate Transaminase (ASP-T) | - | Very little inhibition |
Data compiled from publicly available research.
Table 2: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration |
| Solid | Room Temperature | As per manufacturer's recommendations |
| Stock Solution | -20°C | Up to 1 month |
| -80°C | Up to 6 months |
Experimental Protocols
Key Experiment: In Vitro GABA-AT Inhibition Assay
This protocol describes a general method for determining the inhibitory activity of this compound on GABA-AT.
Materials:
-
Purified GABA-AT enzyme
-
This compound (high purity)
-
GABA (substrate)
-
α-ketoglutarate (co-substrate)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing pyridoxal phosphate)
-
Detection reagent (e.g., a reagent that reacts with the product, succinic semialdehyde, to produce a fluorescent or colorimetric signal)
-
96-well microplate
-
Plate reader
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in the assay buffer. Perform serial dilutions to obtain a range of inhibitor concentrations.
-
Prepare solutions of GABA and α-ketoglutarate in the assay buffer.
-
Prepare the purified GABA-AT enzyme solution in the assay buffer. The optimal enzyme concentration should be determined empirically to ensure a linear reaction rate during the assay period.
-
-
Assay Protocol:
-
To each well of the 96-well plate, add the assay buffer.
-
Add the this compound dilutions to the appropriate wells. Include a vehicle control (buffer only).
-
Add the GABA-AT enzyme solution to all wells except for the no-enzyme control wells.
-
Pre-incubate the plate at the desired temperature (e.g., 37°C) for a specific time to allow the inhibitor to interact with the enzyme.
-
Initiate the enzymatic reaction by adding a mixture of GABA and α-ketoglutarate to all wells.
-
Incubate the plate at the reaction temperature for a predetermined time, ensuring the reaction remains in the linear range.
-
Stop the reaction by adding a stop solution or by proceeding directly to the detection step.
-
Add the detection reagent and incubate as required for signal development.
-
Measure the signal (absorbance or fluorescence) using a plate reader.
-
-
Data Analysis:
-
Subtract the background signal (no-enzyme control) from all readings.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model (e.g., four-parameter logistic equation) to determine the IC50 value.
-
Critical Step for Purity: The accuracy of the determined IC50 value is directly dependent on the purity of the this compound. Using a compound with lower purity will result in an artificially high IC50 value.
Visualizations
Mechanism of Action of this compound
Caption: Irreversible inhibition of GABA-AT by DL-Gabaculine.
Troubleshooting Workflow for Inconsistent Results
Caption: A logical workflow for troubleshooting inconsistent results.
References
avoiding precipitation of DL-Gabaculine hydrochloride in culture media
Welcome to the technical support center for DL-Gabaculine hydrochloride. This guide provides troubleshooting advice and answers to frequently asked questions to help you prevent the precipitation of this compound in your cell culture media, ensuring the reliability and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in research?
This compound is a potent, irreversible inhibitor of GABA transaminase (GABA-T) and is also known as 3-amino-2,3-dihydrobenzoic acid hydrochloride.[1] Researchers use it to increase levels of the neurotransmitter GABA in the brain, which is valuable for studies related to epilepsy and other neurological conditions.[1][2]
Q2: Why is my this compound precipitating in the culture medium?
Precipitation can occur for several reasons:
-
High Final Concentration: The concentration of this compound may have exceeded its solubility limit in the final culture medium.
-
Improper Dissolution: The initial stock solution may not have been prepared correctly, or it was added to the medium too quickly without adequate mixing.[3]
-
pH of the Medium: The solubility of many compounds is pH-dependent. A study on the similar compound Gabapentin (B195806) showed that its stability is maximal around a pH of 6.0.[4] The pH of your culture medium (typically 7.2-7.4) could influence the solubility of gabaculine.
-
Temperature Effects: Adding a cold stock solution to the culture medium can cause a localized temperature drop, reducing solubility and leading to precipitation.
-
Interactions with Media Components: High concentrations of salts, such as phosphates in PBS, can sometimes reduce the solubility of dissolved compounds.
Q3: What is the best solvent to prepare a stock solution of this compound?
This compound has good solubility in several common laboratory solvents. Dimethyl sulfoxide (B87167) (DMSO) is a highly effective choice.[5][6] For applications where DMSO is not suitable, Phosphate-Buffered Saline (PBS) at pH 7.2 or sterile water can also be used, although at potentially lower maximum concentrations.[6][7]
Q4: How should I store my this compound stock solution?
For maximum stability, aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots sealed and protected from moisture at -80°C for up to 6 months or at -20°C for up to 1 month.[5]
Troubleshooting Guide
If you are experiencing precipitation, follow these steps to identify and resolve the issue.
Problem: Precipitate forms immediately or over time after adding this compound to the culture medium.
Step 1: Verify Stock Solution Preparation Ensure your stock solution is fully dissolved and clear before use. If you see any crystals or cloudiness in the stock, gently warm it (e.g., in a 37°C water bath) and vortex until it is completely clear. For maximum product recovery from a new vial, centrifuge the vial briefly before opening.[7]
Step 2: Check Final Working Concentration Consult the solubility data to ensure your target concentration is achievable. If you are working near the solubility limit, consider reducing the final concentration.
Step 3: Optimize the Dilution Protocol The way you add the stock solution to the medium is critical.
-
Pre-warm the medium: Always use culture medium that has been pre-warmed to your incubation temperature (e.g., 37°C).
-
Add stock solution slowly: Pipette the stock solution drop-by-drop directly into the pre-warmed medium while gently swirling or stirring the medium.[3] This prevents localized high concentrations that can trigger precipitation.
-
Final DMSO Concentration: If using a DMSO stock, ensure the final concentration of DMSO in your culture medium is non-toxic to your cells, typically below 0.5% (v/v).
Step 4: Evaluate Medium pH After adding this compound, check if the pH of the final medium has shifted. Although unlikely to cause a major shift at typical working concentrations, it is a factor to consider for compounds with pH-dependent solubility.[4]
Data Presentation
The solubility of this compound varies by solvent. The following table summarizes known solubility data for your reference.
| Solvent | Solubility |
| DMSO | ≥ 20 mg/mL[5][6] |
| DMF | 20 mg/mL[6] |
| PBS (pH 7.2) | 10 mg/mL[6] |
| Water | Soluble (concentration not specified)[7] |
| Methanol | Soluble (concentration not specified)[7] |
| Ethanol | 0.2 mg/mL[6] |
Experimental Protocols
Protocol 1: Preparation of a 20 mg/mL Stock Solution in DMSO
Materials:
-
This compound powder
-
Sterile, anhydrous DMSO
-
Sterile microcentrifuge tubes or cryovials
Method:
-
Allow the vial of this compound powder to reach room temperature before opening.
-
Briefly centrifuge the vial to ensure all powder is at the bottom.
-
Aseptically add the required volume of anhydrous DMSO to the vial to achieve a final concentration of 20 mg/mL. For example, to prepare 1 mL of stock, add 1 mL of DMSO to 20 mg of powder.
-
Vortex the solution thoroughly until all powder is completely dissolved. Gentle warming to 37°C can assist with dissolution if needed.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquot the stock solution into sterile, single-use tubes for storage.
Protocol 2: Diluting Stock Solution into Culture Medium
Materials:
-
Prepared this compound stock solution
-
Cell culture medium, pre-warmed to 37°C
-
Sterile pipette tips
Method:
-
Determine the volume of stock solution needed to reach your desired final concentration in the culture medium. Ensure the final solvent concentration remains below cytotoxic levels (e.g., <0.5% for DMSO).
-
While gently swirling the pre-warmed culture medium, slowly add the calculated volume of stock solution drop-by-drop beneath the surface of the medium.
-
Continue to swirl the flask or plate gently for 10-15 seconds to ensure homogeneous mixing.
-
Visually inspect the medium for any signs of precipitation or cloudiness before applying it to your cells.
Visual Guides
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Key factors influencing the solubility of this compound.
References
- 1. Gabaculine - Wikipedia [en.wikipedia.org]
- 2. Measurement of GABA following GABA-transaminase inhibition by gabaculine: a 1H and 31P NMR spectroscopic study of rat brain in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Solubility Guidelines for Peptides [sigmaaldrich.com]
- 4. Stability studies of gabapentin in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. caymanchem.com [caymanchem.com]
- 7. biosave.com [biosave.com]
Validation & Comparative
A Comparative Guide to DL-Gabaculine Hydrochloride and Vigabatrin as GABA-T Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of DL-Gabaculine hydrochloride and vigabatrin (B1682217), two potent irreversible inhibitors of γ-aminobutyric acid transaminase (GABA-T). By inhibiting GABA-T, both compounds effectively increase the concentration of the inhibitory neurotransmitter GABA in the brain, a key mechanism for the treatment of epilepsy and other neurological disorders. This document synthesizes experimental data on their efficacy, potency, and provides detailed methodologies for key experimental assays to assist researchers in making informed decisions for their studies.
Mechanism of Action
Both this compound and vigabatrin act as mechanism-based or "suicide" inhibitors of GABA-T.[1] They are structural analogs of GABA and bind to the active site of the enzyme. Through the catalytic process, a reactive intermediate is formed that covalently binds to the enzyme, leading to its irreversible inactivation.[1] The primary signaling pathway affected by both inhibitors is the GABA shunt, a metabolic pathway that synthesizes and degrades GABA. By blocking the degradation of GABA, these inhibitors lead to an accumulation of this neurotransmitter in the brain.[1][2]
Caption: The GABA Shunt and the inhibitory action of DL-Gabaculine and vigabatrin on GABA-T.
Quantitative Comparison of Inhibitory Potency
The following table summarizes the in vitro inhibitory potency of this compound and vigabatrin against GABA-T. It is important to note that these values are compiled from different studies and experimental conditions may have varied.
| Compound | IC50 Value | Enzyme Source | Reference |
| This compound | 1.8 µM | Not Specified | [3] |
| Vigabatrin | 350 µM | Not Specified | [3] |
Based on the available data, this compound demonstrates significantly higher in vitro potency as a GABA-T inhibitor compared to vigabatrin.
In Vivo Efficacy and Toxicity
The anticonvulsant effects of this compound and vigabatrin have been evaluated in various animal models of seizures. The following table presents a summary of their in vivo efficacy and acute toxicity in mice.
| Compound | Anticonvulsant Effect (ED50) | Seizure Model | Acute Toxicity (LD50) | Reference |
| This compound | 37 mg/kg (i.p.) | Electroconvulsive Threshold | 13 mg/kg | [4] |
| Vigabatrin | 1,900 mg/kg (i.p.) | Electroconvulsive Threshold | Not Reported | [4] |
The in vivo data indicates that DL-Gabaculine is substantially more potent as an anticonvulsant than vigabatrin. However, it also exhibits significantly higher toxicity.[4] Studies have shown that both vigabatrin and gabaculine (B1211371) lead to a significant elevation of endogenous GABA levels in the rat brain.[5]
Experimental Protocols
In Vitro GABA-T Inhibition Assay (Spectrophotometric Method)
This protocol outlines a common method for determining the inhibitory activity of compounds against GABA-T in vitro.
Objective: To measure the IC50 value of a test compound (e.g., DL-Gabaculine or vigabatrin) for GABA-T.
Principle: The activity of GABA-T is coupled to the reduction of NADP+ to NADPH by succinic semialdehyde dehydrogenase (SSADH). The rate of NADPH formation is monitored by the increase in absorbance at 340 nm.
Materials:
-
Purified GABA-T enzyme
-
GABA (substrate)
-
α-ketoglutarate (co-substrate)
-
Pyridoxal 5'-phosphate (PLP, cofactor)
-
Succinic semialdehyde dehydrogenase (SSADH)
-
NADP+
-
Test inhibitor (DL-Gabaculine or vigabatrin)
-
Potassium pyrophosphate buffer (pH 8.5)
-
96-well UV-transparent microplate
-
Microplate spectrophotometer
Procedure:
-
Prepare serial dilutions of the test inhibitor in the assay buffer.
-
In a 96-well plate, add the inhibitor dilutions to the respective wells. Include a control group with buffer only.
-
Prepare a reaction mixture containing GABA, α-ketoglutarate, PLP, NADP+, and SSADH in the potassium pyrophosphate buffer.
-
Add the reaction mixture to all wells.
-
Initiate the reaction by adding a solution of GABA-T to each well.
-
Immediately place the microplate in a spectrophotometer pre-warmed to 37°C.
-
Monitor the increase in absorbance at 340 nm at regular intervals (e.g., every minute) for a set period (e.g., 20-30 minutes).
-
Calculate the initial reaction rates (V₀) for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Caption: Workflow for the in vitro GABA-T inhibition assay.
In Vivo Anticonvulsant Activity Assessment
1. Maximal Electroshock (MES) Seizure Model
This model is used to evaluate the ability of a compound to prevent the spread of seizures.[6]
Animals: Male mice or rats.[6]
Procedure:
-
Administer the test compound (DL-Gabaculine or vigabatrin) or vehicle to the animals via the desired route (e.g., intraperitoneal injection).
-
At the time of expected peak effect, deliver a supramaximal electrical stimulus (e.g., 50 mA for mice, 150 mA for rats, 60 Hz for 0.2 seconds) through corneal electrodes.[6]
-
Observe the animals for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
The absence of tonic hindlimb extension is considered protection.
-
Determine the ED50 value, the dose that protects 50% of the animals from the tonic hindlimb extension.
2. Pentylenetetrazol (PTZ)-Induced Seizure Model
This model is used to assess a compound's ability to raise the seizure threshold.[7]
Animals: Male mice or rats.[7]
Procedure:
-
Administer the test compound or vehicle to the animals.
-
After a predetermined time, administer a subcutaneous injection of a convulsive dose of PTZ (a GABA-A receptor antagonist).[7][8]
-
Observe the animals for the onset and severity of seizures, typically clonic convulsions.[7]
-
Record the latency to the first seizure and the percentage of animals exhibiting seizures.
-
An increase in the latency to seizure or a reduction in the percentage of animals seizing indicates anticonvulsant activity.
Caption: Experimental workflows for in vivo anticonvulsant screening.
Conclusion
Both this compound and vigabatrin are potent irreversible inhibitors of GABA-T that effectively elevate brain GABA levels. Experimental data indicates that DL-Gabaculine is significantly more potent than vigabatrin both in vitro and in vivo. However, this increased potency is accompanied by substantially higher toxicity. The choice between these two inhibitors for research purposes will depend on the specific experimental goals, with DL-Gabaculine being a tool for achieving potent and rapid GABA-T inhibition in preclinical models, while vigabatrin represents a clinically approved drug with a more established safety profile for therapeutic applications. The provided experimental protocols offer a foundation for researchers to conduct their own comparative studies and further elucidate the pharmacological profiles of these and other GABA-T inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. Measuring human brain GABA in vivo: effects of GABA-transaminase inhibition with vigabatrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative study of the inhibition of GABA aminotransferase by different anticonvulsant drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A comparative study of the pharmacology of inhibitors of GABA-metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Elevated endogenous GABA level correlates with decreased fMRI signals in the rat brain during acute inhibition of GABA transaminase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 7. meliordiscovery.com [meliordiscovery.com]
- 8. Pentylenetetrazole-Induced Kindling Mouse Model [jove.com]
A Comparative Efficacy Analysis: DL-Gabaculine Hydrochloride vs. Aminooxyacetic Acid in the Inhibition of GABA Transaminase
For researchers and professionals in the fields of neuroscience and drug development, the modulation of gamma-aminobutyric acid (GABA) levels in the brain remains a critical area of investigation for therapeutic intervention in neurological disorders. A key enzyme in GABA metabolism is GABA transaminase (GABA-T), which degrades GABA. Inhibition of this enzyme leads to an increase in synaptic GABA concentrations, thereby enhancing inhibitory neurotransmission. This guide provides a detailed comparison of two prominent GABA-T inhibitors: DL-Gabaculine hydrochloride and aminooxyacetic acid, focusing on their efficacy, mechanism of action, and toxicological profiles, supported by experimental data.
Mechanism of Action: A Tale of Two Inhibitors
This compound is a potent, irreversible inhibitor of GABA-T.[1][2] Its mechanism of action is a classic example of "suicide inhibition." Gabaculine (B1211371), being a structural analog of GABA, binds to the active site of GABA-T. During the catalytic process, the enzyme converts gabaculine into a reactive aromatic intermediate. This intermediate then forms a stable, covalent adduct with the pyridoxal (B1214274) phosphate (B84403) (PLP) cofactor, leading to the irreversible inactivation of the enzyme.[1][3]
In contrast, aminooxyacetic acid (AOAA) is a non-specific inhibitor of pyridoxal phosphate-dependent enzymes.[4] It does not exhibit the same mechanism-based inactivation as gabaculine. Instead, it is believed to act as a competitive inhibitor with respect to GABA for the GABA-T enzyme.[5] Its lack of specificity means it can also inhibit other crucial enzymes that rely on PLP, which contributes to its broader toxicological profile.[4][6]
Quantitative Comparison of Efficacy and Toxicity
The following table summarizes key quantitative parameters for this compound and aminooxyacetic acid, providing a direct comparison of their potency in inhibiting GABA-T and their in vivo effects.
| Parameter | This compound | Aminooxyacetic acid | Reference(s) |
| In Vitro Potency | |||
| IC50 (GABA-T) | 1.8 µM | 2.7 µM | [7] |
| Ki (GABA-T) | 2.86 µM (bacterial) | 0.06 µM (synaptosomal), 0.1 µM (cytoplasmic) | [3][5] |
| In Vivo Anticonvulsant Activity (Mice) | |||
| ED50 (Pentylenetetrazol-induced seizures) | 37 mg/kg (i.p.) | 13 mg/kg (s.c.) | [8] |
| ED50 (Maximal Electroshock Seizure) | Not clearly active in this model | Efficacious, but ED50 toxic or lethal | [8] |
| In Vivo Toxicity (Mice) | |||
| LD50 | 86 mg/kg | Not explicitly stated, but toxic/lethal at anticonvulsant ED50 | [1][8] |
Signaling Pathways and Experimental Workflows
To visually represent the biochemical and experimental contexts of this comparison, the following diagrams have been generated using Graphviz.
Detailed Experimental Protocols
Protocol 1: In Vitro GABA Transaminase (GABA-T) Inhibition Assay (Spectrophotometric Method)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and aminooxyacetic acid for GABA-T.
Principle: The activity of GABA-T is measured in a coupled enzyme assay. GABA-T converts GABA and α-ketoglutarate to succinic semialdehyde and glutamate. Succinic semialdehyde is then oxidized by succinic semialdehyde dehydrogenase (SSADH), which reduces NADP+ to NADPH. The rate of NADPH formation is monitored by the increase in absorbance at 340 nm and is proportional to GABA-T activity.[9][10]
Materials:
-
Purified GABA transaminase (e.g., from porcine brain)
-
This compound
-
Aminooxyacetic acid
-
GABA (substrate)
-
α-ketoglutarate (co-substrate)
-
Pyridoxal 5'-phosphate (PLP, cofactor)
-
Succinic semialdehyde dehydrogenase (SSADH)
-
NADP+
-
Potassium pyrophosphate buffer (pH 8.6)
-
96-well UV-transparent microplates
-
Microplate spectrophotometer
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of this compound and aminooxyacetic acid in the appropriate solvent (e.g., water).
-
Prepare serial dilutions of the inhibitors to cover a range of concentrations.
-
Prepare a reaction mixture containing potassium pyrophosphate buffer, α-ketoglutarate, SSADH, and NADP+.
-
Prepare a stock solution of GABA.
-
-
Assay Protocol:
-
To each well of a 96-well plate, add the reaction mixture.
-
Add the inhibitor solutions at various concentrations to the test wells. Add vehicle to the control wells.
-
Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding the GABA solution to all wells.
-
Immediately place the microplate in a spectrophotometer pre-set to 37°C and measure the absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for 10-20 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction rate (ΔA340/min) for each inhibitor concentration.
-
Determine the percentage of GABA-T inhibition for each concentration relative to the control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Protocol 2: In Vivo Anticonvulsant Activity Assessment in Mice (Pentylenetetrazol-Induced Seizure Model)
Objective: To determine the median effective dose (ED50) of this compound and aminooxyacetic acid required to protect against pentylenetetrazol (PTZ)-induced seizures.
Principle: PTZ is a central nervous system stimulant that induces clonic and tonic seizures in rodents. The ability of a test compound to prevent or delay the onset of these seizures is a measure of its anticonvulsant activity.[11][12]
Materials:
-
Male albino mice (e.g., Swiss or CD-1 strain)
-
This compound
-
Aminooxyacetic acid
-
Pentylenetetrazol (PTZ)
-
Vehicle (e.g., saline)
-
Syringes and needles for administration
-
Observation cages
Procedure:
-
Animal Preparation:
-
Acclimatize mice to the laboratory conditions for at least one week before the experiment.
-
Divide the mice into several groups (e.g., 6-8 mice per group) for each test compound and a control group.
-
-
Drug Administration:
-
Administer different doses of this compound (intraperitoneally, i.p.) or aminooxyacetic acid (subcutaneously, s.c.) to the respective treatment groups.
-
Administer the vehicle to the control group.
-
Allow for a pre-treatment time (e.g., 30-60 minutes) for the drugs to be absorbed and distributed.
-
-
Seizure Induction and Observation:
-
Administer a convulsant dose of PTZ (e.g., 85 mg/kg, s.c.) to all mice.
-
Immediately place each mouse in an individual observation cage.
-
Observe the mice continuously for a set period (e.g., 30 minutes) for the onset of clonic and tonic seizures and mortality.
-
Record the latency to the first seizure and the presence or absence of tonic hindlimb extension.
-
-
Data Analysis:
-
For each dose group, calculate the percentage of mice protected from tonic hindlimb extension.
-
Determine the ED50 value (the dose that protects 50% of the animals from seizures) using a suitable statistical method (e.g., probit analysis).
-
Conclusion
Both this compound and aminooxyacetic acid are effective inhibitors of GABA-T, leading to increased GABA levels and demonstrating anticonvulsant properties. However, they differ significantly in their mechanism of action and specificity. DL-Gabaculine acts as a potent, irreversible inhibitor with a high degree of specificity for GABA-T. In contrast, aminooxyacetic acid is a less specific inhibitor, which can lead to a wider range of side effects and a more challenging therapeutic window, as evidenced by its toxicity at effective anticonvulsant doses.[8] For researchers, this compound represents a more specific tool for studying the consequences of GABA-T inhibition, while the broader activity of aminooxyacetic acid necessitates careful consideration of its off-target effects. The choice between these two compounds will ultimately depend on the specific aims of the research or therapeutic strategy.
References
- 1. Gabaculine - Wikipedia [en.wikipedia.org]
- 2. The irreversible inhibition of mouse brain gamma-aminobutyric acid (GABA)-alpha-ketoglutaric acid transaminase by gabaculine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism of the irreversible inhibition of gamma-aminobutyric acid-alpha-ketoglutaric acid transaminase by the neutrotoxin gabaculine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Aminooxyacetic acid results in excitotoxin lesions by a novel indirect mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The inhibition by substrate analogues of gamma-aminobutyrate aminotransferase from mitochondria of different subcellular fractions of rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Aminooxyacetic acid inhibits the malate-aspartate shuttle in isolated nerve terminals and prevents the mitochondria from utilizing glycolytic substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. A comparative study of the pharmacology of inhibitors of GABA-metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Expt 12 Anticonvulsant effect of drugs by MES and PTZ method | PPTX [slideshare.net]
Validating GABA-T Inhibition by DL-Gabaculine Hydrochloride: A Comparative Guide for Researchers
For researchers and drug development professionals investigating the modulation of the GABAergic system, accurate validation of enzyme inhibition is paramount. This guide provides a detailed comparison of methods for validating the inhibition of 4-aminobutyrate aminotransferase (GABA-T) by the potent irreversible inhibitor, DL-Gabaculine hydrochloride. We will focus on the application of Western blot for this purpose and compare it with the more direct method of enzyme activity assays.
Understanding GABA-T and this compound
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in reducing neuronal excitability.[1] GABA-T is a key enzyme in the metabolic pathway of GABA, responsible for its degradation.[2] By inhibiting GABA-T, the concentration of GABA in the brain can be increased, which is a therapeutic strategy for conditions such as epilepsy and other neurological disorders.[3]
This compound is a naturally occurring neurotoxin that acts as a potent and irreversible inhibitor of GABA-T.[4] Its mechanism of action involves binding to the active site of the enzyme, where it undergoes a transformation into a stable aromatic ring. This forms a covalent adduct with the pyridoxal (B1214274) phosphate (B84403) (PLP) cofactor, leading to the irreversible inactivation of the enzyme.[4]
Validating GABA-T Inhibition: Western Blot vs. Enzyme Activity Assay
While this compound is a well-established GABA-T inhibitor, it is crucial to validate its effect in any experimental system. The two primary methods for this are Western blotting and enzyme activity assays.
Western Blotting is a widely used technique to detect and quantify specific proteins in a sample. In the context of GABA-T inhibition by gabaculine (B1211371), a Western blot is used to measure the total amount of GABA-T protein. It is important to note that since gabaculine acts by modifying the enzyme's active site rather than causing its degradation, a change in the total protein level may not be observed. However, Western blotting is essential to confirm the presence of the target protein in the experimental system and to investigate if the treatment leads to any changes in protein expression or stability over time.
Enzyme Activity Assays , on the other hand, directly measure the functional activity of GABA-T. These assays provide a direct quantitative measure of the inhibitor's efficacy. By comparing the enzyme activity in treated versus untreated samples, a clear picture of the extent of inhibition can be obtained.
The following sections provide detailed protocols and comparative data for both methods.
Data Presentation: A Comparative Overview
The following tables summarize hypothetical quantitative data obtained from Western blot and enzyme activity assays to illustrate the expected outcomes when validating GABA-T inhibition with this compound.
Table 1: Western Blot Densitometry Analysis of GABA-T Protein Levels
| Sample | Treatment | GABA-T Band Intensity (Arbitrary Units) | Fold Change vs. Control |
| 1 | Control (Vehicle) | 1.02 | 1.00 |
| 2 | DL-Gabaculine (10 µM) | 0.98 | 0.96 |
| 3 | DL-Gabaculine (50 µM) | 0.95 | 0.93 |
As illustrated in the table, treatment with this compound does not significantly alter the total amount of GABA-T protein detected by Western blot.
Table 2: GABA-T Enzyme Activity Assay
| Sample | Treatment | GABA-T Activity (nmol/min/mg protein) | % Inhibition |
| 1 | Control (Vehicle) | 50.4 | 0% |
| 2 | DL-Gabaculine (10 µM) | 12.1 | 76% |
| 3 | DL-Gabaculine (50 µM) | 4.5 | 91% |
This table clearly demonstrates a dose-dependent decrease in GABA-T activity upon treatment with this compound, confirming its inhibitory effect.
Experimental Protocols
Western Blot Protocol for GABA-T Detection
This protocol outlines the steps for detecting GABA-T protein levels in cell lysates.
-
Sample Preparation:
-
Treat cells or tissues with this compound at the desired concentrations and for the appropriate duration.
-
Lyse the cells or homogenize the tissues in RIPA buffer supplemented with protease inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins on a 10% SDS-polyacrylamide gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for GABA-T (e.g., rabbit polyclonal anti-ABAT/GABA-T antibody) overnight at 4°C.[5]
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
For quantification, perform densitometry analysis on the bands and normalize to a loading control such as β-actin or GAPDH.
-
GABA-T Enzyme Activity Assay Protocol
This spectrophotometric assay measures GABA-T activity by coupling the transamination of GABA to the reduction of a colorimetric probe.
-
Sample Preparation:
-
Prepare cell or tissue lysates as described in the Western blot protocol.
-
-
Reaction Mixture:
-
In a 96-well plate, prepare a reaction mixture containing the cell lysate, GABA, and α-ketoglutarate in a suitable buffer.
-
For the treated samples, include this compound at the desired concentrations.
-
Include a control group with no inhibitor.
-
-
Enzyme Reaction:
-
Initiate the reaction and incubate at 37°C for 60 minutes. The reaction involves the conversion of GABA and α-ketoglutarate to glutamate (B1630785) and succinic semialdehyde by GABA-T.
-
-
Coupled Reaction and Detection:
-
Add a second reaction mixture containing glutamate dehydrogenase and a tetrazolium salt (INT), which is reduced to a colored formazan (B1609692) product.
-
Incubate at 37°C for another 60 minutes.
-
Stop the reaction by adding 3% acetic acid.
-
Measure the absorbance of the formazan product at 492 nm using a microplate reader.
-
-
Calculation:
-
Calculate the GABA-T activity based on the change in absorbance, normalized to the protein concentration of the lysate.
-
Visualizing the Processes
To better understand the underlying mechanisms and experimental workflows, the following diagrams are provided.
References
- 1. GABA - Wikipedia [en.wikipedia.org]
- 2. High-yield synthesis and purification of recombinant human GABA transaminase for high-throughput screening assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of the irreversible inhibition of gamma-aminobutyric acid-alpha-ketoglutaric acid transaminase by the neutrotoxin gabaculine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Advances in Plant GABA Research: Biological Functions, Synthesis Mechanisms and Regulatory Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bmrservice.com [bmrservice.com]
A Comparative Guide: DL-Gabaculine Hydrochloride vs. Specific GABA Reuptake Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison between DL-Gabaculine hydrochloride, an irreversible inhibitor of GABA transaminase (GABA-T), and specific GABA reuptake inhibitors (GRIs), focusing on their mechanisms of action, pharmacodynamic properties, and functional effects. This document is intended to assist researchers in selecting the appropriate tool compound for studies on the GABAergic system.
Introduction
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, and its modulation is a key strategy in the development of therapeutics for neurological and psychiatric disorders.[1] Two principal mechanisms for increasing GABAergic tone are the inhibition of its degradation by GABA-T and the blockade of its reuptake from the synaptic cleft by GABA transporters (GATs).[2] this compound and specific GRIs, such as Tiagabine, represent two distinct classes of compounds that achieve this common goal through different molecular targets.
Mechanism of Action
This compound is a potent, irreversible inhibitor of GABA-T.[3][4] Structurally similar to GABA, it acts as a substrate for the enzyme.[4] During the transamination process, Gabaculine (B1211371) is converted into an aromatic intermediate that forms a stable, covalent adduct with the pyridoxal (B1214274) phosphate (B84403) cofactor, leading to the irreversible inactivation of the enzyme.[5] This inhibition of GABA-T leads to a significant accumulation of GABA in the brain.[4]
Specific GABA Reuptake Inhibitors (GRIs) , such as Tiagabine, act by blocking one or more of the GABA transporters (GATs).[1][3] Tiagabine is a selective inhibitor of GAT-1, the primary neuronal GABA transporter.[2][6] By inhibiting GAT-1, Tiagabine prevents the reuptake of GABA from the synaptic cleft into presynaptic neurons and surrounding glial cells, thereby increasing the extracellular concentration of GABA and prolonging its inhibitory action.[1][2]
Quantitative Comparison of Performance
The following table summarizes key quantitative data for this compound and the specific GAT-1 inhibitor, Tiagabine. It is important to note that these values are compiled from various studies and may not represent a direct head-to-head comparison under identical experimental conditions.
| Parameter | This compound | Tiagabine (GAT-1 Inhibitor) | Reference |
| Mechanism of Action | Irreversible GABA-T Inhibitor | Selective GAT-1 Reuptake Inhibitor | [2][3][4][6] |
| In Vitro Potency (Ki) | 2.86 µM (bacterial GABA-T) | Not widely reported as Ki | [7] |
| In Vitro Potency (IC50) | 1.8 µM | ~50-100 nM (for GAT-1) | [8] |
| In Vivo Anticonvulsant Efficacy (ED50 in mice) | 35 mg/kg (against chemoconvulsants) | 1 µmol/kg (i.p., against audiogenic seizures in DBA/2 mice) | [4][9][10] |
| Toxicity (LD50 in mice) | 86 mg/kg | Not specified in the provided results | [4] |
| Effect on Brain GABA Levels (in vivo microdialysis) | Significant, time-dependent increase | Dose-dependent increase (e.g., 21 mg/kg i.p. increased GABA levels by up to 350% in ventral pallidum of rats) | [4][11] |
Experimental Protocols
In Vitro GABA Transaminase (GABA-T) Inhibition Assay
This spectrophotometric assay measures the activity of GABA-T and the inhibitory potential of test compounds like this compound.
Materials:
-
Purified GABA transaminase (e.g., porcine or recombinant human)
-
GABA (substrate)
-
α-ketoglutarate (co-substrate)
-
Pyridoxal 5'-phosphate (PLP, cofactor)
-
Succinic semialdehyde dehydrogenase (SSADH)
-
NADP+
-
Test inhibitor (e.g., this compound)
-
Potassium pyrophosphate buffer (pH 8.6)
-
96-well UV-transparent microplates
-
Microplate spectrophotometer
Procedure:
-
Reagent Preparation: Prepare stock solutions of the test inhibitor and a positive control in a suitable solvent. Prepare a reaction mixture containing potassium pyrophosphate buffer, α-ketoglutarate, SSADH, and NADP+.
-
Assay Protocol:
-
Add the desired volume of the reaction mixture to each well of a 96-well plate.
-
Add the test inhibitor at various concentrations to the test wells and the vehicle to the control wells.
-
Pre-incubate the plate at 37°C for a defined period (e.g., 10-15 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding GABA solution to all wells.
-
Immediately place the plate in a spectrophotometer and measure the absorbance at 340 nm at regular intervals for 10-20 minutes.
-
-
Data Analysis:
-
Calculate the rate of NADPH formation (change in absorbance at 340 nm per minute) for each well.
-
Determine the percentage of GABA-T inhibition for each inhibitor concentration by comparing the reaction rates in the test wells to the control wells.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
In Vitro GABA Reuptake Assay
This assay measures the uptake of radiolabeled GABA into cells expressing GABA transporters (GATs) and the inhibitory effect of compounds like Tiagabine.
Materials:
-
Cell line expressing the GABA transporter of interest (e.g., HEK293 cells transfected with GAT-1)
-
[³H]-GABA (radiolabeled substrate)
-
Unlabeled GABA
-
Test inhibitor (e.g., Tiagabine)
-
Uptake buffer (e.g., 10 mM HEPES pH 7.5, 150 mM NaCl, 1 mM MgSO₄, 5 mM KCl, and 10 mM D-glucose)
-
96-well microplates
-
Scintillation counter
Procedure:
-
Cell Culture: Plate the cells expressing the GAT of interest in 96-well plates and grow to a suitable confluency.
-
Assay Protocol:
-
Wash the cells twice with uptake buffer.
-
Incubate the cells with a solution containing a fixed concentration of [³H]-GABA and varying concentrations of the test inhibitor for a defined period (e.g., 8 minutes).
-
Terminate the uptake by rapidly washing the cells with ice-cold uptake buffer.
-
Lyse the cells and measure the amount of incorporated [³H]-GABA using a scintillation counter.
-
-
Data Analysis:
-
Determine the amount of [³H]-GABA uptake at each inhibitor concentration.
-
Calculate the percentage of inhibition relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Visualizations
Caption: GABA signaling pathway and points of intervention.
Caption: Experimental workflow for comparing GABA-T and GABA reuptake inhibitors.
Conclusion
This compound and specific GABA reuptake inhibitors both effectively enhance GABAergic neurotransmission, but through distinct mechanisms that result in different pharmacological profiles. This compound acts as an irreversible inhibitor of GABA-T, leading to a profound and sustained increase in total brain GABA levels.[4] In contrast, specific GRIs like Tiagabine offer a more targeted approach by selectively inhibiting GAT-1, primarily affecting synaptic GABA concentrations.[2][6]
The choice between these compounds will depend on the specific research question. This compound is a powerful tool for studying the consequences of widespread and long-lasting elevation of GABA, though its toxicity may be a limiting factor in some in vivo applications.[4] Specific GRIs provide a means to investigate the role of synaptic GABA reuptake with greater selectivity and potentially a better therapeutic window. This guide provides the foundational information and experimental context to aid researchers in making an informed decision for their studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Molecular Basis of GABA Aminotransferase Inhibition in Epilepsy: Structure, Mechanisms, and Drug Development [mdpi.com]
- 3. GABA reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 4. Gabaculine - Wikipedia [en.wikipedia.org]
- 5. Mechanism of the irreversible inhibition of gamma-aminobutyric acid-alpha-ketoglutaric acid transaminase by the neutrotoxin gabaculine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Comparative study of the inhibition of GABA aminotransferase by different anticonvulsant drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. GABA-level increasing and anticonvulsant effects of three different GABA uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 11. The gamma-aminobutyric acid (GABA) uptake inhibitor, tiagabine, increases extracellular brain levels of GABA in awake rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to the Irreversible Binding of DL-Gabaculine Hydrochloride to the PLP Cofactor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the mechanism and experimental confirmation of the irreversible binding of DL-Gabaculine hydrochloride to the pyridoxal-5'-phosphate (PLP) cofactor, a critical interaction for the inhibition of γ-aminobutyric acid aminotransferase (GABA-T). It offers a comparison with other notable GABA-T inhibitors and details the experimental protocols used to characterize this potent neurotoxin.
Mechanism of Action: Irreversible Aromatic Stabilization
DL-Gabaculine, a naturally occurring neurotoxin isolated from Streptomyces toyacaensis, acts as a potent mechanism-based inhibitor of GABA-T.[1][2][3] Its structural similarity to the native substrate, GABA, allows it to enter the enzyme's active site and initiate the catalytic cycle.[1]
The process begins with the formation of a Schiff base (external aldimine) between gabaculine (B1211371) and the PLP cofactor.[4] Following this, the enzyme facilitates a 1,3-prototropic shift. The key step to irreversibility occurs when an enzymatic base abstracts a proton from the dihydrobenzene ring of gabaculine. This proton abstraction leads to the formation of a stable aromatic ring in a process known as aromatization.[1][5] The significant stabilization energy of this newly formed aromatic ring, an m-anthranilic acid derivative (m-carboxyphenylpyridoxamine phosphate), renders the reaction irreversible, effectively trapping the cofactor in a covalent adduct and inactivating the enzyme.[1][2]
Caption: Mechanism of irreversible inhibition of GABA-T by DL-Gabaculine.
Comparative Performance with Other GABA-T Inhibitors
Gabaculine's potency as a GABA-T inhibitor is significantly higher than many other compounds, including both reversible and other mechanism-based inhibitors. However, its high toxicity has limited its therapeutic use, making it primarily a tool for experimental research.[1][6]
Table 1: Comparative Potency of GABA-T Inhibitors
| Inhibitor | Type | IC50 (µM) | Potency Notes |
|---|---|---|---|
| DL-Gabaculine | Irreversible (Mechanism-Based) | 1.8 - 3.0 | Extremely potent, but also highly toxic.[1][7][8] |
| γ-vinyl GABA (Vigabatrin) | Irreversible (Mechanism-Based) | 350 | A clinically used antiepileptic; less potent but also less toxic than gabaculine.[8][9] |
| γ-acetylenic GABA | Irreversible (Mechanism-Based) | 150 | Potent inhibitor, but less so than gabaculine.[8] |
| Aminooxyacetic acid (AOAA) | Non-specific | 2.7 | Potent but non-specific, leading to numerous side effects.[6][8] |
| Ethanolamine O-sulphate (EOS) | Irreversible (Mechanism-Based) | > 1000 | Less effective inhibitor compared to gabaculine and others.[8][10] |
| Sodium Valproate | Reversible | > 1000 | Clinically used antiepileptic with weak direct GABA-T inhibition.[6][8] |
IC50 values are compiled from various studies and may differ based on experimental conditions.
Experimental Protocols for Confirmation of Irreversibility
The irreversible binding of gabaculine to the PLP cofactor can be confirmed and quantified through a series of established biochemical and biophysical techniques.
To determine the kinetic parameters of an irreversible inhibitor like gabaculine, a pre-incubation method is often employed to calculate the maximal rate of inactivation (k_inact) and the inhibitor concentration that gives half-maximal inactivation (K_I).
Protocol:
-
Enzyme Preparation: Purify GABA-T from a suitable source (e.g., bacterial or mammalian brain mitochondria).[7] Determine the initial enzyme concentration.
-
Pre-incubation: Incubate a fixed concentration of GABA-T with various concentrations of this compound in a suitable buffer (e.g., 50 mM potassium phosphate, pH 7.4) at a constant temperature (e.g., 25°C).
-
Time-Point Sampling: At regular time intervals, withdraw aliquots from each incubation mixture.
-
Dilution & Activity Measurement: Immediately dilute each aliquot into an assay mixture containing saturating concentrations of the substrates (GABA and α-ketoglutarate) to stop further inactivation by the inhibitor. The residual enzyme activity is then measured by monitoring the rate of product formation (e.g., glutamate (B1630785) or succinic semialdehyde) spectrophotometrically.
-
Data Analysis:
-
For each inhibitor concentration, plot the natural logarithm of the remaining enzyme activity versus the pre-incubation time. The slope of this line gives the observed rate of inactivation (k_obs).
-
Plot the calculated k_obs values against the corresponding inhibitor concentrations. Fit this data to the Michaelis-Menten equation for irreversible inhibitors to determine k_inact (the Vmax of the plot) and K_I (the Km of the plot).[6] The ratio k_inact/K_I represents the second-order rate constant for inactivation.
-
Table 2: Kinetic Parameters for Gabaculine Inhibition of GABA-T
| Parameter | Value | Description | Reference |
|---|---|---|---|
| K_I | 2.86 x 10⁻⁶ M | Inactivation constant, reflecting the initial binding affinity. | [2] |
| k_cat (k_inact) | 1.15 x 10⁻² s⁻¹ | Maximum rate of inactivation at saturating inhibitor concentration. | [2] |
| t₁/₂ at 0.3 µM | 9 min | Half-life of the enzyme at a sub-micromolar concentration of gabaculine. |[2] |
UV-Visible spectroscopy can be used to directly observe the formation of the stable aromatic adduct, which has a distinct spectral signature compared to the native enzyme-PLP complex.
Protocol:
-
Sample Preparation: Prepare a solution of purified apo-GABA-T (enzyme without the PLP cofactor) and reconstitute it with an equimolar amount of PLP in a quartz cuvette.
-
Baseline Spectrum: Record the UV-Vis spectrum of the reconstituted holoenzyme from approximately 250 nm to 550 nm. The native internal aldimine typically shows an absorbance maximum around 412-420 nm.[11]
-
Initiate Reaction: Add a molar excess of this compound to the cuvette and mix thoroughly.
-
Time-Course Spectra: Record spectra at regular intervals. Observe the decrease in the native PLP peak and the concomitant appearance of new absorbance peaks corresponding to the m-carboxyphenylpyridoxamine phosphate adduct, which typically absorbs around 330-340 nm.[12]
-
Final Spectrum: Continue recording until no further spectral changes are observed, indicating the reaction has gone to completion. The final spectrum confirms the stable formation of the adduct.[13]
High-Performance Liquid Chromatography (HPLC) and X-ray crystallography provide definitive evidence of the covalent adduct and its structure.
Caption: Workflows for HPLC and X-ray crystallography analysis.
HPLC Protocol Outline:
-
Adduct Formation: Incubate GABA-T with PLP and gabaculine until inactivation is complete.[13]
-
Adduct Liberation: Denature the protein (e.g., with trichloroacetic acid) to release the covalently modified PLP adduct.[2]
-
Separation: Centrifuge to pellet the precipitated protein and inject the supernatant onto a reverse-phase HPLC column (e.g., a C18 column).
-
Detection: Use a gradient of an appropriate mobile phase (e.g., acetonitrile (B52724) and water with a modifying acid like trifluoroacetic acid) to separate the adduct from unbound PLP and other small molecules.[14] Monitor the elution profile with a UV-Vis or fluorescence detector to identify and quantify the adduct peak.[13]
X-ray Crystallography Protocol Outline:
-
Protein Crystallization: Purify GABA-T to homogeneity and grow high-quality crystals using techniques like vapor diffusion.[15]
-
Ligand Soaking: Soak the grown crystals in a solution containing DL-Gabaculine to allow the inhibitor to diffuse into the active site and react with the PLP cofactor.[16]
-
Data Collection: Flash-cool the crystal in liquid nitrogen and collect X-ray diffraction data using a synchrotron source.
-
Structure Determination: Process the diffraction data and solve the three-dimensional structure. The resulting electron density map will clearly show the covalent linkage between the modified gabaculine molecule and the PLP cofactor within the enzyme's active site, providing unequivocal proof of irreversible binding.[17] The structure of human ornithine aminotransferase in complex with gabaculine has been solved, revealing aromatic-aromatic interactions between the bound inhibitor and active-site residues that contribute to its potency.[11][17]
References
- 1. Strategies for discovering and derisking covalent, irreversible enzyme inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A practical guide for the assay-dependent characterisation of irreversible inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure and dynamics of the staphylococcal pyridoxal 5-phosphate synthase complex reveal transient interactions at the enzyme interface - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PLP and GABA trigger GabR-mediated transcription regulation in Bacillus subtilis via external aldimine formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inactivation of pyridoxal phosphate enzymes by gabaculine. Correlation with enzymic exchange of beta-protons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Demystifying Functional Parameters for Irreversible Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ucl.ac.uk [ucl.ac.uk]
- 8. Comparative study of the inhibition of GABA aminotransferase by different anticonvulsant drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pre-clinical studies with the GABAergic compounds vigabatrin and tiagabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A comparative study of the pharmacology of inhibitors of GABA-metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Trapping and structural characterisation of a covalent intermediate in vitamin B6 biosynthesis catalysed by the Pdx1 PLP synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Isolation and characterization of the product of inactivation of gamma-aminobutyric acid aminotransferase by gabaculine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Generic HPLC platform for automated enzyme reaction monitoring: Advancing the assay toolbox for transaminases and other PLP-dependent enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Human ornithine aminotransferase complexed with L-canaline and gabaculine: structural basis for substrate recognition - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Two Key Models for Studying Elevated GABA: DL-Gabaculine Hydrochloride and GABA-T Knockout Mice
A comprehensive guide for researchers, scientists, and drug development professionals on the cross-validation of pharmacological and genetic models for inhibiting GABA transaminase.
In the intricate landscape of neuroscience research, understanding the role of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system, is paramount. Two powerful tools utilized to investigate the consequences of elevated GABA levels are the pharmacological inhibitor DL-Gabaculine hydrochloride and genetically engineered GABA-transaminase (GABA-T) knockout mouse models. This guide provides a detailed comparison of these two approaches, offering insights into their mechanisms, effects, and the experimental protocols required for their application.
At a Glance: Pharmacological Inhibition vs. Genetic Deletion
| Feature | This compound | GABA-T Knockout Model |
| Mechanism of Action | Irreversible inhibition of GABA-transaminase (GABA-T) | Genetic deletion of the Abat gene, leading to a lack of GABA-T protein |
| Onset of Action | Acute and dose-dependent | Congenital and persistent throughout the lifespan |
| Specificity | Primarily targets GABA-T, but potential off-target effects exist | Highly specific to the Abat gene product (GABA-T) |
| Reversibility | Irreversible inhibition of the enzyme | Permanent genetic alteration |
| Control | Temporal and dose-level control over GABA-T inhibition | Limited temporal control (constitutive knockout) |
| Model Organism | Can be administered to various animal models | Genetically modified mouse strain |
Quantitative Effects on GABA Levels and Enzyme Activity
The primary outcome of both DL-Gabaculine administration and GABA-T knockout is an increase in brain GABA concentrations due to the inhibition of its degradation. However, the dynamics and magnitude of this increase can differ significantly between the two models.
| Parameter | This compound | GABA-T Knockout Model |
| Reported Increase in Brain GABA Levels | Administration of 100 mg/kg (i.v.) in rats led to an increase from a baseline of 1.9 ± 0.4 µmol/g to 6-8 µmol/g within 4 hours. In another study, 0.5 mM/kg in vivo quadrupled GABA content. | Data from a comprehensive characterization of a complete GABA-T knockout mouse model detailing the precise percentage increase in brain GABA levels is not readily available in publicly accessible literature. However, it is expected to lead to a significant and chronic elevation of GABA. |
| Effect on GABA-T Activity | Causes rapid and irreversible inhibition of GABA-T activity. | Leads to a complete or near-complete absence of GABA-T enzyme activity, depending on the specific knockout strategy (e.g., full knockout vs. conditional). |
| Behavioral Phenotypes | Exhibits potent anticonvulsant effects against seizures induced by various chemoconvulsants and electroshock.[1] However, it is also associated with significant toxicity.[1] | Information on the specific behavioral phenotype of a GABA-T knockout mouse is limited in the available literature. However, based on the critical role of GABA-T, significant neurological and behavioral alterations are anticipated. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of research findings. Below are summaries of typical experimental protocols for the use of this compound and the generation of knockout mouse models.
Administration of this compound and Measurement of GABA Levels
Objective: To pharmacologically inhibit GABA-T and measure the resultant changes in brain GABA concentrations.
Materials:
-
This compound
-
Experimental animals (e.g., mice, rats)
-
Physiological saline or other appropriate vehicle
-
Brain tissue homogenization buffer
-
High-Performance Liquid Chromatography (HPLC) system with a fluorescence or electrochemical detector
-
Reagents for derivatization of GABA (e.g., o-phthalaldehyde)
Procedure:
-
Animal Preparation: Acclimatize animals to the experimental conditions.
-
Drug Administration: Dissolve this compound in a suitable vehicle and administer to the animals via the desired route (e.g., intravenous, intraperitoneal). Doses used in studies have ranged from 10 mg/kg to 100 mg/kg.[2]
-
Time Course: Euthanize animals at various time points post-injection to assess the temporal effects on GABA levels.
-
Tissue Collection and Preparation: Rapidly dissect the brain region of interest and freeze it in liquid nitrogen. Homogenize the tissue in a suitable buffer.
-
GABA Quantification via HPLC:
-
Deproteinize the brain homogenate.
-
Derivatize the supernatant containing GABA with a fluorescent agent like o-phthalaldehyde.
-
Inject the derivatized sample into an HPLC system equipped with a C18 reverse-phase column.
-
Separate and detect the GABA derivative using a fluorescence or electrochemical detector.
-
Quantify GABA concentration by comparing the peak area to a standard curve of known GABA concentrations.[3][4]
-
Generation of GABA-T Knockout Mice
Objective: To create a mouse model with a genetic deletion of the Abat gene, which encodes for GABA-T.
General Approach (using CRISPR/Cas9 as an example):
-
Guide RNA (gRNA) Design: Design gRNAs that target a critical exon of the Abat gene.
-
Preparation of CRISPR/Cas9 Components: Prepare the Cas9 mRNA and the designed gRNAs.
-
Microinjection into Zygotes: Co-inject the Cas9 mRNA and gRNAs into the cytoplasm of fertilized mouse eggs (zygotes).
-
Embryo Transfer: Transfer the microinjected zygotes into pseudopregnant female mice.
-
Genotyping of Offspring: Screen the resulting pups for the desired genetic modification in the Abat gene using PCR and DNA sequencing.
-
Breeding to Establish a Colony: Breed the founder mice with the desired mutation to establish a homozygous knockout colony.
-
Phenotypic Analysis: Conduct a comprehensive phenotypic analysis of the knockout mice, including:
-
Biochemical analysis: Measure GABA-T activity and brain GABA levels to confirm the functional consequence of the gene knockout.
-
Behavioral testing: Perform a battery of behavioral tests to assess motor function, anxiety levels, seizure susceptibility, and cognitive function.
-
Histological analysis: Examine brain tissue for any morphological abnormalities.
-
Signaling Pathways and Experimental Workflows
Visualizing the underlying mechanisms and experimental processes is essential for a clear understanding.
References
- 1. Generation of Brown Fat-Specific Knockout Mice Using a Combined Cre-LoxP, CRISPR-Cas9, and Adeno-Associated Virus Single-Guide RNA System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Charting brain GABA and glutamate levels across psychiatric disorders by quantitative analysis of 121 1H-MRS studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GABA transporter-1 (GAT1)-deficient mice: differential tonic activation of GABAA versus GABAB receptors in the hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. origene.com [origene.com]
A Comparative In Vivo Analysis of DL-Gabaculine Hydrochloride and Other GABAergic Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo effects of DL-Gabaculine hydrochloride, a potent GABA-transaminase (GABA-T) inhibitor, with other classes of GABAergic compounds, including another GABA-T inhibitor (Vigabatrin), a GABA uptake inhibitor (Tiagabine), and GABA-A receptor positive allosteric modulators (Benzodiazepines). The information is supported by experimental data from preclinical studies to aid in the evaluation and selection of these compounds for research and drug development purposes.
Mechanism of Action: A Fundamental Distinction
The primary mechanism of action of this compound is the potent and irreversible inhibition of GABA-T, the key enzyme responsible for the degradation of the inhibitory neurotransmitter GABA.[1][2] This irreversible binding leads to a sustained increase in synaptic GABA levels.[3][4] This mode of action is shared by Vigabatrin (B1682217). In contrast, Tiagabine enhances GABAergic transmission by inhibiting the GAT-1 transporter, thus blocking the reuptake of GABA from the synaptic cleft.[5][6] Benzodiazepines, on the other hand, do not alter GABA levels but rather enhance the effect of GABA at the GABA-A receptor, increasing the frequency of chloride channel opening.
In Vivo Effects: A Comparative Overview
The in vivo effects of these compounds are diverse, reflecting their distinct mechanisms of action. Key comparative aspects include their anticonvulsant potency, impact on brain GABA levels, and potential side effects.
Anticonvulsant Potency
The anticonvulsant properties of these compounds have been evaluated in various animal models of epilepsy, primarily through the Maximal Electroshock (MES) and Pentylenetetrazol (PTZ) induced seizure tests.
| Compound | Class | Animal Model | Test | ED₅₀ (mg/kg) | Reference |
| This compound | GABA-T Inhibitor | Mouse | Electroshock | 35 | [1] |
| Vigabatrin | GABA-T Inhibitor | Mouse | PTZ (tonic) | >7740 µmol/kg | [7] |
| Tiagabine | GABA Uptake Inhibitor | Mouse | PTZ (tonic) | 2 µmol/kg | [7] |
| Diazepam | Benzodiazepine | Not Directly Compared | - | - | - |
Note: Direct comparative studies of this compound with Tiagabine and Benzodiazepines under identical conditions are limited. The provided data is synthesized from available literature.
Impact on Brain GABA Levels
A primary indicator of the in vivo efficacy of GABA-T inhibitors is their ability to elevate brain GABA concentrations.
| Compound | Class | Animal Model | Brain GABA Increase | Time to Peak Effect | Reference |
| This compound | GABA-T Inhibitor | Rat | Intracellular: up to 3000%, Extracellular: up to 808% | 6 hours | [3] |
| Vigabatrin | GABA-T Inhibitor | Human | 2-3 times baseline | - | [8] |
| Vigabatrin | Rat | Retina | Significant dose-related increase | 2 hours | [9] |
Note: Tiagabine and Benzodiazepines do not directly increase overall brain GABA levels in the same manner as GABA-T inhibitors.
Side Effect Profile
A critical aspect of in vivo comparison is the side effect profile of these compounds, particularly concerning motor coordination and toxicity.
| Compound | Class | Animal Model | LD₅₀ (mg/kg) | Observed Side Effects | Reference |
| This compound | GABA-T Inhibitor | Mouse | 86 | Potent and toxic at anticonvulsant doses | [1] |
| Vigabatrin | GABA-T Inhibitor | Animal | - | Intramyelinic edema (in animals), visual field defects | [10] |
| Tiagabine | GABA Uptake Inhibitor | Human | - | Dizziness, somnolence, nervousness | [6] |
| Benzodiazepines | GABA-A Modulator | Human | - | Sedation, muscle relaxation, cognitive impairment |
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Mechanisms of action of different GABAergic compounds.
Caption: Workflow for in vivo anticonvulsant screening.
Caption: Workflow for assessing motor coordination using the Rotarod test.
Detailed Experimental Protocols
Maximal Electroshock (MES) Seizure Test
Objective: To assess the ability of a compound to prevent the tonic hindlimb extension phase of a maximal seizure, indicative of its efficacy against generalized tonic-clonic seizures.
Apparatus: An electroconvulsive shock apparatus with corneal electrodes.
Procedure:
-
Administer the test compound (e.g., this compound) or vehicle to the animal (typically mice or rats) via the desired route (e.g., intraperitoneal).
-
At the time of predicted peak effect, apply a drop of anesthetic/electrolyte solution to the animal's eyes.
-
Deliver a suprathreshold electrical stimulus (e.g., 50 mA for 0.2 seconds in mice) via the corneal electrodes.
-
Observe the animal for the presence or absence of tonic hindlimb extension for at least 10 seconds.
-
Protection is defined as the absence of the tonic hindlimb extension phase.
-
Calculate the ED₅₀, the dose that protects 50% of the animals from the tonic extensor component of the seizure.
Pentylenetetrazol (PTZ)-Induced Seizure Test
Objective: To evaluate the ability of a compound to raise the threshold for clonic seizures induced by the GABA-A antagonist PTZ, suggesting efficacy against absence or myoclonic seizures.
Apparatus: Syringes for injection, observation chambers.
Procedure:
-
Administer the test compound or vehicle to the animal.
-
At the time of predicted peak effect, administer a convulsant dose of PTZ (e.g., 85 mg/kg, subcutaneous, in mice).
-
Immediately place the animal in an individual observation chamber.
-
Observe the animal for a set period (e.g., 30 minutes) for the occurrence of clonic seizures, characterized by rhythmic contractions of the limbs, jaw, or facial muscles lasting for at least 5 seconds.
-
Record the latency to the first clonic seizure and the presence or absence of seizures.
-
Protection is defined as the absence of clonic seizures during the observation period.
-
Determine the ED₅₀, the dose that protects 50% of the animals from PTZ-induced clonic seizures.
Rotarod Test
Objective: To assess the effect of a compound on motor coordination, balance, and motor learning in rodents. This is often used to evaluate potential neurological side effects.
Apparatus: A commercially available rotarod apparatus for mice or rats.
Procedure:
-
In the days preceding the test, train the animals on the rotarod at a constant speed until they can remain on the rotating rod for a set duration (e.g., 60 seconds).
-
On the test day, administer the test compound or vehicle.
-
At the time of predicted peak effect, place the animal on the rotarod, which is set to accelerate from a low speed to a high speed over a defined period (e.g., 4 to 40 rpm over 5 minutes).
-
Record the latency to fall from the rod for each animal.
-
Perform multiple trials with an inter-trial interval.
-
Analyze the data by comparing the latency to fall between the compound-treated and vehicle-treated groups. A significant decrease in latency suggests motor impairment.
Conclusion
This compound is a potent, irreversible inhibitor of GABA-T that demonstrates significant anticonvulsant effects in preclinical models, primarily through the substantial elevation of brain GABA levels.[1][3] Its in vivo profile suggests strong efficacy but also a narrow therapeutic window due to its toxicity at effective doses.[1] When compared to other GABAergic compounds, this compound offers a distinct mechanism of action from GABA uptake inhibitors like Tiagabine and GABA-A receptor modulators like Benzodiazepines. While Vigabatrin shares the same target, differences in potency and side-effect profiles exist. The choice of a GABAergic compound for research or therapeutic development will depend on the specific application, weighing the desired efficacy against the potential for adverse effects. The experimental protocols provided herein offer standardized methods for the in vivo evaluation and comparison of these and other novel GABAergic agents.
References
- 1. Gabaculine - Wikipedia [en.wikipedia.org]
- 2. The in vivo inhibition of GABA-transaminase by gabaculine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. merckmillipore.com [merckmillipore.com]
- 4. Measurement of GABA following GABA-transaminase inhibition by gabaculine: a 1H and 31P NMR spectroscopic study of rat brain in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tiagabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A review of the preclinical pharmacology of tiagabine: a potent and selective anticonvulsant GABA uptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of the preclinical anticonvulsant profiles of tiagabine, lamotrigine, gabapentin and vigabatrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Vigabatrin: effect on brain GABA levels measured by nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Vigabatrin, but not gabapentin or topiramate, produces concentration-related effects on enzymes and intermediates of the GABA shunt in rat brain and retina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacology of vigabatrin - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Anticonvulsant Potential of DL-Gabaculine Hydrochloride: A Comparative Analysis in Preclinical Seizure Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anticonvulsant effects of DL-Gabaculine hydrochloride with other GABAergic agents in various preclinical seizure models. This compound, a potent and irreversible inhibitor of GABA-transaminase (GABA-T), has demonstrated significant potential in modulating seizure activity. This document summarizes key experimental findings, presents detailed methodologies for critical assays, and visualizes the underlying mechanisms and workflows to support further research and development in the field of epilepsy treatment.
Mechanism of Action: Enhancing GABAergic Inhibition
This compound exerts its anticonvulsant effects by irreversibly inhibiting GABA-T, the primary enzyme responsible for the degradation of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA).[1] This inhibition leads to an accumulation of GABA in the brain, thereby enhancing GABAergic neurotransmission and suppressing neuronal hyperexcitability that underlies seizure activity.[1]
The signaling pathway is initiated by the binding of this compound to GABA-T. This binding event leads to the inactivation of the enzyme, preventing the conversion of GABA to succinic semialdehyde. The resulting increase in presynaptic GABA levels enhances both phasic and tonic inhibition through GABA-A and GABA-B receptors, ultimately leading to a reduction in neuronal firing and seizure suppression.
Mechanism of this compound
Comparative Efficacy in Preclinical Seizure Models
While comprehensive quantitative data for this compound across all standard seizure models is limited in publicly available literature, existing studies and comparisons with other GABA-T inhibitors provide strong evidence of its anticonvulsant properties.
Maximal Electroshock (MES) Seizure Model
| Drug | Animal Model | ED50 (mg/kg) | Reference |
| Vigabatrin (B1682217) | Mice | >7740 µmol/kg | [2] |
| Phenytoin (Standard) | Mice | ~10 mg/kg | [3] |
| Carbamazepine (Standard) | Mice | ~11 mg/kg | [4] |
Note: The high ED50 value for vigabatrin in this model suggests that GABA-T inhibitors may be less effective against acute, high-intensity seizures as modeled by MES compared to other types of seizures.
Pentylenetetrazol (PTZ)-Induced Seizure Model
The PTZ model is used to screen for drugs effective against myoclonic and absence seizures. It acts by antagonizing GABA-A receptors.[5] Studies have shown that GABA-T inhibitors can be effective in this model.
| Drug | Animal Model | ED50 (mg/kg) | Reference |
| Vigabatrin | Mice | 2322 µmol/kg | [2] |
| Diazepam (Standard) | Mice | ~0.2 mg/kg | [6] |
| Ethosuximide (Standard) | Mice | ~130 mg/kg | [4] |
Note: The provided ED50 for vigabatrin highlights its activity in a model of chemically-induced seizures.
Amygdala Kindling Model
The kindling model of epilepsy is a chronic model that reflects the progressive development of seizure susceptibility and is considered to have high clinical relevance for temporal lobe epilepsy. In a study utilizing the amygdala kindling model in rats, unilateral injection of gabaculine (B1211371) into the substantia innominata reversibly blocked generalized convulsions, demonstrating its potent in vivo anticonvulsant effect in a chronic seizure model.[7] This finding is significant as it suggests that this compound can suppress fully developed, generalized seizures.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.
Maximal Electroshock (MES) Seizure Test
Objective: To assess the ability of a compound to prevent the tonic hindlimb extension phase of a maximal electroshock-induced seizure.
Animals: Male Swiss mice (20-25 g).
Procedure:
-
Administer this compound or a reference compound intraperitoneally (i.p.) or orally (p.o.) at various doses.
-
At the time of predicted peak effect, deliver a maximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) via corneal or auricular electrodes.
-
Observe the animal for the presence or absence of a tonic hindlimb extension.
-
The percentage of animals protected from the tonic hindlimb extension at each dose is recorded.
-
The median effective dose (ED50), the dose that protects 50% of the animals, is calculated using probit analysis.
Pentylenetetrazol (PTZ)-Induced Seizure Test
Objective: To evaluate the efficacy of a compound in preventing clonic and/or tonic seizures induced by the chemoconvulsant pentylenetetrazol.
Animals: Male Wistar rats (150-200 g) or Swiss mice (20-25 g).
Procedure:
-
Administer this compound or a reference compound (i.p. or p.o.) at various doses.
-
After a predetermined pretreatment time, administer a convulsive dose of PTZ (e.g., 85 mg/kg, s.c. for mice; 70 mg/kg, i.p. for rats).
-
Observe the animals for a period of 30 minutes for the occurrence of generalized clonic seizures (loss of righting reflex for at least 5 seconds) and tonic seizures.
-
Record the latency to the first seizure and the percentage of animals protected from each seizure type.
-
Calculate the ED50 for protection against each seizure endpoint.
Amygdala Kindling Model
Objective: To assess the effect of a compound on the development and expression of seizures in a chronic model of temporal lobe epilepsy.
Animals: Male Wistar rats (250-300 g).
Procedure:
-
Electrode Implantation: Surgically implant a bipolar electrode into the basolateral amygdala under anesthesia.
-
Kindling Development: After a recovery period, stimulate the amygdala daily with a sub-threshold electrical stimulus (e.g., 1-second train of 60 Hz sine waves) until stable Stage 5 seizures (rearing and falling with generalized clonic convulsions) are consistently elicited.
-
Drug Testing: Once the animals are fully kindled, administer this compound or a reference compound.
-
Seizure Assessment: After drug administration, stimulate the amygdala and record the seizure stage (according to Racine's scale), afterdischarge duration (duration of epileptiform activity in the EEG), and the duration of the behavioral seizure.
-
Compare the seizure parameters after drug treatment to baseline (vehicle) conditions to determine the anticonvulsant effect.
References
- 1. Design and Mechanism of GABA Aminotransferase Inactivators. Treatments for Epilepsies and Addictions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticonvulsant activity of an active fraction extracted from Crinum jagus L. (Amaryllidaceae), and its possible effects on fully kindled seizures, depression-like behaviour and oxidative stress in experimental rodent models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Vigabatrin but not valproate prevents development of age-specific flexion seizures induced by N-methyl-D-aspartate (NMDA) in immature rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Utility of the lethargic (lh/lh) mouse model of absence seizures in predicting the effects of lamotrigine, vigabatrin, tiagabine, gabapentin, and topiramate against human absence seizures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Anticonvulsant and antiepileptogenic effects of GABAA receptor ligands in pentylenetetrazole-kindled mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
DL-Gabaculine Hydrochloride: A Comparative Guide to its Specificity for GABA-T
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the inhibitory activity of DL-Gabaculine hydrochloride on its primary target, Gamma-Aminobutyric Acid Transaminase (GABA-T), versus other key transaminases. The data presented is intended to assist researchers in evaluating the specificity of this compound and in the design of future experiments.
Mechanism of Action
DL-Gabaculine is a naturally occurring neurotoxin that acts as a mechanism-based, irreversible inhibitor of GABA-T.[1][2] Its inhibitory mechanism involves the formation of a stable covalent adduct with the pyridoxal (B1214274) 5'-phosphate (PLP) cofactor in the active site of the enzyme.[2] This action effectively blocks the degradation of the inhibitory neurotransmitter GABA, leading to its accumulation in the brain.[1]
Comparative Inhibitory Activity
The following table summarizes the quantitative data on the inhibitory potency of this compound against various transaminases. The data clearly demonstrates a significantly higher affinity for GABA-T compared to other tested transaminases.
| Enzyme Target | Inhibition Constant (Ki) / Inactivation Parameters | Source |
| Gamma-Aminobutyric Acid Transaminase (GABA-T) | Ki = 2.9 µM | [1] |
| Ki = 2.86 x 10⁻⁶ M | [3] | |
| D-Amino Acid Transaminase | Ki = 0.1 mM | [1] |
| L-Alanine Transaminase (ALT) | Ki = 1 mM | [1] |
| L-Aspartate Transaminase (AST) | Ki = 55 mM | [1] |
| Ornithine Aminotransferase (OAT) | KI = 2.1 μM, kinact = 0.05 min⁻¹ | [4] |
| D-3-aminoisobutyrate-pyruvate aminotransferase | Ki = 8.3 x 10⁻⁶ M | [5] |
In vitro studies have shown that this compound causes a significant inhibition of GABA-T activity, a lesser but still notable inhibition of Alanine Transaminase (ALA-T) activity, and very little inhibition of Aspartate Transaminase (ASP-T) activity.[6][7] However, in vivo studies in mice have shown considerable inhibition of all three enzymes in the liver.[6][7]
Experimental Protocols
The following are generalized methodologies for assessing the inhibitory activity of this compound against various transaminases.
GABA-T Inhibition Assay
This protocol is based on a coupled-enzyme assay that measures the product of the GABA-T reaction.
Materials:
-
This compound
-
Purified GABA-T enzyme
-
GABA (substrate)
-
α-ketoglutarate (co-substrate)
-
Succinic semialdehyde dehydrogenase (SSADH)
-
NADP⁺
-
Potassium pyrophosphate buffer (pH 8.6)
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of this compound in the appropriate buffer.
-
In a 96-well plate, add the assay buffer, GABA-T enzyme, and varying concentrations of this compound.
-
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 10 minutes at 25°C).
-
Initiate the reaction by adding a mixture of GABA, α-ketoglutarate, SSADH, and NADP⁺.
-
Monitor the increase in absorbance at 340 nm, which corresponds to the formation of NADPH.
-
Calculate the initial reaction velocities for each inhibitor concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. The Ki value can then be calculated from the IC50 value using the Cheng-Prusoff equation.
Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) Activity Assays
Commercial kits are widely available for the colorimetric or fluorometric determination of ALT and AST activity. The general principle involves a coupled enzymatic reaction that produces a detectable product.
General Protocol Outline:
-
Sample Preparation: Prepare tissue homogenates or cell lysates in the provided assay buffer. Serum samples can often be used directly.
-
Standard Curve: Prepare a standard curve using the provided standard (e.g., pyruvate (B1213749) for ALT, glutamate (B1630785) for AST).
-
Reaction Mix: Prepare a master mix containing the necessary substrates and enzymes as per the kit instructions.
-
Incubation: Add the reaction mix to the samples and standards and incubate at 37°C for a specified time.
-
Measurement: Read the absorbance or fluorescence at the recommended wavelength.
-
Calculation: Determine the enzyme activity in the samples by comparing their readings to the standard curve.
To determine the inhibitory effect of this compound, the compound would be pre-incubated with the enzyme source (e.g., liver homogenate) before initiating the reaction.
Signaling Pathways and Experimental Workflows
GABAergic Synapse and GABA-T's Role
The following diagram illustrates the key elements of a GABAergic synapse and the central role of GABA-T in the metabolism of GABA. This compound inhibits GABA-T, leading to an accumulation of GABA in the presynaptic neuron and synaptic cleft.
Caption: Role of GABA-T in a GABAergic synapse and its inhibition by DL-Gabaculine HCl.
Ornithine and Polyamine Biosynthesis Pathway
This compound also inhibits Ornithine Aminotransferase (OAT), an enzyme involved in ornithine metabolism, which is a precursor for polyamine synthesis.
Caption: Inhibition of Ornithine Aminotransferase (OAT) by DL-Gabaculine HCl.
Experimental Workflow for Determining Inhibitor Specificity
The following diagram outlines a logical workflow for comparing the inhibitory effects of this compound on GABA-T and other transaminases.
Caption: Workflow for assessing the specificity of DL-Gabaculine HCl.
References
- 1. assaygenie.com [assaygenie.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. assaygenie.com [assaygenie.com]
- 5. fbri.vtc.vt.edu [fbri.vtc.vt.edu]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. Inhibition of aminotransferase enzyme systems by gabaculine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of DL-Gabaculine Hydrochloride and L-Gabaculine for Researchers
For researchers and drug development professionals, understanding the nuances between different forms of a compound is critical for experimental design and interpretation. This guide provides a comparative analysis of DL-Gabaculine hydrochloride, a racemic mixture, and the stereoisomer L-Gabaculine, both potent irreversible inhibitors of γ-aminobutyric acid aminotransferase (GABA-T).
Gabaculine (B1211371), a naturally occurring neurotoxin isolated from Streptomyces toyacaensis, effectively increases levels of the inhibitory neurotransmitter GABA in the brain by inhibiting its primary catabolic enzyme, GABA-T.[1][2][3] This mechanism has made it a valuable tool in neuroscience research, particularly in the study of epilepsy and other neurological disorders. While the DL-racemic mixture is commercially available, the activity of the individual enantiomers is less commonly reported. This guide synthesizes the available data to facilitate an informed selection for research applications.
Mechanism of Action: Irreversible Inhibition of GABA-T
Gabaculine's potent inhibitory action stems from its structural similarity to GABA, allowing it to act as a substrate for GABA-T. The inhibition process is a classic example of mechanism-based inactivation, often referred to as "suicide inhibition." The enzyme's catalytic machinery processes gabaculine, leading to the formation of a stable aromatic ring within the active site. This aromatization provides a strong thermodynamic driving force that renders the inhibition irreversible, effectively and permanently inactivating the enzyme.[1][2]
Quantitative Comparison
Direct comparative studies detailing the specific activity of L-Gabaculine versus the DL-racemic mixture are not extensively available in the public literature. However, the principle of stereospecificity in drug action suggests that one enantiomer is likely more active than the other. For instance, the anticonvulsant activity of 3-isobutyl GABA, another GABA analog, is known to be stereospecific.[4] The data presented below is for "gabaculine" (isomer not specified in many studies) and "this compound". Researchers should consider that the activity of the DL-form represents the combined effects of both enantiomers.
| Parameter | This compound | Gabaculine (Isomer Unspecified) | Source |
| In Vitro Potency | |||
| IC50 (Human GABA-T) | Not Reported | 0.12 - 0.22 µM | [5][6] |
| IC50 (Bacterial GABA-T) | Not Reported | 0.13 - 0.19 µM | [5][6] |
| Ki (Bacterial GABA-T) | 2.86 µM | Not Reported | [7] |
| In Vivo Efficacy & Toxicity (Mice) | |||
| Anticonvulsant ED50 | Not Reported | 35 mg/kg | [1] |
| LD50 | Not Reported | 86 mg/kg | [1] |
Experimental Protocols
To facilitate further research and direct comparison, detailed methodologies for key experiments are provided below.
In Vitro GABA-T Inhibition Assay
This protocol is adapted from studies on recombinant human GABA-T and can be used to determine the IC50 values of DL-Gabaculine and L-Gabaculine.[5][6]
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds against GABA-T.
Materials and Reagents:
-
Recombinant human GABA-T
-
This compound and L-Gabaculine
-
GABA (γ-aminobutyric acid)
-
α-ketoglutarate (α-KG)
-
Succinic semialdehyde dehydrogenase (SSADH)
-
β-NADP+ (β-Nicotinamide adenine (B156593) dinucleotide phosphate)
-
Potassium pyrophosphate buffer (pH 8.6)
-
96-well microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Enzyme and Substrate Preparation: Prepare stock solutions of GABA-T, GABA, α-KG, NADP+, and SSADH in potassium pyrophosphate buffer.
-
Inhibitor Preparation: Prepare serial dilutions of this compound and L-Gabaculine to be tested.
-
Assay Reaction:
-
In a 96-well plate, add the potassium pyrophosphate buffer.
-
Add the test compound (DL-Gabaculine or L-Gabaculine) at various concentrations.
-
Add GABA-T to each well and pre-incubate for a defined period (e.g., 10 minutes) at a controlled temperature (e.g., 25°C) to allow for inhibitor binding.
-
Initiate the reaction by adding a mixture of GABA, α-KG, NADP+, and SSADH.
-
-
Data Acquisition: Measure the increase in absorbance at 340 nm over time, which corresponds to the production of NADPH.
-
Data Analysis: Calculate the initial reaction rates for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
In Vivo Anticonvulsant Activity Assessment (PTZ-induced Seizure Model)
This protocol describes a common method to evaluate the anticonvulsant efficacy of compounds in mice.[8][9]
Objective: To determine the median effective dose (ED50) of the test compounds required to protect against seizures induced by pentylenetetrazole (PTZ).
Animals: Male mice (e.g., C57BL/6 strain), weighing 20-25g.
Materials and Reagents:
-
This compound and L-Gabaculine
-
Pentylenetetrazole (PTZ)
-
Saline solution (0.9% NaCl)
-
Animal observation chambers
Procedure:
-
Compound Administration:
-
Divide mice into groups for each dose of the test compound and a vehicle control group.
-
Administer the test compound (DL-Gabaculine or L-Gabaculine) or vehicle (saline) via intraperitoneal (i.p.) injection.
-
-
Pre-treatment Time: Allow for a pre-treatment period for the compound to exert its effect (e.g., 30-60 minutes).
-
Seizure Induction:
-
Administer a convulsant dose of PTZ (e.g., 85 mg/kg, s.c.), which is known to induce clonic-tonic seizures in a high percentage of control animals.
-
-
Observation:
-
Immediately after PTZ injection, place each mouse in an individual observation chamber.
-
Observe the animals for a set period (e.g., 30 minutes) for the onset and severity of seizures, typically scored using a standardized scale (e.g., Racine scale).
-
Record the number of animals in each group that are protected from tonic hindlimb extension seizures.
-
-
Data Analysis:
-
Calculate the percentage of protected animals at each dose.
-
Determine the ED50 value using a suitable statistical method, such as probit analysis.
-
Conclusion and Recommendations
Both this compound and its potential active enantiomer, L-Gabaculine, are powerful tools for modulating the GABAergic system. The available data indicates that gabaculine is a highly potent inhibitor of GABA-T, with significant in vivo anticonvulsant effects, but also notable toxicity.[1]
For researchers, the choice between the DL-racemic mixture and a specific enantiomer will depend on the experimental goals. While the DL-form is more readily available, using a single enantiomer (if determined to be the active form) would provide greater specificity and a more precise understanding of the structure-activity relationship. The provided experimental protocols offer a framework for conducting a direct comparative analysis to elucidate the relative potency and toxicity of this compound and L-Gabaculine, thereby enabling more refined and targeted research in the field of neuroscience and drug development.
References
- 1. Gabuculine and isogabaculine: in vivo biochemistry and pharmacology in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gabaculine - Wikipedia [en.wikipedia.org]
- 3. GABA - Wikipedia [en.wikipedia.org]
- 4. Potent and stereospecific anticonvulsant activity of 3-isobutyl GABA relates to in vitro binding at a novel site labeled by tritiated gabapentin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. High-yield synthesis and purification of recombinant human GABA transaminase for high-throughput screening assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Biological Evaluation of Pyrroloindolines as Positive Allosteric Modulators of the α1β2γ2 GABAA Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pentylenetetrazole-Induced Kindling Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Safety Operating Guide
Essential Guide to the Proper Disposal of DL-Gabaculine Hydrochloride
This document provides essential safety and logistical information for the proper disposal of DL-Gabaculine hydrochloride, a neurotoxin and irreversible inhibitor of GABA transaminase. The following procedural guidance is intended for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this compound in a laboratory setting. Although this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS), its biological activity necessitates careful consideration for its disposal.
Data Presentation: Key Properties of this compound
The following table summarizes key information relevant to the handling and disposal of this compound.
| Property | Information | Source |
| Chemical Name | 5-amino-1,3-cyclohexadiene-1-carboxylic acid, monohydrochloride | |
| CAS Number | 59556-17-1 | |
| Hazard Classification | Not classified as a hazardous substance or mixture. | |
| Toxicity | Neurotoxin that irreversibly inhibits GABA transaminase. | |
| Environmental Hazards | Slightly hazardous for water. Do not allow undiluted product or large quantities to reach ground water, water course, or sewage system. | |
| Disposal Consideration (Small Quantities) | Smaller quantities can be disposed of with household waste, according to the Safety Data Sheet. However, given its biological activity, this should be done with caution and in accordance with institutional policies. | |
| Uncleaned Packaging | Disposal must be made according to official regulations. |
Experimental Protocols: Disposal Procedures
The overriding principle for the disposal of any laboratory chemical is to formulate a plan before starting any experimental work. Given the biological activity of this compound, a conservative approach to its disposal is recommended.
Step 1: Risk Assessment and Consultation
-
Consult the Safety Data Sheet (SDS): Before handling, thoroughly review the SDS for this compound to understand its properties and handling precautions.
-
Contact Environmental Health & Safety (EHS): Consult your institution's EHS department to ensure compliance with local, state, and federal waste disposal regulations. They can provide specific guidance on whether this compound can be treated as non-hazardous waste in your location.
Step 2: Waste Segregation and Collection
-
Designated Waste Container: Collect all waste containing this compound, including the pure compound, contaminated solutions, and any contaminated disposable labware (e.g., pipette tips, tubes), in a designated and properly labeled waste container.
-
Labeling: The waste container must be clearly labeled with the full chemical name, "this compound," and the words "Non-hazardous chemical waste for collection" or as otherwise directed by your institution's EHS. Include the accumulation start date.
-
Avoid Mixing: Do not mix this compound waste with other incompatible waste streams.
Step 3: Treatment of Aqueous Waste Solutions (Optional, with EHS Approval)
For dilute aqueous solutions of this compound, a neutralization step may be considered to adjust the pH before collection. As a hydrochloride salt, the solution will be acidic.
-
Dilution: Ensure the concentration of this compound in the aqueous solution is low.
-
Neutralization: Slowly add a weak base, such as sodium bicarbonate (NaHCO₃), to the stirred solution. Monitor the pH using a calibrated pH meter or pH indicator strips.
-
Target pH: Continue adding the base until the pH of the solution is between 6.0 and 8.0.
-
Collection: Even after neutralization, it is recommended to collect this treated solution in the designated waste container for professional disposal rather than pouring it down the drain, due to the compound's biological activity.
Step 4: Final Disposal
-
Professional Disposal Service: The primary and recommended method for the final disposal of chemical waste is through an approved and licensed waste disposal contractor. Arrange for the pickup of the designated waste container through your institution's EHS department.
-
Solid Waste: Unused or expired solid this compound should be disposed of in its original container, placed within a larger, labeled waste container for collection.
-
Empty Containers: "RCRA Empty" containers (no freestanding liquid and all contents removed that can be by normal means) should have their labels defaced and can typically be disposed of in the regular trash. However, containers that held acutely hazardous materials (P-listed) require triple rinsing, with the rinsate collected as hazardous waste. Although this compound is not P-listed, it is good practice to rinse the container with a suitable solvent (e.g., water) and collect the rinsate in the designated waste container.
Mandatory Visualization: Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Safeguarding Your Research: A Comprehensive Guide to Handling DL-Gabaculine Hydrochloride
For Immediate Implementation: A detailed protocol for the safe handling and disposal of DL-Gabaculine hydrochloride, a potent neurotoxin, is outlined below. This guide is intended for researchers, scientists, and drug development professionals to ensure minimal exposure and promote a secure laboratory environment.
This compound is a powerful neurotoxin that acts as an irreversible inhibitor of GABA transaminase.[1][2][3] Despite some conflicting safety data, with at least one safety data sheet (SDS) classifying the substance as non-hazardous, multiple sources confirm its neurotoxic properties and a murine LD50 has been established, necessitating a cautious approach to its handling.[2][4] Adherence to the following operational and disposal plans is crucial for personnel safety.
Essential Safety and Handling Information
A thorough risk assessment should be conducted before any handling of this compound. The following tables summarize key quantitative data and recommended personal protective equipment.
Table 1: Physical and Toxicological Data for this compound
| Property | Value | Source(s) |
| Chemical Formula | C₇H₉NO₂・HCl | [5] |
| Molecular Weight | 175.61 g/mol | [5] |
| Appearance | Crystalline solid | [6] |
| LD50 (Intraperitoneal, Mouse) | 86 mg/kg or 87 mg/kg | [4] |
| Solubility | Soluble in DMSO and PBS (pH 7.2) | [6][7] |
Table 2: Recommended Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with nitrile gloves. | To provide a robust barrier against skin contact. |
| Eye Protection | Chemical splash goggles or safety glasses with side shields. | To protect eyes from dust particles and splashes. |
| Body Protection | Fully-buttoned laboratory coat. | To prevent contamination of personal clothing. |
| Respiratory Protection | Use in a certified chemical fume hood is the primary engineering control. A fit-tested N95 respirator may be considered for weighing operations outside of a fume hood if a risk assessment deems it necessary. | To prevent inhalation of the powdered form. |
Operational Plan: A Step-by-Step Guide
1. Engineering Controls: All work with solid this compound and concentrated solutions should be performed in a certified chemical fume hood to minimize the risk of inhalation.
2. Weighing and Solution Preparation:
-
When weighing the solid compound, do so within the fume hood.
-
Use anti-static tools and a draft shield to prevent dispersal of the powder.
-
Prepare solutions by slowly adding the solid to the solvent to avoid splashing.
3. Handling Solutions:
-
Clearly label all containers with the compound name, concentration, and hazard warning.
-
Use a secondary container when transporting solutions.
4. Spill Management:
-
Minor Spills (Solid): Gently cover the spill with absorbent material (e.g., vermiculite (B1170534) or sand). Avoid raising dust. Moisten the absorbent material slightly with water and then carefully scoop the mixture into a labeled, sealed container for hazardous waste disposal.
-
Minor Spills (Liquid): Absorb the spill with an inert absorbent material. Collect the contaminated material into a sealed container for hazardous waste disposal.
-
Major Spills: Evacuate the area immediately and alert the appropriate emergency response personnel.
Disposal Plan: Ensuring Safe Decontamination and Waste Removal
The suggestion in one SDS that small quantities of this compound can be disposed of with household waste should be disregarded due to its neurotoxic nature. All waste generated from the handling of this compound must be treated as hazardous waste.
1. Waste Segregation:
-
Collect all solid waste, including contaminated PPE (gloves, etc.) and absorbent materials, in a clearly labeled, sealed hazardous waste container.
-
Collect all liquid waste in a separate, labeled hazardous waste container. Do not mix with other waste streams.
2. Decontamination:
-
Decontaminate all surfaces and equipment that have come into contact with this compound. A solution of soap and water followed by a rinse with 70% ethanol (B145695) is a generally accepted practice for non-reactive compounds.
-
Glassware should be soaked in a suitable decontamination solution before washing.
3. Final Disposal:
-
Arrange for the disposal of all hazardous waste through your institution's environmental health and safety office, following all local and national regulations.
Experimental Protocols
Detailed experimental protocols should be developed and approved by the relevant safety committees before any work with this compound commences. These protocols should incorporate the safety and handling information provided in this guide.
Visualizing the Workflow
To further clarify the safe handling procedures, the following diagram illustrates the logical workflow for working with this compound.
Caption: Safe Handling Workflow for this compound.
References
- 1. Isolation and characterization of the product of inactivation of gamma-aminobutyric acid aminotransferase by gabaculine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Mechanism of the irreversible inhibition of gamma-aminobutyric acid-alpha-ketoglutaric acid transaminase by the neutrotoxin gabaculine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gabaculine - Wikipedia [en.wikipedia.org]
- 5. D,L-Gabaculine, Hydrochloride | LGC Standards [lgcstandards.com]
- 6. caymanchem.com [caymanchem.com]
- 7. Gabaculine (hydrochloride) | CAS 59556-17-1 | Cayman Chemical | Biomol.com [biomol.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
